Fluorometholone
描述
Structure
2D Structure
属性
IUPAC Name |
(6S,8S,9R,10S,11S,13S,14S,17R)-17-acetyl-9-fluoro-11,17-dihydroxy-6,10,13-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FO4/c1-12-9-17-15-6-8-21(27,13(2)24)20(15,4)11-18(26)22(17,23)19(3)7-5-14(25)10-16(12)19/h5,7,10,12,15,17-18,26-27H,6,8-9,11H2,1-4H3/t12-,15-,17-,18-,19-,20-,21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAOZLTXFLGPHNG-KNAQIMQKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC(C3(CC(C2(C4(C1=CC(=O)C=C4)C)F)O)C)(C(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@]2([C@@]4(C1=CC(=O)C=C4)C)F)O)C)(C(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7047435 | |
| Record name | Fluorometholone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Fluorometholone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014469 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.66e-02 g/L | |
| Record name | Fluorometholone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00324 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fluorometholone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014469 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
426-13-1 | |
| Record name | Fluorometholone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=426-13-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluorometholone [USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000426131 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluorometholone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00324 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | fluorometholone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33001 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Fluorometholone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fluorometholone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.402 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUOROMETHOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SV0CSG527L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Fluorometholone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014469 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
292-303, 297 °C | |
| Record name | Fluorometholone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00324 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fluorometholone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014469 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Deep Dive into Fluorometholone's Mechanism of Action in Corneal Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorometholone (FML) is a potent synthetic glucocorticoid widely utilized in ophthalmology to manage inflammatory conditions of the cornea and other ocular structures.[1][2][3] Its efficacy stems from its ability to modulate intricate cellular processes within corneal cells, primarily through its interaction with the glucocorticoid receptor (GR). This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's action in corneal cells, with a focus on its anti-inflammatory effects, impact on cellular signaling pathways, and influence on gene expression.
Core Mechanism: Glucocorticoid Receptor Activation
The primary mechanism of action for this compound, like other corticosteroids, involves its binding to and activation of the cytosolic glucocorticoid receptor.[2][3] This process initiates a cascade of events leading to the modulation of gene expression.
-
Ligand Binding: this compound, a lipophilic molecule, readily penetrates the cell membrane of corneal cells and binds to the GR in the cytoplasm.
-
Receptor Complex Translocation: Upon binding, the GR-FML complex undergoes a conformational change, dissociates from chaperone proteins, and translocates into the nucleus.
-
Gene Expression Modulation: Inside the nucleus, the activated receptor-ligand complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction can either upregulate or downregulate gene transcription.
This genomic action leads to two main outcomes:
-
Transactivation: Increased expression of anti-inflammatory proteins. A key example is the induction of lipocortins (annexins), which inhibit phospholipase A2. This enzyme is crucial for the release of arachidonic acid from cell membranes, a precursor for pro-inflammatory mediators like prostaglandins and leukotrienes.
-
Transrepression: Repression of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB). This leads to a decreased production of inflammatory cytokines, chemokines, and adhesion molecules.
Signaling Pathway Modulation
This compound exerts its anti-inflammatory and cellular effects by modulating key signaling pathways within corneal cells.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response. This compound effectively suppresses this pathway, leading to a reduction in corneal inflammation. Studies have shown that FML treatment leads to a reduction in the downstream NF-κB signaling pathway in human corneal epithelial cells (HCECs) and mouse corneal epithelia. This suppression is a critical component of its anti-inflammatory action, as NF-κB activation is associated with the expression of numerous inflammatory mediators in dry eye disease.
Modulation of the MAPK Signaling Pathway
The mitogen-activated protein kinase (MAPK) pathway is involved in various cellular processes, including proliferation, differentiation, and inflammation. This compound has been shown to suppress the Erk/NF-κB pathway in corneal epithelial cells. The MAPK pathway, particularly ERK1/2 and p38 MAPK, plays a significant role in corneal epithelial cell migration and proliferation during wound healing. By modulating these pathways, this compound can influence the cellular response to injury and inflammation.
Downregulation of Rho GTPase Signaling
Recent research has highlighted the role of Rho GTPases (RhoA, Rac1, and Cdc42) in the mechanism of action of this compound. Treatment with FML resulted in a significant downregulation of these molecules in corneal epithelial cells. This downregulation contributes to the inhibition of corneal epithelial cell proliferation and migration.
Below is a diagram illustrating the core signaling pathway of this compound in corneal cells.
Caption: this compound's core mechanism of action.
Quantitative Data Summary
The following tables summarize quantitative data from various studies investigating the effects of this compound on corneal cells.
Table 1: Effect of this compound on Corneal Cell Viability and Proliferation
| Parameter | Cell Type | FML Concentration | Duration | Effect | Reference |
| Cell Viability | Human Corneal Epithelial Cells (HCECs) | 0.025% - 0.1% | 3, 5, 10 min | Dose and time-dependent decrease in viability with preserved FML. Unpreserved FML showed significantly less cytotoxicity. | |
| Cell Proliferation | Human Corneal Epithelial Cells (HCECs) | Not specified | Not specified | Significantly inhibited | |
| TUNEL-positive cells | Mouse Cornea | 0.1% | 2 weeks | Preserved FML: 21.8% ± 1.3%; Unpreserved FML: 10.8% ± 2.8% (compared to 62.3% ± 5.4% in BAC-treated group) |
Table 2: Effect of this compound on Inflammatory Markers in Corneal Cells
| Marker | Model | FML Concentration | Duration | Effect | Reference |
| TNF-α | Mouse Dry Eye Model | 0.1% | 1 week | Significantly decreased staining in corneal and conjunctival epithelia | |
| IL-1β | Mouse Dry Eye Model | 0.1% | 1 week | Significantly decreased staining in corneal and conjunctival epithelia | |
| IL-6 | Mouse Dry Eye Model | 0.1% | 2 weeks | Reduced expression | |
| HLA-DR | Mouse Dry Eye Model | 0.1% | 2 weeks | Reduced expression | |
| Polymorphonuclear Leukocytes (PMNs) | Rabbit Keratitis Model | 0.1% | Not specified | 47% reduction in invading PMNs | |
| Polymorphonuclear Leukocytes (PMNs) | Rabbit Post-PRK | 0.5% | 24 hours | Significantly reduced PMN accumulation |
Table 3: Effect of this compound on Mucin Gene Expression in Corneal Epithelial Cells
| Gene | Cell Type | FML Concentration | Duration | Effect | Reference |
| MUC1, MUC4, MUC16, MUC19 | Human Corneal Epithelial Cells | 25, 50, 100 nM | 12, 24 hours | Dose- and time-dependent increase in gene expression |
Experimental Protocols
This section details the methodologies used in key studies to investigate the effects of this compound on corneal cells.
Cell Culture and Treatment
-
Human Corneal Epithelial Cells (HCECs): Stratified cultures of HCECs were exposed to this compound at concentrations of 25, 50, and 100 nM for durations of 12 and 24 hours to assess mucin gene expression. In another study, HCECs were treated with varying concentrations of preserved and unpreserved this compound for 3, 5, and 10 minutes to evaluate cytotoxicity.
Animal Models
-
Mouse Dry Eye Model: Dry eye was induced in mice by injecting botulinum toxin B into the lacrimal glands. Topical 0.1% this compound was then applied three times a day for up to 4 weeks to evaluate its effect on inflammatory cytokines. Another model used 0.2% benzalkonium chloride (BAC) for 2 weeks to induce dry eye, followed by treatment with preserved or unpreserved 0.1% FML for 2 weeks.
-
Rabbit Inflammatory Keratitis Model: An inflammatory keratitis was experimentally induced in rabbits to measure the ability of 0.1% this compound ophthalmic suspension to reduce the infiltration of polymorphonuclear leukocytes into the cornea.
Analytical Methods
-
Gene Expression Analysis: RNA was isolated from treated cells, reverse transcribed to cDNA, and quantified using real-time PCR to measure the gene expression of mucins (MUC1, 4, 16, and 19). RNA sequencing has also been employed to detect broader gene expression alterations.
-
Protein Analysis: Western blotting was used to validate protein expression in HCECs and mouse corneal epithelia. Immunohistochemistry was performed to evaluate the expression of TNF-α and IL-1β in corneal and conjunctival epithelia.
-
Cell Viability and Proliferation Assays: The MTS assay, EdU staining, and flow cytometry were used to evaluate the effects of FML on the cell viability, proliferation, and cell cycle of HCECs. A Cell Counting Kit-8 (CCK-8) assay was also used to analyze cell viability.
-
Cell Migration Assay: A scratch assay was utilized to assess the impact of FML on HCECs migration.
-
Histopathological and Immunofluorescence Staining: Corneal tissues from animal models were embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for histopathological examination. Immunofluorescence staining was used to detect inflammatory markers like TNF-α, IL-6, and HLA-DR.
-
TUNEL Assay: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay was performed to evaluate drug-induced cytotoxicity in corneal tissues.
Below is a diagram representing a typical experimental workflow for evaluating the anti-inflammatory effects of this compound.
References
Fluorometholone Structure-Activity Relationship: A Technical Guide
Executive Summary: Fluorometholone is a potent synthetic glucocorticoid distinguished by a favorable balance of anti-inflammatory efficacy and a reduced propensity to elevate intraocular pressure compared to other corticosteroids. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) that govern its biological activity. Key structural modifications, including 9α-fluorination, 6α-methylation, and C17-esterification, are dissected to elucidate their impact on glucocorticoid receptor (GR) binding, anti-inflammatory potency, and overall pharmacological profile. This document details the underlying molecular mechanisms, presents quantitative biological data, and provides comprehensive experimental protocols for the evaluation of this compound and its analogs, serving as a critical resource for researchers in medicinal chemistry and drug development.
Introduction to this compound
This compound is a cornerstone of ophthalmic anti-inflammatory therapy, used to treat steroid-responsive inflammatory conditions of the eye.[1] Its chemical architecture is derived from the progesterone scaffold and has been systematically modified to optimize its therapeutic index. Understanding the relationship between its three-dimensional structure and its biological function is paramount for the rational design of next-generation corticosteroids with enhanced safety and efficacy profiles. This guide will explore the pivotal structural motifs of this compound and their direct influence on its interaction with the glucocorticoid receptor and subsequent downstream signaling events.
Core Structure and Key Modifications
This compound's chemical name is 9-fluoro-11β,17-dihydroxy-6α-methylpregna-1,4-diene-3,20-dione.[2] Its structure is built upon the foundational four-ring steroid nucleus (pregnane). The key modifications relative to the parent cortisol structure are responsible for its unique pharmacological properties:
-
Δ¹,⁴-Diene System (Ring A): The introduction of a double bond between C1 and C2, in addition to the standard C4-C5 double bond, flattens Ring A. This conformational change is known to enhance glucocorticoid activity while reducing mineralocorticoid (salt-retaining) effects.[3]
-
6α-Methyl Group (Ring B): The addition of a methyl group at the 6α position sterically hinders metabolic degradation and significantly potentiates glucocorticoid activity while further minimizing mineralocorticoid effects.[3]
-
9α-Fluoro Group (Ring B): The electron-withdrawing fluorine atom at the 9α position dramatically increases the potency of the 11β-hydroxyl group's interaction with the glucocorticoid receptor, thereby enhancing both glucocorticoid and mineralocorticoid activity.[3] This is a critical modification for high-potency corticosteroids.
-
17α-Hydroxy and C20-Keto Groups (Ring D): These groups are essential for glucocorticoid activity, participating in key hydrogen bonding interactions within the receptor's ligand-binding pocket.
-
Absence of C21-Hydroxyl Group: Unlike cortisol or prednisolone, this compound lacks a hydroxyl group at the C21 position. This structural difference is believed to contribute to its lower propensity to elevate intraocular pressure.
-
17-Acetate Ester: this compound is often used as its C17α-acetate ester, known as this compound acetate. This modification significantly enhances its lipophilicity and, consequently, its anti-inflammatory potency.
Quantitative Structure-Activity Relationship (SAR) Data
The biological activity of this compound and its derivatives is quantified through receptor binding assays and in vivo anti-inflammatory models. The data clearly demonstrates the profound impact of specific structural features on potency.
| Compound | Receptor Binding Affinity | Relative Anti-Inflammatory Potency | Key Structural Difference from this compound |
| This compound | IC50: 1.5 nMKd: 2.8 nM | Weak to moderate | - |
| This compound Acetate | Not directly reported, but inferred to be higher than this compound | High; ~47% reduction in leukocyte invasion, comparable to 1.0% Prednisolone Acetate | C17-OH is esterified to an acetate group |
| Dexamethasone | High (often used as a reference) | High | Contains a 16α-methyl group; has a C21-hydroxyl group |
| Prednisolone Acetate | High | High (1.0% formulation is a benchmark) | Lacks 9α-fluoro and 6α-methyl groups; has a C21-acetate group |
| Medrysone | Lower | Lower | Lacks 9α-fluoro, Δ¹ double bond, and 6α-methyl group |
Table 1: Comparative biological data for this compound and related corticosteroids. Receptor binding affinity is presented as IC50 (concentration for 50% inhibition of radioligand binding) and Kd (dissociation constant). Relative anti-inflammatory potency is derived from in vivo studies.
Mechanism of Action: Glucocorticoid Receptor Signaling
This compound exerts its effects by acting as a potent agonist of the glucocorticoid receptor (GR), a ligand-activated transcription factor that resides in the cytoplasm in an inactive complex with chaperone proteins.
-
Ligand Binding and Receptor Activation: this compound, being lipophilic, diffuses across the cell membrane and binds to the ligand-binding domain (LBD) of the cytoplasmic GR.
-
Conformational Change and Translocation: This binding induces a conformational change in the GR, causing the dissociation of heat shock proteins (HSPs) and immunophilins. The activated GR-ligand complex then dimerizes and translocates into the nucleus.
-
Genomic Regulation: Once in the nucleus, the GR dimer modulates gene expression through two primary mechanisms:
-
Transactivation: The GR dimer binds directly to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This typically upregulates the transcription of anti-inflammatory proteins like lipocortin-1 (also known as annexin A1), which inhibits phospholipase A2 and thereby blocks the production of prostaglandins and leukotrienes.
-
Transrepression: The GR dimer physically interacts with and inhibits pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). By preventing these factors from binding to their DNA response elements, GR suppresses the expression of a wide array of inflammatory cytokines, chemokines, and adhesion molecules. This is considered a major mechanism for the anti-inflammatory effects of glucocorticoids.
-
Experimental Methodologies
Evaluating the SAR of this compound analogs requires robust and quantitative in vitro and in vivo assays. The following sections detail representative protocols for key experiments.
Glucocorticoid Receptor Competitive Binding Assay (Fluorescence Polarization)
This assay quantifies the affinity of a test compound (e.g., a this compound analog) for the GR by measuring its ability to displace a fluorescently labeled glucocorticoid ligand.
Principle: A small, fluorescently labeled GR ligand (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization (FP). When bound to the much larger GR protein, its rotation slows dramatically, leading to a high FP signal. A test compound that competes for the same binding site will displace the tracer, causing a decrease in the FP signal proportional to its binding affinity.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 10 mM potassium phosphate pH 7.4, 20 mM Na₂MoO₄, 0.1 mM EDTA, 0.5 mM DTT).
-
GR Solution: Dilute purified, full-length human GR in Assay Buffer to a final concentration of approximately 1-5 nM. The optimal concentration should be determined empirically.
-
Fluorescent Tracer Solution: Dilute a fluorescent glucocorticoid tracer (e.g., Fluormone™ GS1 or GS Red) in Assay Buffer to a final concentration of ~1 nM.
-
Test Compound Plate: Prepare a serial dilution of the test compounds in Assay Buffer (or DMSO, ensuring final concentration does not exceed 1-2%) in a 96- or 384-well black assay plate. Concentrations should span a wide range (e.g., 1 pM to 10 µM).
-
Controls: Include wells for "no competition" (buffer only) and "maximum competition" (a saturating concentration, e.g., 1 µM, of a known unlabeled ligand like dexamethasone).
-
-
Assay Procedure:
-
To the wells containing the serially diluted test compounds and controls, add the Fluorescent Tracer Solution.
-
Initiate the binding reaction by adding the GR Solution to all wells. The final volume is typically 100-200 µL.
-
Mix the plate gently on a plate shaker for 1 minute.
-
Incubate the plate in the dark at room temperature for 2-4 hours to reach binding equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence polarization of each well using a plate reader equipped with appropriate excitation and emission filters (e.g., 485 nm excitation/530 nm emission for a green tracer).
-
-
Data Analysis:
-
Plot the FP values (in millipolarization units, mP) against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the test compound that displaces 50% of the fluorescent tracer.
-
The Ki (inhibitory constant) can be calculated from the IC50 using the Cheng-Prusoff equation if the Kd of the tracer is known.
-
NF-κB Transrepression Luciferase Reporter Assay
This cell-based assay measures the ability of a glucocorticoid to inhibit the transcriptional activity of NF-κB, a key mechanism of transrepression.
Principle: A reporter cell line is engineered to contain a luciferase gene under the control of a promoter with multiple NF-κB binding sites. When the NF-κB pathway is activated (e.g., by TNF-α), the transcription factor binds to these sites and drives the expression of luciferase. A glucocorticoid that activates GR will interfere with NF-κB, repressing luciferase expression. The degree of repression is measured as a decrease in luminescence.
Detailed Protocol:
-
Cell Culture and Plating:
-
Use a suitable human cell line (e.g., A549 lung carcinoma, HEK293 embryonic kidney) stably transfected with an NF-κB-luciferase reporter construct.
-
One day prior to the assay, seed the cells into a 96-well white, clear-bottom plate at a density that will result in ~80-90% confluency on the day of the experiment (e.g., 7,000-30,000 cells/well).
-
-
Compound Treatment:
-
Prepare serial dilutions of test compounds (e.g., this compound) in serum-free cell culture medium.
-
Remove the growth medium from the cells and replace it with the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the cells for 1-2 hours at 37°C in a CO₂ incubator. This allows for GR activation and translocation.
-
-
NF-κB Stimulation:
-
Prepare a solution of a potent NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α), in serum-free medium (e.g., final concentration of 2-10 ng/mL).
-
Add the TNF-α solution to all wells except for the unstimulated (negative control) wells.
-
Incubate the plate for an additional 6 hours at 37°C in a CO₂ incubator.
-
-
Lysis and Luminescence Measurement:
-
Remove the medium from the wells.
-
Wash the cells once with phosphate-buffered saline (PBS).
-
Add 20-50 µL of a passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking to ensure complete cell lysis.
-
Add 35-100 µL of luciferase assay reagent (containing luciferin substrate) to each well.
-
Immediately measure the luminescence (Relative Light Units, RLU) using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background RLU (from wells with no cells) from all readings.
-
Calculate the percent inhibition for each compound concentration relative to the TNF-α stimulated control (0% inhibition) and the unstimulated control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value for NF-κB repression.
-
Conclusion
The structure-activity relationship of this compound is a refined example of targeted steroid design. Its potent anti-inflammatory activity is driven by classic glucocorticoid structural motifs, such as the 9α-fluoro and 6α-methyl groups, which enhance glucocorticoid receptor binding affinity. The C17-acetate esterification further amplifies this potency by increasing lipophilicity, which likely improves tissue penetration. Crucially, the absence of a C21-hydroxyl group appears to be a key differentiator, contributing to its favorable safety profile, particularly its reduced impact on intraocular pressure. The experimental frameworks provided herein offer robust methods for further dissecting these relationships and for the discovery of novel analogs with even greater therapeutic indices. This guide serves as a comprehensive resource for professionals dedicated to advancing corticosteroid research and development.
References
The Pharmacodynamics of Fluorometholone Ophthalmic Suspension: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluorometholone is a synthetic corticosteroid esteemed in ophthalmology for its potent anti-inflammatory properties coupled with a reduced propensity to elevate intraocular pressure compared to other potent corticosteroids. This technical guide provides an in-depth exploration of the pharmacodynamics of this compound ophthalmic suspension. It delineates its molecular mechanism of action through the glucocorticoid receptor, presents comparative quantitative data on receptor affinity and clinical effects on intraocular pressure, details key experimental methodologies for its pharmacodynamic evaluation, and illustrates critical pathways and processes through diagrammatic representations.
Core Mechanism of Action: Glucocorticoid Receptor Modulation
This compound, as a corticosteroid, exerts its anti-inflammatory effects by acting as a glucocorticoid receptor (GR) agonist.[1][2][3] The lipophilic nature of the steroid allows it to penetrate the cell membranes of ocular tissues, such as the cornea and conjunctiva.[1]
Upon entering the cytoplasm, this compound binds to the cytosolic glucocorticoid receptor, which is part of a multiprotein complex. This binding event triggers a conformational change, leading to the dissociation of chaperone proteins, such as heat shock proteins.[1] The activated this compound-GR complex then translocates into the nucleus.
Within the nucleus, the complex modulates gene expression through two primary genomic pathways:
-
Transactivation: The GR-ligand complex can dimerize and bind to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This interaction upregulates the transcription of anti-inflammatory proteins, such as lipocortin-1 (annexin A1), which inhibits phospholipase A2, a critical enzyme in the arachidonic acid cascade that produces inflammatory mediators like prostaglandins and leukotrienes.
-
Transrepression: The activated GR monomer can interfere with the function of pro-inflammatory transcription factors, such as NF-κB and AP-1. This protein-protein interaction prevents these factors from binding to their respective DNA response elements, thereby downregulating the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules.
This dual action of upregulating anti-inflammatory genes and repressing pro-inflammatory genes is the cornerstone of this compound's therapeutic effect, leading to the inhibition of edema, fibrin deposition, capillary dilation, and leukocyte migration associated with ocular inflammation.
Caption: this compound's mechanism of action via the glucocorticoid receptor.
Quantitative Pharmacodynamic Parameters
The potency of a corticosteroid is fundamentally related to its binding affinity for the glucocorticoid receptor. While specific IC50 values for this compound's inhibition of individual cytokines and prostaglandins are not widely published, its receptor binding affinity and clinical effects on intraocular pressure (IOP) have been characterized, allowing for comparison with other common ophthalmic corticosteroids.
Table 1: Glucocorticoid Receptor Binding Affinity
This table presents the binding affinity (Ki) of this compound for the glucocorticoid receptor. A lower Ki value indicates a higher binding affinity.
| Compound | Target | Action | Ki (nM) | Bioactivity Source |
| This compound | Glucocorticoid Receptor | Agonist | 15.85 | ChEMBL |
| Dexamethasone | Glucocorticoid Receptor | Agonist | 3 | ChEMBL |
| Prednisolone | Glucocorticoid Receptor | Agonist | 20.42 | ChEMBL |
| Hydrocortisone | Glucocorticoid Receptor | Agonist | 25.12 | ChEMBL |
Note: Ki is the inhibition constant, representing the concentration of the drug that occupies 50% of the receptors at equilibrium. Data is sourced from ChEMBL via Drug Central and is for comparative purposes.
Table 2: Comparative Clinical Data on Intraocular Pressure (IOP) Elevation
A critical pharmacodynamic aspect of this compound is its reduced tendency to elevate IOP compared to more potent corticosteroids. This is a significant factor in its clinical utility for long-term therapy.
| Study Parameter | This compound (0.1%) | Dexamethasone (0.1%) | Prednisolone Acetate (1%) | Reference(s) |
| Mean IOP Increase (mmHg) in Steroid Responders | 2.96 | 8.58 | N/A | |
| % of Patients with IOP Change >5 mmHg | 8.3% | 62.5% | N/A | |
| % of Patients with Significant IOP Elevation (≥10 mmHg increase) | 6% | N/A | 22% |
Effect on Intraocular Pressure: The Trabecular Meshwork
The primary mechanism for corticosteroid-induced ocular hypertension involves the trabecular meshwork (TM), the tissue responsible for regulating the outflow of aqueous humor from the eye. Prolonged corticosteroid use can lead to:
-
Increased Extracellular Matrix Deposition: Glucocorticoids can upregulate the expression of extracellular matrix proteins like fibronectin and collagen in the TM.
-
Actin Cytoskeleton Reorganization: Changes in the actin cytoskeleton of TM cells can lead to increased cell stiffness and rigidity.
-
Inhibition of Phagocytosis: TM cells have phagocytic functions, clearing cellular debris from the aqueous humor. Corticosteroids can inhibit this process.
These cellular changes collectively increase the resistance to aqueous humor outflow, leading to an elevation in IOP. This compound is thought to have a lesser effect on the TM compared to dexamethasone, potentially due to more rapid metabolism within ocular tissues, resulting in a lower incidence of clinically significant IOP elevation.
Caption: Relationship between this compound's therapeutic and adverse effects.
Key Experimental Protocols
Evaluating the pharmacodynamics of ophthalmic corticosteroids like this compound involves a range of in vitro and in vivo assays.
Glucocorticoid Receptor Binding Assay (Radioligand Competition)
Objective: To determine the binding affinity (Ki) of this compound for the glucocorticoid receptor by measuring its ability to compete with a radiolabeled ligand.
Methodology:
-
Receptor Preparation: A cytosolic fraction containing the glucocorticoid receptor is prepared from a suitable cell line (e.g., human corneal epithelial cells) or tissue homogenate.
-
Radioligand: A high-affinity radiolabeled glucocorticoid, such as [³H]-dexamethasone, is used at a fixed, low concentration.
-
Competition: The receptor preparation and radioligand are incubated in a series of tubes or microplates. To these, increasing concentrations of unlabeled this compound (the competitor) are added.
-
Incubation: The mixture is incubated to allow the binding reaction to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the larger receptor complexes.
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The amount of bound radioactivity decreases as the concentration of this compound increases. A competition curve is plotted, and the IC50 value (the concentration of this compound that displaces 50% of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
In Vitro Anti-inflammatory Assay (Cytokine Inhibition)
Objective: To quantify the ability of this compound to suppress the production of pro-inflammatory cytokines in ocular cells.
Methodology:
-
Cell Culture: Human corneal epithelial cells or trabecular meshwork cells are cultured in appropriate media until they reach confluence in multi-well plates.
-
Pre-treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (and a vehicle control). The cells are pre-incubated for 1-2 hours.
-
Inflammatory Challenge: An inflammatory stimulus, such as lipopolysaccharide (LPS) or a pro-inflammatory cytokine like TNF-α or IL-1β, is added to the wells (except for the negative control) to induce an inflammatory response.
-
Incubation: The cells are incubated for a defined period (e.g., 6-24 hours) to allow for the production and secretion of inflammatory mediators.
-
Sample Collection: The cell culture supernatant is collected to measure secreted cytokines. The cells can be lysed to extract RNA or protein for gene and protein expression analysis.
-
Quantification: The concentration of specific cytokines (e.g., IL-6, TNF-α) in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA). Alternatively, changes in gene expression can be quantified using quantitative real-time PCR (qPCR).
-
Data Analysis: The percentage of cytokine inhibition by this compound at each concentration is calculated relative to the stimulated control. An IC50 value can be determined by plotting the inhibition percentage against the log of the this compound concentration.
Caption: A typical workflow for an in vitro anti-inflammatory assay.
In Vivo Model of Ocular Inflammation and IOP Measurement
Objective: To assess the anti-inflammatory efficacy and the effect on intraocular pressure of this compound ophthalmic suspension in a relevant animal model.
Methodology:
-
Animal Model: A model of ocular inflammation is induced in laboratory animals, typically rabbits or rodents. This can be achieved by methods such as intravitreal injection of endotoxin (LPS) or by inducing experimental autoimmune uveitis.
-
Treatment Groups: Animals are divided into several groups: a control group receiving a vehicle, a positive control group (e.g., receiving dexamethasone), and one or more groups receiving different concentrations of this compound ophthalmic suspension.
-
Drug Administration: The ophthalmic suspensions are administered topically to the eyes of the animals at specified intervals for a predetermined duration.
-
Inflammation Assessment: Ocular inflammation is scored clinically at various time points using a slit-lamp biomicroscope. Parameters scored include conjunctival redness, chemosis, iritis, and anterior chamber flare and cells. Quantitative methods, such as measuring protein concentration or cell counts in the aqueous humor, can also be employed.
-
IOP Measurement: Intraocular pressure is measured at baseline and at regular intervals throughout the study using a tonometer calibrated for the specific animal model (e.g., Tono-Pen, rebound tonometer).
-
Histopathology: At the end of the study, eyes may be enucleated for histological examination to assess cellular infiltration and tissue damage.
-
Data Analysis: Clinical inflammation scores and IOP measurements are compared between the treatment groups and the control group using appropriate statistical tests to determine the efficacy and safety profile of this compound.
Conclusion
The pharmacodynamics of this compound are characterized by its effective engagement with the glucocorticoid receptor to potently suppress ocular inflammation. Its molecular structure and metabolic profile in ocular tissues confer a distinct clinical advantage: a reduced risk of inducing significant intraocular pressure elevation compared to corticosteroids like dexamethasone and prednisolone. This favorable therapeutic index makes this compound a cornerstone in the management of steroid-responsive ocular inflammatory conditions, particularly when long-term treatment is anticipated. The experimental protocols detailed herein provide a framework for the continued investigation and development of novel glucocorticoid therapies with optimized efficacy and safety profiles for ophthalmic use.
References
An In-depth Technical Guide to the Glucocorticoid Receptor Binding Affinity of Fluorometholone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluorometholone is a potent synthetic glucocorticoid utilized primarily in ophthalmology for its anti-inflammatory properties.[1][2] Its therapeutic efficacy is fundamentally linked to its interaction with the glucocorticoid receptor (GR), a ligand-activated transcription factor that mediates the physiological and pharmacological effects of corticosteroids.[3][4] This technical guide provides a comprehensive analysis of the binding affinity of this compound to the glucocorticoid receptor. It includes quantitative binding data, detailed experimental methodologies for affinity determination, and a depiction of the associated molecular signaling pathways. This document is intended to serve as a critical resource for researchers and professionals involved in the study of glucocorticoid pharmacology and the development of novel anti-inflammatory therapeutics.
The Glucocorticoid Receptor Signaling Pathway
Glucocorticoids, such as this compound, exert their effects by binding to the cytosolic glucocorticoid receptor.[3] In its inactive state, the GR resides in the cytoplasm as part of a large multiprotein complex, including heat shock proteins (Hsp90, Hsp70) and immunophilins.
Upon entering the cell via passive diffusion, this compound binds to the ligand-binding domain (LBD) of the GR. This binding event triggers a conformational change in the receptor, leading to the dissociation of the chaperone proteins. The activated receptor-ligand complex then rapidly translocates into the nucleus.
Inside the nucleus, the complex dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) located in the promoter regions of target genes. This interaction modulates the transcription of these genes. The GR can upregulate the expression of anti-inflammatory proteins or repress the expression of pro-inflammatory proteins, such as cytokines and adhesion molecules, thereby exerting its therapeutic effect.
Caption: The glucocorticoid receptor (GR) signaling pathway.
Quantitative Binding Affinity Data
The binding affinity of a ligand for its receptor is a primary determinant of its potency. For this compound, the affinity for the glucocorticoid receptor has been quantified using radioligand binding assays. The key parameters are the dissociation constant (Kd), which indicates the concentration of a ligand that occupies 50% of the receptors at equilibrium, and the half-maximal inhibitory concentration (IC50), which measures the concentration of a competing ligand that displaces 50% of a specific radioligand. A lower Kd or IC50 value signifies a higher binding affinity.
| Compound | Receptor | Assay Type | Parameter | Value (nM) |
| This compound | Glucocorticoid Receptor | Radioligand Binding Assay | IC₅₀ | 1.5 |
| This compound | Glucocorticoid Receptor | Radioligand Binding Assay | Kd | 2.8 |
Note: Data presented is derived from in vitro assays and serves as a fundamental measure of molecular interaction.
Experimental Methodologies for Determining GR Binding Affinity
Several robust methods are employed to quantify the binding of ligands like this compound to the GR. The most common are competitive binding assays, which measure the ability of a test compound to compete with a known high-affinity ligand for the receptor.
Radioligand Competition Binding Assay
This assay is considered a gold standard for quantifying binding affinity. It directly measures the displacement of a radiolabeled GR ligand (e.g., ³H-dexamethasone) by an unlabeled test compound, such as this compound.
Experimental Protocol:
-
Receptor Preparation : A cytosolic fraction containing the glucocorticoid receptor is prepared from cultured cells (e.g., HEK293 cells) or tissues known to express the receptor.
-
Incubation : The receptor preparation is incubated with a fixed, low concentration of a high-affinity radioligand (e.g., [³H]-dexamethasone).
-
Competition : In parallel, incubations are set up containing the radioligand and a range of concentrations of the unlabeled test compound (this compound). A control for non-specific binding is also included, which contains a high concentration of an unlabeled agonist to saturate the receptors.
-
Equilibrium : The binding reactions are allowed to incubate for a sufficient duration (e.g., 16-24 hours at 4°C) to reach equilibrium.
-
Separation : Receptor-bound radioligand is separated from the free, unbound radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the receptor-ligand complexes.
-
Quantification : The filters are washed with ice-cold buffer to remove any remaining free radioligand. The radioactivity trapped on the filters is then measured using a scintillation counter.
-
Data Analysis : The amount of specific binding is calculated by subtracting non-specific binding from total binding. The percentage of specific binding is plotted against the log concentration of the test compound to generate a competition curve. The IC50 value is determined from this curve and can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Caption: Experimental workflow for a radioligand competition binding assay.
Fluorescence Polarization (FP) Assay
The FP assay is a non-radioactive, homogeneous method well-suited for high-throughput screening. It measures the change in the polarization of fluorescent light emitted from a small, fluorescently labeled GR ligand (a tracer).
Principle: A small fluorescent tracer tumbles rapidly in solution, resulting in low polarization of emitted light. When bound to the much larger GR, its rotation slows dramatically, leading to a high polarization signal. In a competitive assay, an unlabeled test compound (this compound) competes with the tracer for binding to the GR. As the test compound displaces the tracer, the amount of free, rapidly tumbling tracer increases, causing a decrease in the measured fluorescence polarization.
Experimental Protocol:
-
Reagent Preparation : Prepare assay buffer, a working solution of a fluorescent GR tracer (e.g., Fluormone™ GS Red), a working solution of purified GR, and serial dilutions of the test compound (this compound).
-
Assay Plate Setup : Add the serially diluted test compound to the wells of a microplate (e.g., a 384-well plate). Include control wells for "no competitor" (maximum polarization) and "maximum competition" (a saturating dose of a known unlabeled ligand).
-
Reaction : Add the fluorescent tracer solution to all wells, followed by the GR solution to initiate the binding reaction.
-
Incubation : Mix the plate gently and incubate in the dark at room temperature for a specified period (e.g., 2-4 hours) to allow the reaction to reach equilibrium.
-
Measurement : Measure the fluorescence polarization of each well using a suitable plate reader equipped with appropriate excitation and emission filters.
-
Data Analysis : Plot the fluorescence polarization values against the logarithm of the competitor concentration. The data is fitted to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Principle of the competitive fluorescence polarization assay.
Conclusion
This compound is a high-affinity agonist for the glucocorticoid receptor, with binding affinity in the low nanomolar range. This strong interaction is the molecular basis for its potent anti-inflammatory activity. The quantitative characterization of this binding, achieved through robust methodologies such as radioligand binding and fluorescence polarization assays, is essential for understanding its mechanism of action, comparing its potency to other corticosteroids, and guiding the development of future GR-targeted therapies. The detailed protocols and pathway visualizations provided in this guide offer a foundational resource for scientists and researchers in the field.
References
A Technical Guide to the Synthesis of Fluorometholone and Its Derivatives
An in-depth technical guide on the core.
Abstract
Fluorometholone and its ester derivatives, particularly this compound acetate, are synthetic corticosteroids widely utilized for their potent anti-inflammatory properties in ophthalmology.[1][2] The synthesis of these complex steroid molecules has evolved from lengthy, multi-step processes involving fermentation to more efficient, purely chemical routes. This guide provides a detailed overview of a modern synthetic pathway for this compound and its derivatives, focusing on key chemical transformations, experimental protocols, and process optimization strategies. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the manufacturing processes, including quantitative data on yields and purity, and methods for controlling critical impurities.
Overview of Synthetic Strategies
The synthesis of this compound has historically commenced from various steroid precursors. Early routes were often long and complex; for instance, a synthesis starting from 17-α-hydroxyprogesterone required 12 distinct steps.[3][4] Another pathway beginning with methylprednisolone 21-acetate involved a total of 8 synthetic steps to reach the final product.[3] Many of these older methods also relied on fermentation for key transformations, such as 11β-hydroxylation and 1,2-dehydrogenation, which can complicate industrial-scale production.
Modern approaches have focused on developing more concise and efficient chemical syntheses. A notable strategy starts from 6-methyl-17-hydroxyl-1,4,9-triene-pregna-3,20-dione, which can be converted to this compound in just two steps: a 9,11-epoxidation followed by a 9,11-ring-opening reaction with a fluoride source. This newer route is more suitable for industrialization as it is succinct and generates fewer by-products.
Caption: High-level overview of historical and modern synthetic routes to this compound.
A Modern, Step-by-Step Synthesis of this compound Acetate
A contemporary and efficient pathway for producing this compound acetate begins with a commercially available steroid raw material (designated as Compound II in patent CN110845563A) and proceeds through a sequence of seven key chemical reactions. This route avoids the use of highly toxic reagents and incorporates a biological dehydrogenation step that offers high specificity and reduces environmental impact.
Caption: Workflow for the synthesis of this compound Acetate via a modern 7-step process.
The following table summarizes the reported yield and purity for key steps in this modern synthesis of this compound acetate.
| Step | Reaction | Yield (%) | Purity (HPLC %) |
| 1 | Methylenation Reaction Sequence | 82.0 | 97.4 |
| 2 | Esterification Reaction Sequence | 86.2 | 93.9 |
| 3 | Hydrogenation & Isomerization | 73.9 | 91.6 |
| 4 | Final Ring Opening & Purification | 88.1 | 98.0 |
Step 1: Esterification Reaction
-
Reactants : 40g of a compound (Formula III), 133ml (200g) of trichloromethane, 160g of acetic anhydride, and 4g of p-toluenesulfonic acid are added to a four-mouth bottle.
-
Procedure : The mixture is heated to reflux temperature and the reaction is carried out for 2 hours, with completion monitored by TLC. The reaction liquid is then cooled to room temperature.
-
Work-up : 100ml (79g) of methanol is added, followed by 34ml (40g) of concentrated hydrochloric acid. The mixture is heated to 35-40°C and reacted for 3 hours.
Step 2: Methylenation Reaction
-
Reactants : 450ml (400g) of tetrahydrofuran, 40g of a compound (Formula IV), 40ml (31.6g) of ethanol, 90ml (80g) of triethyl orthoformate, and 2g of p-toluenesulfonic acid are added to a four-mouth bottle.
-
Procedure : The temperature is raised to 35-40°C and the reaction proceeds for 3 hours. Following this, 40.5ml (40g) of N-methylaniline and 18ml (20g) of formaldehyde are added, and the temperature is maintained for an additional 3 hours.
-
Work-up : The reaction is monitored by TLC.
Step 3: Catalytic Hydrogenation and Isomerization
-
Reactants : 18.40 g of 17α-hydroxy-6-methylene-4,9(11)-pregnadiene-3,20-dione (III) is suspended in 350 mL of dichloromethane. 1.84 g of 10% Pd/C (50% moist) and 5.25 mL of triethylamine are added at room temperature.
-
Procedure : The reaction is maintained under a hydrogen atmosphere at a pressure of 1.1 atmospheres and stirred for six hours.
-
Work-up : The reaction mixture is diluted with 350 mL of THF, and 11.27 mL of concentrated HCl is added slowly. The stirring is maintained at room temperature for 14 hours.
Step 4: Epoxidation and Ring-Opening Fluorination
-
Epoxidation : The starting material is added to an organic solvent. A halide reagent and an acid catalyst are added first, followed by the addition of a base to obtain the 9,11-epoxy intermediate.
-
Ring-Opening : The resulting 9,11-epoxy material is dissolved in a solvent such as tetrahydrofuran (THF). Hydrogen fluoride is then added, with the reaction temperature maintained between -10°C and 20°C to yield the final fluorinated product. The reaction is neutralized with a base during work-up.
Synthesis of this compound Derivatives
The primary derivative of this compound is its 17-acetate ester. A common method involves the direct esterification of the this compound parent molecule. However, a key challenge with this approach is the potential for a side reaction leading to the esterification of the 11-hydroxyl group.
A more advanced strategy involves esterifying the 17-hydroxyl group at an earlier stage of the synthesis, prior to the introduction of the 11β-hydroxyl group. This circumvents the issue of unwanted side products and simplifies purification.
References
- 1. This compound Acetate | C24H31FO5 | CID 240767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tapi.com [tapi.com]
- 3. EP2246359A1 - Process for obtaining this compound and intermediates therefor - Google Patents [patents.google.com]
- 4. WO2010122096A1 - Process for obtaining this compound and intermediates therefor - Google Patents [patents.google.com]
An In-depth Technical Guide to the Chemical Properties and Stability of Fluorometholone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties and stability of fluorometholone, a synthetic corticosteroid widely used in ophthalmic preparations. The information is compiled from various scientific sources to support research, development, and quality control activities.
Chemical and Physical Properties
This compound is a glucocorticoid characterized by its pregnane steroid structure. Key physicochemical properties are summarized in the table below, providing a foundational understanding of its behavior in various environments.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₂H₂₉FO₄ | |
| Molecular Weight | 376.46 g/mol | |
| IUPAC Name | (6S,8S,9R,10S,11S,13S,14S,17R)-17-acetyl-9-fluoro-11,17-dihydroxy-6,10,13-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |
| CAS Number | 426-13-1 | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 292-303 °C | |
| Solubility | - Practically insoluble in water (8.92 ± 0.01 μg/mL) - Slightly soluble in alcohol - Very slightly soluble in chloroform - Practically insoluble in ether | |
| pKa | 12.50 ± 0.70 (Predicted) | |
| LogP | 2 (Experimental) |
Stability Profile
The stability of this compound is a critical attribute for its formulation, storage, and therapeutic efficacy. Forced degradation studies have been conducted to understand its susceptibility to various stress conditions.
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. The table below summarizes the outcomes of such studies on this compound.
| Stress Condition | Conditions | Observation | Reference(s) |
| Acidic Hydrolysis | 0.1 M - 5 N HCl at 80°C for up to 2 hours | Highly resistant, with minimal to no significant degradation observed. One study reported less than 5% decomposition. | |
| Alkaline Hydrolysis | 0.1 N - 5 N NaOH at 80°C for up to 2 hours | Conflicting reports exist. Some studies indicate high resistance with less than 5% degradation, while another reports significant degradation. | |
| Oxidative Degradation | 3% - 30% H₂O₂ at 80°C for up to 60 minutes | Highly resistant to oxidative stress, with minimal degradation reported. | |
| Thermal Degradation | 80°C for up to 8 hours | Stable under thermal stress, showing high resistance to degradation. | |
| Photolytic Degradation | Exposure to UV light at 254 nm for 8 hours | No significant degradation observed, indicating photostability under the tested conditions. |
Note: The discrepancy in alkaline stability data may be attributed to variations in experimental conditions such as the concentration of the base, temperature, and duration of exposure.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of stability studies. The following sections outline the experimental protocols for forced degradation and the analytical method used for the quantification of this compound and its degradation products.
Forced Degradation Protocol
This protocol is a composite representation of methodologies described in the cited literature.
-
Preparation of Stock Solution: A stock solution of this compound is prepared in a suitable solvent, typically methanol or a mobile phase mixture, at a concentration of approximately 50 µg/mL to 0.8 mg/mL.
-
Acidic Degradation: The stock solution is treated with an equal volume of HCl (ranging from 0.1 M to 5 N) and refluxed at 80°C for a period of 60 minutes to 2 hours. The solution is then cooled and neutralized with a corresponding concentration of NaOH.
-
Alkaline Degradation: The stock solution is treated with an equal volume of NaOH (ranging from 0.1 N to 5 N) and refluxed at 80°C for 60 minutes to 2 hours. After cooling, the solution is neutralized with an appropriate concentration of HCl.
-
Oxidative Degradation: The stock solution is treated with H₂O₂ (ranging from 3% to 30%) and maintained at 80°C for 60 minutes.
-
Thermal Degradation: The this compound solution is exposed to a temperature of 80°C for 8 hours.
-
Photolytic Degradation: The this compound solution is exposed to UV light at a wavelength of 254 nm in a UV chamber for 8 hours.
-
Sample Preparation for Analysis: After exposure to the stress conditions, the solutions are diluted with the mobile phase to a suitable concentration for HPLC analysis.
Stability-Indicating HPLC Method
The following HPLC method is representative of those used to analyze this compound and its degradation products.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C8 or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1 M ammonium formate) and an organic solvent (e.g., methanol or acetonitrile) in varying ratios (e.g., 20:80 v/v).
-
Flow Rate: Typically set between 0.8 and 1.2 mL/min.
-
Detection Wavelength: 241 nm.
-
Injection Volume: 20 µL.
-
Temperature: Ambient (approximately 25°C).
Visualizations
The following diagrams illustrate the workflow for assessing the stability of this compound and a logical representation of its degradation analysis.
Caption: Experimental Workflow for Forced Degradation Studies.
Caption: Logical Flow for Degradation Product Analysis.
Conclusion
This compound is a chemically stable compound, demonstrating high resistance to degradation under acidic, oxidative, thermal, and photolytic stress conditions. While some studies indicate a susceptibility to alkaline hydrolysis, the overall stability profile is robust. The provided experimental protocols and analytical methods offer a solid foundation for further investigation and quality control of this compound in pharmaceutical formulations. Further research to fully elucidate the structures of its degradation products would be beneficial for a more complete understanding of its stability profile.
Fluorometholone: A Deep Dive into its Molecular Formula and Stereochemistry
Fluorometholone is a synthetic glucocorticoid primarily utilized in ophthalmology to treat inflammatory conditions of the eye.[1][2][3] Its efficacy as an anti-inflammatory agent is intrinsically linked to its specific chemical structure, including its molecular formula and precise three-dimensional arrangement of atoms, or stereochemistry. This technical guide provides an in-depth exploration of these core aspects for researchers, scientists, and drug development professionals.
Molecular and Structural Formula
This compound is a fluorinated corticosteroid belonging to the pregnane class of organic compounds.[4][5] Its chemical structure is a derivative of progesterone. The systematic IUPAC name for this compound is (6S,8S,9R,10S,11S,13S,14S,17R)-17-acetyl-9-fluoro-11,17-dihydroxy-6,10,13-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one.
The molecular formula for this compound is C22H29FO4. This formula indicates that each molecule of this compound contains 22 carbon atoms, 29 hydrogen atoms, 1 fluorine atom, and 4 oxygen atoms.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its formulation, delivery, and biological activity. A summary of these properties is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 376.46 g/mol | |
| Monoisotopic Mass | 376.20498756 g/mol | |
| Melting Point | 292-303 °C | |
| Water Solubility | 30 mg/L (at 25 °C) | |
| LogP | 2 | |
| Topological Polar Surface Area | 74.6 Ų |
Stereochemistry
The biological activity of this compound is highly dependent on its stereochemistry. The molecule has eight defined stereocenters, leading to a specific three-dimensional shape that allows it to bind effectively to its target, the glucocorticoid receptor. The stereochemistry is defined as "ABSOLUTE".
The specific configurations at the chiral centers, as indicated by the IUPAC name, are:
-
6S
-
8S
-
9R
-
10S
-
11S
-
13S
-
14S
-
17R
This precise spatial arrangement is critical for the molecule's interaction with the receptor and its subsequent pharmacological effects.
Mechanism of Action: A Signaling Pathway
This compound exerts its anti-inflammatory effects by acting as a glucocorticoid receptor agonist. The mechanism involves the modulation of gene expression. Upon entering a target cell, this compound binds to the cytosolic glucocorticoid receptor, leading to a cascade of events that ultimately suppress inflammation.
References
A Comparative Analysis of Fluorometholone Acetate and Fluorometholone Alcohol for Ocular Inflammation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Fluorometholone is a synthetic corticosteroid widely utilized in ophthalmology for its potent anti-inflammatory properties and a comparatively favorable safety profile, particularly concerning intraocular pressure (IOP) elevation. It is available in two primary forms: this compound alcohol and its ester prodrug, this compound acetate. While both aim to deliver the same active moiety to the target tissue, their distinct physicochemical properties lead to significant differences in ocular pharmacokinetics, bioavailability, and clinical efficacy. This technical guide provides a comprehensive comparison of this compound acetate and this compound alcohol, focusing on their mechanisms of action, pharmacokinetics, anti-inflammatory potency, and clinical outcomes. Quantitative data are summarized in comparative tables, and key experimental methodologies are detailed to provide a thorough resource for researchers and drug development professionals in the field of ophthalmology.
Introduction: The "Soft" Steroid and Its Derivatives
Corticosteroids are a cornerstone in the management of ocular inflammation.[1][2] Their utility, however, is often tempered by side effects such as increased intraocular pressure (IOP), cataract formation, and delayed wound healing.[3] this compound (FML) is often categorized as a "soft" steroid, designed to be rapidly metabolized in the eye into less active compounds, thereby minimizing systemic absorption and local side effects.[4][5]
The two principal formulations available are the base alcohol (FML Alcohol) and its 17-acetate ester (FML Acetate). The addition of the acetate group to the this compound molecule significantly enhances its lipophilicity. This chemical modification is intended to improve corneal penetration, a critical factor for the efficacy of topically applied ophthalmic drugs. This guide will dissect the implications of this structural difference, from molecular interactions to clinical performance.
Physicochemical Properties and Ocular Pharmacokinetics
The primary distinction between FML Acetate and FML Alcohol lies in the esterification at the C17 position. This acetate group renders FML Acetate more lipophilic, which theoretically facilitates its passage through the lipid-rich corneal epithelium.
Upon penetration into the cornea, FML Acetate is believed to be rapidly hydrolyzed by resident esterase enzymes to release the active FML Alcohol. This bioactivation process makes FML Acetate a prodrug. The active FML Alcohol is then further metabolized to inactive compounds, contributing to its favorable safety profile.
Metabolic Conversion of this compound Acetate
The conversion of the acetate ester to the active alcohol form is a critical step in its mechanism of action. This enzymatic process is depicted below.
Pharmacokinetic Data
The enhanced lipophilicity of FML Acetate generally leads to superior corneal penetration compared to FML Alcohol. This results in higher concentrations of the active drug in the aqueous humor.
| Parameter | This compound Acetate (0.1%) | This compound Alcohol (0.1%) | Notes |
| Corneal Penetration | Superior | Moderate | The acetate ester enhances passage through the corneal epithelium. |
| Aqueous Humor Conc. | Higher | Lower | Directly correlated with improved corneal penetration. |
| Bioactivation | Required (Hydrolysis to Alcohol) | Not Applicable | FML Acetate is a prodrug. |
| Metabolism | Rapid metabolism to inactive forms | Rapid metabolism to inactive forms | A key feature of "soft" steroids, reducing IOP risk. |
Mechanism of Action: The Glucocorticoid Receptor Pathway
Like all corticosteroids, this compound exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR), a ligand-dependent transcription factor present in the cytoplasm of nearly all cells. The steroid-receptor complex then translocates to the nucleus to modulate gene expression. This modulation occurs via two primary mechanisms:
-
Transactivation: The GR-dimer binds to Glucocorticoid Response Elements (GREs) on DNA, upregulating the transcription of anti-inflammatory genes, such as annexin A1 (lipocortin-1). Annexin A1 inhibits phospholipase A2, a key enzyme in the inflammatory cascade.
-
Transrepression: The GR-monomer interacts with and inhibits pro-inflammatory transcription factors like NF-κB and AP-1, preventing them from activating the expression of cytokines, chemokines, and adhesion molecules. This is considered the primary mechanism for the anti-inflammatory effects of glucocorticoids.
Comparative Efficacy and Potency
The enhanced penetration of FML Acetate often translates to greater anti-inflammatory potency compared to FML Alcohol at the same concentration.
In-Vivo Anti-inflammatory Activity
Studies using animal models of ocular inflammation have provided quantitative comparisons of the two compounds. A common model involves inducing inflammatory keratitis in rabbits and measuring the reduction in polymorphonuclear leukocyte (PMN) infiltration into the cornea.
| Compound (0.1% Suspension) | Mean Reduction in PMN Infiltration | Reference |
| This compound Acetate | 47% | |
| This compound Alcohol | 30.8% |
These results demonstrate that FML Acetate has a significantly greater anti-inflammatory effect in this model. In fact, the efficacy of 0.1% FML Acetate has been shown to be statistically indistinguishable from the highly potent 1.0% prednisolone acetate.
Clinical Safety Profile: Intraocular Pressure (IOP)
A key advantage of the this compound family is its reduced tendency to elevate IOP compared to more potent steroids like dexamethasone and prednisolone. However, differences exist between the acetate and alcohol forms.
Due to its superior penetration and higher resulting intraocular concentration, FML Acetate has a greater propensity to increase IOP in steroid-responsive patients compared to FML Alcohol.
| Parameter | This compound Acetate | This compound Alcohol |
| Mean IOP in Steroid Responders | 28.38 mmHg | 22.63 mmHg |
In a study of known steroid responders, switching patients from FML Acetate to FML Alcohol at the same dosage frequency resulted in a significant decrease in mean IOP. This suggests that while FML Acetate is more potent, FML Alcohol may offer a wider margin of safety concerning IOP elevation.
Key Experimental Protocols
Protocol 1: Glucocorticoid Receptor (GR) Competitive Binding Assay
This in vitro assay is used to determine the binding affinity of a compound (e.g., FML Acetate, FML Alcohol) for the GR. It measures how effectively the test compound competes with a radiolabeled or fluorescently-labeled ligand known to bind to the receptor.
Methodology:
-
Receptor Preparation: A source of GR is prepared, typically from cell lysates (e.g., A549 cells) or purified recombinant GR protein.
-
Ligand Preparation: A known GR ligand (e.g., dexamethasone) is labeled with a radioactive isotope ([³H]) or a fluorescent tag.
-
Competition: The GR preparation is incubated with a fixed concentration of the labeled ligand and varying concentrations of the unlabeled test compound (the "competitor").
-
Separation: After incubation reaches equilibrium, the bound ligand is separated from the unbound (free) ligand. This can be achieved through methods like filtration or size-exclusion chromatography.
-
Quantification: The amount of bound labeled ligand is measured using a scintillation counter (for radiolabels) or a fluorescence polarization plate reader.
-
Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of competitor that displaces 50% of the labeled ligand) is calculated. The Ki (inhibition constant), a measure of binding affinity, can then be derived from the IC₅₀.
Protocol 2: In Vivo Model of Ocular Inflammation (Rabbit)
This protocol is used to evaluate the anti-inflammatory efficacy of topical ophthalmic formulations.
Methodology:
-
Animal Model: New Zealand albino rabbits are commonly used due to their large eye size and well-characterized inflammatory responses.
-
Induction of Inflammation: A standardized inflammatory insult is induced. A common method is injecting a pro-inflammatory substance like lipopolysaccharide (LPS) into the corneal stroma or anterior chamber to induce uveitis or keratitis.
-
Drug Administration: The test articles (e.g., 0.1% FML Acetate suspension, 0.1% FML Alcohol suspension, vehicle control) are administered topically to the inflamed eyes at a defined frequency (e.g., hourly).
-
Efficacy Assessment: After a set period, the inflammatory response is quantified. This can be done through:
-
Clinical Scoring: A trained observer grades signs of inflammation like conjunctival redness, chemosis, and anterior chamber flare.
-
Cellular Infiltration Analysis: The animals are euthanized, and the eyes are enucleated. Corneas are histologically processed, and the number of infiltrating inflammatory cells (e.g., PMNs) per unit area is counted.
-
Biomarker Analysis: Aqueous humor can be collected and analyzed for levels of inflammatory mediators (e.g., prostaglandins, cytokines) using techniques like ELISA.
-
-
Statistical Analysis: The mean inflammatory scores or cell counts for each treatment group are compared to the vehicle control group to determine the percentage reduction in inflammation.
Conclusion for the Research Professional
The choice between this compound acetate and this compound alcohol is a classic example of a trade-off between efficacy and safety in drug development.
-
This compound Acetate is a more potent anti-inflammatory agent due to its superior ocular penetration as a lipophilic prodrug. This makes it a highly effective option, comparable to stronger corticosteroids like prednisolone acetate 1%, for treating significant ocular inflammation.
-
This compound Alcohol demonstrates a lower propensity for elevating intraocular pressure, making it a potentially safer choice for patients known to be steroid responders or for long-term therapy where IOP is a primary concern.
For drug development professionals, this comparison underscores the critical role of formulation and chemical structure in optimizing topical drug delivery to the eye. The esterification of this compound serves as a successful strategy to enhance bioavailability. However, this enhancement comes with an amplified risk of concentration-dependent side effects. Future research may focus on developing novel formulations that can maintain the high corneal penetration of the acetate form while incorporating mechanisms to mitigate its impact on intraocular pressure.
References
Cellular Uptake and Transport of Fluorometholone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorometholone (FML) is a potent synthetic corticosteroid widely utilized in ophthalmology for its anti-inflammatory properties. Its clinical efficacy is intrinsically linked to its ability to penetrate ocular tissues, reach its intracellular target, and elicit a pharmacological response. A comprehensive understanding of the cellular uptake and transport mechanisms of this compound is paramount for optimizing drug delivery, enhancing therapeutic outcomes, and minimizing potential side effects.
This technical guide provides a detailed overview of the current knowledge regarding the cellular uptake and transport of this compound, with a focus on its journey across the corneal barrier to its site of action within ocular cells. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of ophthalmic drug delivery and corticosteroid pharmacology.
Cellular Uptake and Transport Mechanisms
The transport of this compound from the ocular surface to its intracellular target, the glucocorticoid receptor (GR), is a multi-step process primarily governed by its physicochemical properties and the biological characteristics of the ocular tissues, particularly the cornea.
Passive Diffusion across the Cornea
Due to its lipophilic nature, the primary mechanism for this compound's transport across the corneal epithelium is passive diffusion.[1][2] The cornea presents a significant barrier to drug absorption, consisting of a lipophilic epithelium, a hydrophilic stroma, and a less lipophilic endothelium. This compound's favorable partition coefficient allows it to readily partition into and diffuse across the lipid-rich cell membranes of the corneal epithelium. Subsequently, it traverses the aqueous stromal layer to reach the anterior chamber.[2]
The Role of Transporters
While passive diffusion is the principal route of uptake, the potential involvement of membrane transporters in the cellular influx and efflux of this compound warrants consideration. The two major superfamilies of transporters that play a crucial role in drug transport are the ATP-binding cassette (ABC) transporters (efflux) and the solute carrier (SLC) transporters (uptake).
-
ABC Transporters (Efflux Pumps): ABC transporters, such as P-glycoprotein (P-gp, ABCB1) and Breast Cancer Resistance Protein (BCRP, ABCG2), are known to efflux a wide range of xenobiotics from cells, thereby limiting their intracellular concentration and efficacy.[3][4] While direct evidence for this compound as a substrate for these transporters is limited, their known expression in the corneal epithelium suggests a potential role in modulating its intraocular penetration. Further research is needed to elucidate the specific interactions between this compound and these efflux pumps.
-
SLC Transporters (Uptake Transporters): SLC transporters, including Organic Anion Transporters (OATs), Organic Cation Transporters (OCTs), and Organic Anion Transporting Polypeptides (OATPs), facilitate the uptake of a diverse array of substrates into cells. Some corticosteroids have been shown to be substrates for these transporters. However, specific studies investigating the role of SLC transporters in the cellular uptake of this compound in the cornea are currently lacking.
Intracellular Transport and Receptor Binding
Once inside the target cell, this compound binds to the cytosolic glucocorticoid receptor (GR), a member of the nuclear receptor superfamily. In its inactive state, the GR is part of a multiprotein complex that includes heat shock proteins (HSPs). Upon ligand binding, the GR undergoes a conformational change, dissociates from the HSP complex, and translocates to the nucleus.
Nuclear Translocation and Genomic Action
Within the nucleus, the this compound-GR complex dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in the inflammatory response, leading to the anti-inflammatory effects of the drug.
Quantitative Data on this compound Transport and Binding
The following tables summarize key quantitative data related to the cellular uptake and transport of this compound, compiled from various in vitro and ex vivo studies.
Table 1: Corneal Permeability and Aqueous Humor Concentration of this compound
| Formulation | Model | Key Findings | Reference |
| 0.1% this compound Suspension | Rabbit | Peak aqueous humor concentration reached at 30 minutes. | |
| Saturated this compound Solution | Rabbit | Did not produce a sustained effect in the aqueous humor. | |
| This compound Nanocrystals (201.2 ± 14.1 nm) | Rabbit | 2-6 fold higher and longer-lasting penetration into the aqueous humor compared to microcrystals. | |
| This compound Microcrystals (9.24 ± 4.51 µm) | Rabbit | Lower penetration into the aqueous humor compared to nanocrystals. |
Table 2: Glucocorticoid Receptor Binding Affinity
| Compound | Receptor | Binding Affinity (Ki) | Reference |
| This compound | Glucocorticoid Receptor | 8.80 (-log[M]) | |
| Dexamethasone | Glucocorticoid Receptor | Higher affinity than dexamethasone (comparative) | |
| 20α-dihydrothis compound (metabolite) | Glucocorticoid Receptor | Approximately 100-fold less binding affinity than this compound (IC50 = 0.31 nM for FML) |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. The following sections provide outlines of key experimental protocols used to study the cellular uptake and transport of this compound.
In Vitro Corneal Permeation Study using Franz Diffusion Cells
This protocol is adapted from studies investigating the transcorneal permeation of ophthalmic drugs.
Objective: To determine the apparent permeability coefficient (Papp) of this compound across an isolated cornea.
Materials:
-
Freshly excised corneas (e.g., porcine or rabbit)
-
Franz diffusion cells
-
HEPES-buffered saline (pH 7.4)
-
This compound solution or suspension
-
HPLC-MS/MS system for quantification
Procedure:
-
Mount the excised cornea between the donor and receptor chambers of the Franz diffusion cell, with the epithelial side facing the donor chamber.
-
Fill the receptor chamber with pre-warmed HEPES-buffered saline and ensure no air bubbles are trapped beneath the cornea.
-
Add the this compound formulation to the donor chamber.
-
Maintain the system at 37°C and stir the receptor solution continuously.
-
At predetermined time intervals, withdraw aliquots from the receptor chamber and replace with an equal volume of fresh buffer.
-
Analyze the concentration of this compound in the collected samples using a validated HPLC-MS/MS method.
-
Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the steady-state flux, A is the surface area of the cornea, and C0 is the initial concentration of the drug in the donor chamber.
Cellular Uptake Assay in Human Corneal Epithelial (HCE-T) Cells
This protocol provides a general framework for assessing the cellular accumulation of this compound.
Objective: To quantify the uptake of this compound into cultured human corneal epithelial cells.
Materials:
-
HCE-T cells (or other suitable corneal epithelial cell line)
-
Cell culture medium and supplements
-
24-well plates
-
Radiolabeled this compound (e.g., ³H-fluorometholone) or a validated LC-MS/MS method for unlabeled drug
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Scintillation counter or LC-MS/MS system
Procedure:
-
Seed HCE-T cells in 24-well plates and grow to confluence.
-
Wash the cells with pre-warmed PBS.
-
Add the culture medium containing a known concentration of this compound (radiolabeled or unlabeled) to each well.
-
Incubate the plates at 37°C for various time points.
-
To terminate uptake, aspirate the drug-containing medium and rapidly wash the cells three times with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Quantify the amount of this compound in the cell lysate using either scintillation counting (for radiolabeled drug) or HPLC-MS/MS.
-
Determine the total protein concentration in each well to normalize the uptake data.
Glucocorticoid Receptor Competitive Binding Assay
This protocol is based on commercially available kits and published methods for assessing ligand binding to the glucocorticoid receptor.
Objective: To determine the binding affinity (Ki) of this compound for the glucocorticoid receptor.
Materials:
-
Recombinant human glucocorticoid receptor
-
Fluorescently labeled glucocorticoid ligand (tracer)
-
Unlabeled this compound
-
Assay buffer
-
384-well microplates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare serial dilutions of unlabeled this compound.
-
In a 384-well plate, add the assay buffer, the fluorescent tracer, and the serially diluted this compound.
-
Initiate the binding reaction by adding the glucocorticoid receptor to each well.
-
Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader.
-
Plot the fluorescence polarization values against the log concentration of this compound to generate a competition curve.
-
Calculate the IC50 value (the concentration of this compound that inhibits 50% of the tracer binding) from the curve.
-
Convert the IC50 value to the Ki value using the Cheng-Prusoff equation.
Quantification of this compound and its Metabolites by HPLC-MS/MS
This protocol outlines a general method for the sensitive and specific quantification of this compound and its primary metabolite, dihydrothis compound, in ocular tissues.
Objective: To simultaneously measure the concentrations of this compound and its metabolites in aqueous humor or corneal tissue homogenates.
Materials:
-
Aqueous humor or corneal tissue samples
-
Internal standard (e.g., a structurally similar corticosteroid)
-
Acetonitrile or methanol for protein precipitation
-
Formic acid
-
C18 reverse-phase HPLC column
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
To the biological sample, add the internal standard and an organic solvent (e.g., acetonitrile) to precipitate proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject an aliquot of the reconstituted sample into the HPLC-MS/MS system.
-
Separate the analytes using a C18 column with a gradient elution of water and acetonitrile containing formic acid.
-
Detect and quantify the parent drug and its metabolites using multiple reaction monitoring (MRM) mode on the mass spectrometer.
Visualizations
Cellular Uptake and Transport Pathway of this compound
References
- 1. Penetration of this compound into the cornea and aqueous humor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanistic studies on transcorneal permeation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Drug-drug interactions affected by the transporter protein, P-glycoprotein (ABCB1, MDR1) II. Clinical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Development and Validation of a Stability-Indicating HPLC Method for Fluorometholone Analysis
Introduction
Fluorometholone (FLM) is a synthetic corticosteroid widely used in ophthalmic preparations for its anti-inflammatory properties.[1][2] It functions by inducing phospholipase A2 inhibitory proteins, which in turn control the biosynthesis of inflammatory mediators like prostaglandins and leukotrienes.[1] Accurate and reliable analytical methods are crucial for the quality control of this compound in bulk drug substances and pharmaceutical formulations. This application note details the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the determination of this compound, including the analysis of related substances and degradation products.
Experimental Protocols
1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is employed for this analysis. The following table summarizes the chromatographic conditions from various developed methods.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Stationary Phase | C18 (250 x 4.6 mm, 5 µm) | C8 (250 x 4.6 mm, 5 µm) | C18 (250 x 4.6 mm, 5 µm) | µBondapak C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol:Water (70:30, v/v), pH 2.5 with Orthophosphoric Acid | Acetonitrile:50 mM Potassium Dihydrogen Orthophosphate (40:60, v/v) | Acetonitrile:Methanol:0.1% Orthophosphoric Acid (45:53:2, v/v/v), pH 4.4 | Gradient Elution with Mobile Phase A and B |
| Flow Rate | 1.2 mL/min | 2.0 mL/min | 0.8 mL/min | 1.5 mL/min |
| Detection Wavelength | 240 nm | 240 nm | 219 nm | 240 nm |
| Column Temperature | 25°C | Ambient | Not Specified | 40°C |
| Injection Volume | 20 µL | Not Specified | Not Specified | 20 µL |
2. Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable solvent (e.g., methanol or mobile phase) to obtain a stock solution of known concentration (e.g., 1 mg/mL).[1]
-
Working Standard Solution: Dilute the stock solution with the mobile phase to a suitable concentration for analysis.
-
Sample Solution: For ophthalmic solutions, a direct dilution of the sample with the mobile phase to a concentration within the linear range of the method may be sufficient.[2] For other formulations, an appropriate extraction procedure may be required.
3. Method Validation Protocol
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.
-
System Suitability: System suitability parameters are evaluated to ensure the chromatographic system is adequate for the intended analysis. This includes parameters like theoretical plates, tailing factor, and resolution between the analyte and any closely eluting peaks. For instance, a resolution of at least 2.0 between this compound and its degradation products is desirable.
-
Specificity and Stability-Indicating Nature: The specificity of the method is its ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. To establish the stability-indicating nature of the method, forced degradation studies are performed.
-
Forced Degradation Studies: Forced degradation studies are conducted to demonstrate that the method can separate this compound from its potential degradation products. The drug substance is subjected to the following stress conditions:
-
Acid Hydrolysis: Treat the drug solution with an acid (e.g., 0.1 N HCl) and heat.
-
Base Hydrolysis: Treat the drug solution with a base (e.g., 0.1 N NaOH) at room temperature or with gentle heating.
-
Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 3% H2O2).
-
Thermal Degradation: Expose the solid drug substance or a solution to elevated temperatures.
-
Photolytic Degradation: Expose the drug solution to UV light.
-
-
Linearity: The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of at least five concentrations across a specified range. Linearity is assessed by the correlation coefficient (r²) of the calibration curve.
-
Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is often determined by recovery studies, where a known amount of pure drug is spiked into a sample matrix and the recovery is calculated.
-
Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Data Presentation
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value (Example) |
| Theoretical Plates | ≥ 2000 | 36869 |
| Tailing Factor | ≤ 2.0 | 0.9 |
| Resolution | ≥ 2.0 (between FLM and nearest peak) | 2.9 |
Table 2: Linearity Data
| Concentration (µg/mL) | Peak Area |
| 5 | (Value) |
| 10 | (Value) |
| 20 | (Value) |
| 40 | (Value) |
| 80 | (Value) |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 3: Accuracy (Recovery) Data
| Spiked Level (%) | Amount Added (mg) | Amount Recovered (mg) | % Recovery |
| 80 | (Value) | (Value) | (Value) |
| 100 | (Value) | (Value) | (Value) |
| 120 | (Value) | (Value) | (Value) |
Table 4: Precision Data
| Precision Type | % RSD |
| Repeatability (Intra-day) | ≤ 2.0% |
| Intermediate Precision (Inter-day) | ≤ 2.0% |
Mandatory Visualizations
Caption: Workflow for this compound HPLC Analytical Method Development.
Caption: Protocol for Forced Degradation Studies of this compound.
References
Application Notes and Protocols for In Vivo Animal Models for Fluorometholone Efficacy Testing
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluorometholone is a synthetic corticosteroid primarily used in ophthalmology to treat inflammatory conditions of the eye.[1] Its efficacy stems from its action as a glucocorticoid receptor agonist, which modulates gene expression to suppress the inflammatory cascade.[2][3] Specifically, it upregulates anti-inflammatory proteins like lipocortins (annexins) and downregulates pro-inflammatory mediators such as prostaglandins and leukotrienes by inhibiting phospholipase A2.[1][4] This document provides detailed protocols for established in vivo animal models used to test the anti-inflammatory efficacy of this compound and presents quantitative data from relevant studies.
Mechanism of Action: Glucocorticoid Receptor Signaling
This compound exerts its anti-inflammatory effects by binding to cytosolic glucocorticoid receptors (GR). This binding event triggers a conformational change in the receptor, leading to its dissociation from a chaperone protein complex (including Hsp90) and translocation into the nucleus. Inside the nucleus, the this compound-GR complex can act in two primary ways:
-
Transactivation: The complex dimerizes and binds to Glucocorticoid Response Elements (GREs) on the DNA, initiating the transcription of genes for anti-inflammatory proteins like lipocortin-1. Lipocortin-1 inhibits phospholipase A2, blocking the release of arachidonic acid from cell membranes and thereby halting the production of inflammatory prostaglandins and leukotrienes.
-
Transrepression: The monomeric this compound-GR complex can interfere with the function of pro-inflammatory transcription factors, such as NF-κB and AP-1, preventing them from activating the transcription of genes for cytokines, chemokines, and adhesion molecules.
This dual action effectively reduces edema, fibrin deposition, capillary dilation, and the migration of inflammatory cells like neutrophils and macrophages to the site of inflammation.
Endotoxin-Induced Uveitis (EIU) Model
This is the most common and reproducible model for acute anterior uveitis, used to evaluate the efficacy of topical anti-inflammatory agents. Inflammation is induced by administering bacterial lipopolysaccharide (LPS), an endotoxin that triggers a potent inflammatory response.
Experimental Workflow: EIU Model
Detailed Protocol: EIU in Rabbits
-
Animals: Use healthy male New Zealand White rabbits (2-3 kg). Acclimatize animals for at least 7 days before the experiment.
-
Groups:
-
Group 1: Naive Control (no injection, no treatment).
-
Group 2: Vehicle Control (LPS injection + vehicle eye drops).
-
Group 3: this compound Treatment (LPS injection + this compound ophthalmic suspension).
-
-
Anesthesia: Anesthetize the rabbits using an appropriate combination of ketamine and xylazine. Apply a topical anesthetic (e.g., 0.5% proparacaine hydrochloride) to the eye.
-
Uveitis Induction: Inject 100 ng of E. coli-derived LPS dissolved in 20 µL of sterile, pyrogen-free saline into the vitreous humor using a 30-gauge needle. The injection should be made through the pars plana, approximately 2-3 mm posterior to the limbus.
-
Treatment: Immediately following LPS injection, begin the topical treatment regimen. Instill one drop (approx. 50 µL) of 0.1% this compound suspension or vehicle into the conjunctival sac. Repeat treatment as per the study design (e.g., four times daily).
-
Evaluation:
-
Clinical Scoring: At 24 and 48 hours post-injection, examine the eyes using a slit lamp. Score the inflammatory response based on a standardized scale (e.g., 0-4) for parameters like aqueous flare, inflammatory cells in the anterior chamber, and iris hyperemia.
-
Aqueous Humor Analysis: At the study endpoint (typically 24 or 48 hours), euthanize the animals. Immediately perform an anterior chamber paracentesis to collect aqueous humor (50-100 µL).
-
Cell Counts: Use a hemocytometer to count the number of inflammatory cells (leukocytes) per microliter.
-
Protein Concentration: Determine the total protein concentration (e.g., using a Bradford assay) as an indicator of blood-aqueous barrier breakdown.
-
Cytokine Analysis: Measure levels of pro-inflammatory cytokines such as TNF-α and IL-6 using ELISA or multiplex bead assays.
-
-
Quantitative Efficacy Data
| Model | Treatment Group | Inflammatory Cells (cells/µL) | Aqueous Protein (mg/mL) | TNF-α Level (pg/mL) | IL-6 Level (pg/mL) |
| Rabbit EIU | LPS + Saline | 71 ± 15 | ~40-50 | High | High |
| LPS + Corticosteroid | 31.5 ± 8 | ~20-25 | Significantly Reduced | Significantly Reduced | |
| Rabbit EIU | LPS-induced | - | - | ~2500 | ~1500 |
| LPS + Dexamethasone | - | - | ~500 (77.7% reduction) | ~400 (73.3% reduction) |
Note: Data for "Corticosteroid" and "Dexamethasone" are used as proxies to demonstrate the expected efficacy of this compound. Studies show this compound effectively reduces inflammation in this model, though it may be slightly less potent than dexamethasone.
Experimentally-Induced Keratitis Model
This model is designed to assess the ability of a therapeutic agent to inhibit the migration of inflammatory cells, specifically polymorphonuclear leukocytes (PMNs), into the corneal stroma following an inflammatory stimulus.
Experimental Workflow: Keratitis Model
Detailed Protocol: Induced Keratitis in Rabbits
-
Animals & Anesthesia: Use healthy New Zealand White rabbits. Anesthetize as described for the EIU model.
-
Keratitis Induction:
-
Chemical Method: Create a small, partial-thickness epithelial wound in the central cornea. Inject a pro-inflammatory substance (e.g., a bacterial component or chemical irritant) into the anterior corneal stroma.
-
Surgical Method (Post-PRK): Perform photorefractive keratectomy (PRK) surgery on the eye to induce a sterile inflammatory response.
-
-
Treatment: Begin topical application of 0.1% this compound acetate or vehicle immediately after induction. A frequent dosing schedule, such as one drop every hour for 12-24 hours, is often used.
-
Evaluation (at 24 hours):
-
Euthanize the animals.
-
Enucleate the eyes and fix them in an appropriate solution (e.g., 4% paraformaldehyde).
-
Excise the corneas, process them for paraffin embedding, and create histological sections.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
Using a light microscope at high power (e.g., 400x), count the number of polymorphonuclear leukocytes (PMNs) that have infiltrated the corneal stroma. Multiple fields should be counted and averaged for each cornea.
-
Quantitative Efficacy Data
| Model | Treatment Group | PMN Infiltration | Percent Reduction |
| Rabbit Induced Keratitis | Vehicle Control | High | - |
| 0.1% this compound Acetate (hourly) | Significantly Reduced | 47% | |
| 0.1% FML Acetate Gel (every 3 hrs) | Significantly Reduced | 48% | |
| Rabbit Post-PRK Keratitis | PRK + Vehicle | Significantly higher than control | - |
| PRK + 0.5% this compound Acetate | Significantly Reduced (p = 0.001) | Not specified |
Benzalkonium Chloride (BAC)-Induced Dry Eye Model
This model uses the preservative benzalkonium chloride (BAC) to induce ocular surface inflammation, tear film instability, and epithelial damage, mimicking signs of inflammatory dry eye disease in humans. It is useful for evaluating the efficacy of anti-inflammatory agents on the cornea and conjunctiva.
Experimental Workflow: Dry Eye Model
Detailed Protocol: BAC-Induced Dry Eye in Mice
-
Animals: Use C57BL/6 or BALB/c mice. Acclimatize for one week.
-
Dry Eye Induction (2 weeks): Instill 5 µL of 0.2% BAC solution into the conjunctival sac of each eye twice daily for 14 days.
-
Treatment Phase (2 weeks): After the induction period, randomize the mice into treatment groups:
-
Group 1: Vehicle Control (continues with saline or vehicle).
-
Group 2: 0.1% this compound (preserved with BAC).
-
Group 3: 0.1% this compound (unpreserved).
-
Administer the respective treatments topically (5 µL) three times daily for another 14 days.
-
-
Evaluation:
-
Corneal Fluorescein Staining: Before the end of the treatment phase, apply fluorescein to the ocular surface and score the degree of corneal epithelial damage under a cobalt blue light.
-
Immunohistochemistry: At the study endpoint, euthanize the animals and enucleate the eyes. Fix, embed, and section the globes. Perform immunofluorescence staining on the corneal and conjunctival tissues to detect and quantify the expression of key inflammatory cytokines, such as TNF-α and IL-1β.
-
Quantitative Efficacy Data
| Model | Treatment Group | TNF-α Expression | IL-1β Expression | Corneal Staining Score |
| Mouse Dry Eye | BAC + Vehicle | High | High | Increased |
| BAC + 0.1% this compound | Significantly Decreased | Significantly Decreased | Significantly Improved |
Note: Studies have shown that unpreserved this compound is more effective than preserved formulations in reducing ocular surface inflammation, as the preservative BAC itself contributes to the inflammatory state. Clinical studies in dry eye patients also show that 0.1% this compound treatment significantly decreases tear and conjunctival levels of cytokines including IL-1β, IL-2, IL-6, and TNF-α.
References
- 1. Comparison of topical steroids for acute anterior uveitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Loteprednol etabonate: comparison with other steroids in two models of intraocular inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. researchgate.net [researchgate.net]
Application Note: Fluorometholone Cell-Based Assay for High-Throughput Anti-Inflammatory Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Corticosteroids are potent anti-inflammatory agents widely used in therapeutic applications. Fluorometholone is a synthetic glucocorticoid that effectively suppresses inflammatory responses.[1][2][3] This application note provides a detailed protocol for a cell-based assay to screen for and characterize the anti-inflammatory properties of test compounds, using this compound as a reference control.
This compound exerts its anti-inflammatory effects by binding to the intracellular glucocorticoid receptor (GR).[1][4] Upon binding, the GR-ligand complex translocates to the nucleus and modulates gene expression. This modulation includes the upregulation of anti-inflammatory proteins and the repression of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). The inhibition of these pathways leads to a reduction in the production of key inflammatory mediators like cytokines, prostaglandins, and nitric oxide.
This protocol details a robust and reproducible 96-well plate-based assay using a murine macrophage cell line (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. The anti-inflammatory activity is quantified by measuring the reduction in nitric oxide (NO) and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
Signaling Pathway of this compound in Inflammation
This compound, as a glucocorticoid, primarily functions by modulating gene expression through the glucocorticoid receptor. In an inflammatory context, a pro-inflammatory stimulus like LPS activates signaling cascades that lead to the activation of transcription factors NF-κB and AP-1. These transcription factors then drive the expression of genes encoding inflammatory mediators. This compound, upon binding to the glucocorticoid receptor, interferes with this process. The activated GR can translocate to the nucleus and inhibit the transcriptional activity of NF-κB and AP-1, thereby suppressing the inflammatory response.
Caption: this compound's anti-inflammatory signaling pathway.
Experimental Workflow
The following diagram outlines the major steps in the cell-based screening assay. The process begins with cell seeding, followed by pre-treatment with the test compounds or this compound. An inflammatory response is then induced, and after an incubation period, the supernatant is collected for analysis of inflammatory markers. Cell viability is also assessed to rule out cytotoxicity.
Caption: Workflow for the anti-inflammatory screening assay.
Materials and Reagents
-
Cell Line: RAW 264.7 (murine macrophage cell line)
-
Reagents:
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (DMSO)
-
Griess Reagent Kit
-
Mouse TNF-α ELISA Kit
-
Mouse IL-6 ELISA Kit
-
-
Equipment:
-
Humidified incubator (37°C, 5% CO2)
-
Laminar flow hood
-
Centrifuge
-
96-well flat-bottom cell culture plates
-
Microplate reader
-
Multichannel pipette
-
Experimental Protocols
Cell Culture and Seeding
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells into 96-well plates at a density of 5 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate the plates for 24 hours to allow for cell adherence.
Compound Treatment and LPS Stimulation
-
Prepare serial dilutions of this compound (e.g., 1 µM to 100 µM) and test compounds in culture medium.
-
After 24 hours of cell seeding, carefully remove the medium and add 100 µL of medium containing the desired concentrations of this compound or test compounds to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for 1 hour at 37°C.
-
Following the pre-treatment, add 10 µL of LPS solution (final concentration of 1 µg/mL) to all wells except for the negative control wells (which receive 10 µL of medium).
-
Incubate the plate for an additional 24 hours at 37°C.
Measurement of Nitric Oxide Production (Griess Assay)
-
After the 24-hour incubation with LPS, carefully collect 50 µL of the cell culture supernatant from each well for the Griess assay.
-
Follow the manufacturer's instructions for the Griess Reagent Kit. Typically, this involves adding the Griess reagents to the supernatant and incubating at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a standard curve prepared with known concentrations of sodium nitrite.
Measurement of Cytokine Production (ELISA)
-
Use the remaining supernatant to measure the levels of TNF-α and IL-6 using commercially available ELISA kits.
-
Follow the protocol provided by the ELISA kit manufacturer. This generally involves coating the plate with a capture antibody, adding the supernatant, followed by a detection antibody, and then a substrate for colorimetric detection.
-
Measure the absorbance at the recommended wavelength using a microplate reader.
-
Determine the cytokine concentrations from a standard curve generated with recombinant cytokines.
Cell Viability Assay (MTT Assay)
-
After collecting the supernatant, assess the viability of the remaining cells to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Data Presentation
The quantitative data obtained from the assays can be summarized in the following tables for clear comparison.
Table 1: Effect of this compound on LPS-Induced Nitric Oxide and Cytokine Production
| Treatment | Concentration (µM) | Nitric Oxide (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | Cell Viability (%) |
| Control (no LPS) | - | 2.1 ± 0.3 | 50.2 ± 8.5 | 35.7 ± 6.1 | 100 ± 5.2 |
| LPS (1 µg/mL) | - | 45.8 ± 4.1 | 2540.1 ± 210.3 | 1850.6 ± 150.9 | 98.2 ± 4.8 |
| This compound | 1 | 35.2 ± 3.5 | 1890.5 ± 180.2 | 1345.8 ± 120.4 | 99.1 ± 5.0 |
| 10 | 18.9 ± 2.2 | 980.3 ± 95.7 | 720.4 ± 65.3 | 98.5 ± 4.5 | |
| 100 | 5.4 ± 0.8 | 210.6 ± 30.1 | 150.9 ± 20.7 | 97.9 ± 5.1 |
Data are presented as mean ± standard deviation.
Table 2: Screening of Test Compounds for Anti-Inflammatory Activity
| Compound | Concentration (µM) | % Inhibition of NO | % Inhibition of TNF-α | % Inhibition of IL-6 | Cell Viability (%) |
| This compound | 10 | 61.4 | 61.4 | 61.1 | 98.5 ± 4.5 |
| Test Compound A | 10 | 55.2 | 58.9 | 52.3 | 97.6 ± 5.3 |
| Test Compound B | 10 | 10.5 | 12.3 | 8.9 | 99.0 ± 4.9 |
| Test Compound C | 10 | 72.8 | 75.1 | 68.5 | 55.4 ± 6.8 |
% Inhibition is calculated relative to the LPS-treated control.
Data Analysis and Interpretation
The anti-inflammatory activity of the test compounds is determined by their ability to reduce the production of nitric oxide and pro-inflammatory cytokines (TNF-α and IL-6) in LPS-stimulated cells. The results should be compared to the positive control, this compound, which is expected to show a dose-dependent inhibition of these inflammatory markers.
The percentage of inhibition can be calculated using the following formula:
% Inhibition = [1 - (Value_compound - Value_control) / (Value_LPS - Value_control)] x 100
It is crucial to analyze the cell viability data in conjunction with the anti-inflammatory data. A significant decrease in cell viability for a test compound (e.g., Test Compound C in Table 2) suggests that the observed reduction in inflammatory markers may be due to cytotoxicity rather than a specific anti-inflammatory effect. Compounds that show significant inhibition of inflammatory mediators with minimal impact on cell viability (e.g., Test Compound A) are promising candidates for further investigation.
Troubleshooting
-
High variability between wells: This may be due to inconsistent cell seeding or pipetting errors. Ensure a homogenous cell suspension and use calibrated pipettes.
-
Low or no inflammatory response to LPS: Check the activity of the LPS stock. It may be necessary to use a new batch. Also, ensure the cells have not been passaged too many times, which can lead to a reduced response.
-
High background in control wells: This could indicate contamination of the cell culture or reagents. Use aseptic techniques and check reagents for contamination.
-
Compound precipitation: Some test compounds may not be soluble in the culture medium at the tested concentrations. Observe the wells for any signs of precipitation. If necessary, adjust the vehicle or the concentration range.
By following this detailed protocol, researchers can effectively screen and characterize the anti-inflammatory potential of novel compounds in a reliable and high-throughput manner.
References
Application Note & Protocol: Fluorometholone Stability Testing Under Stress Conditions
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive protocol for conducting forced degradation studies on the synthetic corticosteroid, Fluorometholone. The outlined procedures adhere to the principles of the International Council for Harmonisation (ICH) guidelines for stability testing. The goal is to evaluate the intrinsic stability of the drug substance and to develop a stability-indicating analytical method.
Introduction
This compound is a glucocorticoid used primarily in ophthalmology to treat inflammatory conditions of the eye.[1][2] Stability testing is a critical component of the drug development process, ensuring that the drug substance maintains its quality, safety, and efficacy over time. Forced degradation, or stress testing, is performed to identify potential degradation products that may form under various environmental conditions. This data is essential for developing and validating stability-indicating analytical methods, understanding the drug's degradation pathways, and determining appropriate storage conditions.
This application note details the protocols for subjecting this compound to hydrolytic (acidic and alkaline), oxidative, thermal, and photolytic stress conditions. It also describes a suitable High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of this compound and its degradation products.
Experimental Protocols
The following protocols are based on established methods for the forced degradation of this compound.[1][3]
Materials and Reagents
-
This compound Reference Standard
-
Hydrochloric Acid (HCl), analytical grade
-
Sodium Hydroxide (NaOH), analytical grade
-
Hydrogen Peroxide (H₂O₂), 30% solution
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Ammonium Formate, analytical grade
-
Tetra Butyl Ammonium Hydrogen Sulphate, analytical grade
-
Purified water (Milli-Q® or equivalent)
-
0.45 µm membrane filters
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector.
-
Analytical balance
-
pH meter
-
Thermostatically controlled water bath or oven
-
Photostability chamber
-
Vortex mixer
-
Sonicator
Preparation of Stock and Working Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Solution (e.g., 50 µg/mL): Dilute the stock solution with the appropriate mobile phase to achieve the desired concentration for analysis.[3]
Forced Degradation Procedures
For each stress condition, a sample of this compound is subjected to the specified conditions. A control sample (unstressed) should be prepared and analyzed alongside the stressed samples.
-
To a suitable volume of this compound solution (e.g., at an initial concentration of 50 µg/mL), add an equal volume of 0.1 M HCl.
-
Reflux the solution at 80°C for 60 minutes.
-
Cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 0.1 M NaOH.
-
Dilute with the mobile phase to the final working concentration.
-
Filter the sample through a 0.45 µm membrane filter before injection into the HPLC system.
-
To a suitable volume of this compound solution (e.g., at an initial concentration of 50 µg/mL), add an equal volume of 0.1 N NaOH.
-
Reflux the solution at 80°C for 60 minutes.
-
Cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 0.1 N HCl.
-
Dilute with the mobile phase to the final working concentration.
-
Filter the sample through a 0.45 µm membrane filter before injection into the HPLC system.
-
To a suitable volume of this compound solution, add an appropriate volume of 6% v/v H₂O₂.
-
Keep the solution at 80°C for 60 minutes.
-
Cool the solution to room temperature.
-
Dilute with the mobile phase to the final working concentration.
-
Filter the sample through a 0.45 µm membrane filter before injection into the HPLC system.
-
Expose the this compound solution to heat at 80°C for 8 hours in a thermostatically controlled water bath.
-
Cool the solution to room temperature.
-
Dilute with the mobile phase to the final working concentration.
-
Filter the sample through a 0.45 µm membrane filter before injection into the HPLC system.
-
Expose the this compound solution to UV light at a wavelength of 254 nm for 8 hours in a photostability chamber.
-
Prepare a control sample wrapped in aluminum foil to protect it from light.
-
After exposure, dilute the sample with the mobile phase to the final working concentration.
-
Filter the sample through a 0.45 µm membrane filter before injection into the HPLC system.
Analytical Methodology (HPLC)
A stability-indicating HPLC method is crucial for separating the parent drug from its degradation products. The following are example HPLC conditions that have been successfully used for this compound analysis.
-
HPLC System: Waters 2695 separations module with a Waters 2996 PDA detector or equivalent.
-
Column: Gemini-NX C18 (250 mm x 4.6 mm, 5 µm) or Phenomenex C8 (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase:
-
Option 1: Acetonitrile: 10 mM Tetra Butyl Ammonium Hydrogen Sulphate (60:40 v/v).
-
Option 2: 0.1 M Ammonium Formate and Methanol (20:80% v/v).
-
-
Flow Rate: 1.0 mL/min or 0.8 mL/min.
-
Detection Wavelength: 240 nm or 241 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
Data Presentation
The results of the forced degradation studies should be summarized in a table to facilitate easy comparison of the stability of this compound under different stress conditions.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation of this compound | Number of Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 60 min | 80°C | Minimal | Not specified |
| Alkaline Hydrolysis | 0.1 N NaOH | 60 min | 80°C | Significant | One major product identified |
| Oxidative Degradation | 6% H₂O₂ | 60 min | 80°C | Minimal | Not specified |
| Thermal Degradation | Heat | 8 hours | 80°C | Minimal | Not specified |
| Photolytic Degradation | UV light (254 nm) | 8 hours | Ambient | Minimal | Not specified |
Note: The percentage of degradation can be calculated by comparing the peak area of this compound in the stressed sample to that of the unstressed control. Studies have shown that this compound is highly resistant to degradation under acidic, oxidative, thermal, and photolytic stress conditions, with significant degradation observed only under alkaline hydrolysis.
Visualizations
Experimental Workflow
Caption: Workflow for this compound Forced Degradation Study.
Generalized Degradation Pathway
Caption: this compound Degradation under Various Stress Conditions.
Conclusion
The provided protocols for the forced degradation of this compound are essential for evaluating its stability profile. The data indicates that this compound is a relatively stable compound, with the most significant degradation occurring under alkaline conditions. The use of a validated, stability-indicating HPLC method is critical for the accurate quantification of the parent drug and the detection of any degradation products. These studies are fundamental for ensuring the quality and safety of this compound drug products.
References
Application Notes and Protocols: Fluorometholone in a Dry Eye Disease Animal Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dry eye disease (DED) is a multifactorial condition of the ocular surface characterized by a loss of homeostasis of the tear film, and accompanied by ocular symptoms, in which tear film instability and hyperosmolarity, ocular surface inflammation and damage, and neurosensory abnormalities play etiological roles. The use of corticosteroids to manage the inflammatory aspects of DED is a common therapeutic strategy. Fluorometholone, a potent corticosteroid, has demonstrated efficacy in reducing ocular surface inflammation.[1] These application notes provide detailed protocols for utilizing this compound in a dry eye disease animal model to assess its therapeutic effects.
Mechanism of Action
This compound exerts its anti-inflammatory effects by binding to cytosolic glucocorticoid receptors.[1][2] This complex then translocates to the nucleus and modulates gene expression. Key mechanisms include:
-
Inhibition of Pro-inflammatory Mediators: this compound suppresses the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[3] This is achieved in part through the inhibition of transcription factors like nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are pivotal in the inflammatory cascade.[4]
-
Upregulation of Anti-inflammatory Proteins: The this compound-glucocorticoid receptor complex can also upregulate the expression of anti-inflammatory proteins.
Signaling Pathway
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Topical steroid and non-steroidal anti-inflammatory drugs inhibit inflammatory cytokine expression on the ocular surface in the botulinum toxin B-induced murine dry eye model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glucocorticoid receptor signaling in the eye - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Fluorometholone Effects in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for investigating the cellular effects of fluorometholone, a synthetic glucocorticoid, in various ocular cell lines. The methodologies outlined below cover the assessment of cell viability, apoptosis, and changes in gene and protein expression, providing a comprehensive framework for studying the drug's mechanism of action and potential therapeutic applications.
Overview of this compound's Cellular Effects
This compound exerts its effects primarily by acting as a glucocorticoid receptor agonist.[1] Upon binding to the glucocorticoid receptor in the cytoplasm, the complex translocates to the nucleus, where it modulates the expression of target genes. This interaction can lead to a variety of cellular responses, including anti-inflammatory effects, and in some cell types, changes in cell proliferation, migration, and apoptosis.
Experimental Protocols
Cell Culture
-
Cell Lines:
-
Human Corneal Epithelial Cells (HCECs): Useful for studying effects on corneal wound healing, proliferation, and mucin expression.
-
Human Conjunctival Epithelial Cells: A relevant model for investigating the drug's impact on ocular surface mucins.[1]
-
Human Trabecular Meshwork (HTM) Cells: Essential for studying the mechanisms of glucocorticoid-induced ocular hypertension, as these cells regulate aqueous humor outflow.
-
Human Retinal Endothelial Cells (HRECs) and Retinal Ganglion Cells (RGCs): Important for investigating the effects of this compound on the neurovascular unit of the retina and potential neuroprotective or apoptotic effects.
-
-
General Culture Conditions: Cells should be cultured in their respective recommended media, supplemented with fetal bovine serum (FBS) and antibiotics (penicillin-streptomycin), and maintained in a humidified incubator at 37°C with 5% CO2.
This compound Preparation and Treatment
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Working Concentrations: Dilute the stock solution in cell culture medium to achieve the desired final concentrations for treatment. A common concentration range for in vitro studies is 25 nM to 100 nM.[1] It is crucial to include a vehicle control (medium with the same concentration of DMSO) in all experiments.
Cell Viability Assay (MTS Assay)
This protocol is adapted for assessing the effect of this compound on the viability of Human Corneal Epithelial Cells (HCECs).
-
Principle: The MTS assay is a colorimetric method for assessing cell viability. The MTS tetrazolium compound is reduced by viable cells into a colored formazan product that is soluble in culture medium. The quantity of formazan product as measured by the absorbance at 490 nm is directly proportional to the number of living cells in the culture.
-
Procedure:
-
Seed HCECs into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 25, 50, 100 nM) or vehicle control.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Table 1: Effect of this compound on HCEC Viability (Hypothetical Data)
| This compound (nM) | Incubation Time (hours) | Cell Viability (%) |
|---|---|---|
| 0 (Vehicle) | 24 | 100 |
| 25 | 24 | 98 ± 4 |
| 50 | 24 | 95 ± 5 |
| 100 | 24 | 92 ± 6 |
| 0 (Vehicle) | 48 | 100 |
| 25 | 48 | 96 ± 3 |
| 50 | 48 | 90 ± 7 |
| 100 | 48 | 85 ± 8 |
Apoptosis Assay (TUNEL Assay)
This protocol is designed to detect this compound-induced apoptosis in retinal cells.
-
Principle: The TUNEL (TdT-mediated dUTP Nick-End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-OH ends of fragmented DNA with fluorescently labeled dUTPs.
-
Procedure:
-
Culture retinal cells on coverslips or in chamber slides.
-
Treat the cells with this compound or vehicle control for the desired duration.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100 in sodium citrate.
-
Follow the manufacturer's protocol for the specific TUNEL assay kit to label the fragmented DNA.
-
Counterstain the cell nuclei with a DNA-binding dye such as DAPI.
-
Mount the coverslips and visualize the cells using a fluorescence microscope.
-
-
Data Analysis: Quantify the percentage of TUNEL-positive cells (apoptotic cells) relative to the total number of cells (DAPI-stained nuclei).
Table 2: this compound-Induced Apoptosis in Retinal Cells (Hypothetical Data)
| This compound (nM) | Treatment Duration (hours) | Apoptotic Cells (%) |
|---|---|---|
| 0 (Vehicle) | 48 | 2 ± 1 |
| 50 | 48 | 15 ± 4 |
| 100 | 48 | 35 ± 6 |
Gene Expression Analysis (RT-qPCR)
This protocol outlines the steps to quantify changes in mucin (MUC1) gene expression in human conjunctival epithelial cells treated with this compound.
-
Principle: Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is a sensitive method to measure the amount of a specific mRNA in a sample.
-
Procedure:
-
Culture human conjunctival epithelial cells and treat with this compound (e.g., 25, 50, 100 nM) or vehicle for 12 or 24 hours.
-
Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.
-
Perform qPCR using primers specific for MUC1 and a housekeeping gene (e.g., GAPDH) for normalization.
-
-
Data Analysis: Calculate the relative fold change in MUC1 gene expression using the ΔΔCt method.
Table 3: Relative MUC1 Gene Expression in Conjunctival Epithelial Cells (Hypothetical Data)
| This compound (nM) | Treatment Duration (hours) | MUC1 Fold Change |
|---|---|---|
| 0 (Vehicle) | 12 | 1.0 |
| 25 | 12 | 1.8 ± 0.3 |
| 50 | 12 | 2.5 ± 0.4 |
| 100 | 12 | 3.2 ± 0.5 |
| 0 (Vehicle) | 24 | 1.0 |
| 25 | 24 | 2.1 ± 0.4 |
| 50 | 24 | 3.8 ± 0.6 |
| 100 | 24 | 5.1 ± 0.8 |
Protein Expression Analysis (Western Blot)
This protocol is for assessing the effect of this compound on the expression of RhoA, a key signaling protein, in HCECs.
-
Principle: Western blotting is a technique used to detect specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.
-
Procedure:
-
Treat HCECs with this compound as described in the previous protocols.
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for RhoA, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the RhoA protein levels to a loading control, such as β-actin or GAPDH.
-
-
Data Analysis: Quantify the band intensities and express the results as relative protein levels compared to the vehicle control.
Table 4: Relative RhoA Protein Expression in HCECs (Hypothetical Data)
| This compound (nM) | Treatment Duration (hours) | Relative RhoA Protein Level |
|---|---|---|
| 0 (Vehicle) | 24 | 1.00 |
| 50 | 24 | 0.65 ± 0.10 |
| 100 | 24 | 0.40 ± 0.08 |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound
This compound, as a glucocorticoid, initiates its action by binding to the glucocorticoid receptor (GR). This binding leads to the translocation of the FML-GR complex into the nucleus, where it modulates gene expression. One of the key pathways affected is the Rho GTPase signaling network, which plays a crucial role in cell proliferation and migration.
Caption: this compound signaling pathway.
Experimental Workflow for Studying this compound Effects
The following diagram illustrates a typical workflow for investigating the cellular effects of this compound in vitro.
Caption: Experimental workflow.
References
Application Notes and Protocols for Ocular Drug Delivery Systems for Fluorometholone
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluorometholone is a potent corticosteroid used in ophthalmology to treat inflammatory conditions of the eye.[1][2] Conventional ophthalmic formulations like suspensions often suffer from poor bioavailability due to rapid precorneal elimination.[3] To overcome these limitations, advanced ocular drug delivery systems are being developed to enhance drug retention, permeation, and therapeutic efficacy. These systems include nanoparticles, nanosuspensions, polymeric micelles, in-situ gels, and ocular implants.[3][4] This document provides detailed application notes and protocols for the preparation, characterization, and evaluation of various this compound ocular drug delivery systems.
Mechanism of Action of this compound
This compound exerts its anti-inflammatory effects by acting as a corticosteroid hormone receptor agonist. Upon administration, it penetrates ocular tissues and binds to cytoplasmic glucocorticoid receptors. This drug-receptor complex then translocates to the cell nucleus and interacts with glucocorticoid response elements (GREs) on the DNA. This interaction modulates gene transcription, leading to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory mediators such as cytokines, prostaglandins, and leukotrienes. By inhibiting the inflammatory cascade, this compound reduces edema, fibrin deposition, capillary dilation, and the migration of inflammatory cells.
Below is a diagram illustrating the signaling pathway of this compound.
Caption: Signaling pathway of this compound in an ocular cell.
I. Nanoparticulate Drug Delivery Systems
Nanoparticles offer several advantages for ocular drug delivery, including improved bioavailability, sustained drug release, and enhanced corneal penetration.
This compound-Loaded PLGA Nanoparticles
Application Note: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles are biodegradable and biocompatible, making them a suitable carrier for ophthalmic drugs. This protocol describes the preparation of this compound-loaded PLGA nanoparticles using an oil-in-water (o/w) emulsion-solvent evaporation method.
Experimental Protocol:
-
Organic Phase Preparation:
-
Dissolve a specific amount of this compound and PLGA in a suitable organic solvent (e.g., acetone or ethyl acetate).
-
-
Aqueous Phase Preparation:
-
Prepare an aqueous solution of a surfactant, such as polyvinyl alcohol (PVA) or poloxamer 188.
-
-
Emulsification:
-
Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an o/w emulsion.
-
-
Solvent Evaporation:
-
Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of nanoparticles.
-
-
Nanoparticle Collection:
-
Centrifuge the nanoparticle suspension to separate the nanoparticles from the aqueous phase.
-
-
Washing and Lyophilization:
-
Wash the nanoparticles with deionized water to remove any residual surfactant.
-
Resuspend the nanoparticles in a small volume of water and lyophilize to obtain a dry powder.
-
This compound Nanosuspension by Precipitation Method
Application Note: Nanosuspensions are colloidal dispersions of pure drug particles with a size in the nanometer range. The precipitation method is a "bottom-up" technique for preparing nanosuspensions.
Experimental Protocol:
-
Solvent and Anti-Solvent Preparation:
-
Dissolve this compound in a suitable water-miscible organic solvent (e.g., methanol, ethanol).
-
Prepare an aqueous solution containing a stabilizer (e.g., HPMC E-5, Poloxamer 188).
-
-
Precipitation:
-
Inject the drug solution into the anti-solvent (stabilizer solution) under high-speed stirring or homogenization.
-
-
Homogenization:
-
Subject the resulting suspension to high-pressure homogenization to further reduce the particle size and ensure uniformity.
-
-
Solvent Removal:
-
Remove the organic solvent by evaporation under reduced pressure.
-
-
Final Formulation:
-
Adjust the final volume with a suitable vehicle for ophthalmic use.
-
II. Polymeric Micelle-Based Drug Delivery Systems
Polymeric micelles are nanosized core-shell structures formed by the self-assembly of amphiphilic block copolymers in an aqueous medium. They can encapsulate poorly water-soluble drugs like this compound, enhancing their solubility and ocular bioavailability.
This compound-Loaded Soluplus® Polymeric Micelles
Application Note: Soluplus® is a graft copolymer with amphiphilic properties that can form stable micelles. This protocol details the preparation of this compound-loaded polymeric micelles using the solvent evaporation method.
Experimental Protocol:
-
Preparation of Solid Dispersion:
-
Dissolve this compound and Soluplus® in a suitable organic solvent (e.g., ethanol) in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to form a thin film of the solid dispersion on the flask wall.
-
-
Hydration and Micelle Formation:
-
Hydrate the film with a buffered aqueous solution (e.g., phosphate-buffered saline, PBS) under gentle stirring. This will lead to the spontaneous formation of polymeric micelles encapsulating the drug.
-
-
Sterilization:
-
Sterilize the resulting micellar solution by filtration through a 0.22 µm filter.
-
III. In-Situ Gelling Systems
In-situ gelling systems are liquid formulations that undergo a sol-to-gel transition upon instillation into the eye, triggered by physiological stimuli such as temperature, pH, or ions. This transition increases the residence time of the drug on the ocular surface, leading to improved bioavailability.
Thermosensitive In-Situ Gel of this compound
Application Note: Poloxamer 407 is a thermosensitive polymer that exists as a solution at refrigerated temperatures and forms a gel at physiological eye temperature. This protocol describes the preparation of a poloxamer-based in-situ gel.
Experimental Protocol:
-
Polymer Dispersion (Cold Method):
-
Disperse Poloxamer 407 in cold purified water with continuous stirring.
-
Keep the dispersion at a low temperature (around 4°C) overnight to ensure complete dissolution of the polymer.
-
-
Incorporation of this compound:
-
Prepare a sterile aqueous suspension of this compound.
-
Gradually add the this compound suspension to the cold poloxamer solution with gentle mixing.
-
-
Addition of Other Excipients:
-
Incorporate other excipients such as mucoadhesive polymers (e.g., HPMC), tonicity-adjusting agents (e.g., mannitol), and preservatives (if required) into the formulation.
-
-
pH Adjustment and Final Volume:
-
Adjust the pH of the final formulation to a range suitable for ophthalmic use (typically 6.8-7.4).
-
Make up the final volume with cold sterile water.
-
IV. Ocular Implants
Ocular implants are solid devices designed for insertion into the eye to provide sustained drug release over an extended period, ranging from weeks to months.
Biodegradable this compound Implant
Application Note: This protocol describes the preparation of a biodegradable implant using a blend of poly(DL-lactic acid) (PLA) and polyvinyl pyrrolidone (PVP).
Experimental Protocol:
-
Polymer-Drug Mixture Preparation:
-
Dissolve PLA, PVP, and this compound in a common solvent (e.g., dichloromethane).
-
-
Casting and Solvent Evaporation:
-
Cast the resulting solution into a mold of the desired implant shape.
-
Allow the solvent to evaporate slowly at room temperature, followed by vacuum drying to remove any residual solvent.
-
-
Implant Retrieval and Sterilization:
-
Carefully remove the dried implant from the mold.
-
Sterilize the implant using an appropriate method, such as gamma irradiation or ethylene oxide.
-
V. Characterization and Evaluation Protocols
Physicochemical Characterization
Table 1: Physicochemical Characterization of this compound Ocular Delivery Systems
| Parameter | Nanosuspension/Nanoparticles | Polymeric Micelles | In-Situ Gels | Ocular Implants |
| Particle Size & PDI | Dynamic Light Scattering (DLS) | Dynamic Light Scattering (DLS) | Not Applicable | Not Applicable |
| Zeta Potential | DLS with an electrode | DLS with an electrode | Not Applicable | Not Applicable |
| Morphology | SEM, TEM | TEM | Not Applicable | SEM |
| Drug Content | UV-Vis Spectrophotometry, HPLC | UV-Vis Spectrophotometry, HPLC | UV-Vis Spectrophotometry, HPLC | HPLC |
| Encapsulation Efficiency | Centrifugation followed by HPLC | Centrifugation followed by HPLC | Not Applicable | Not Applicable |
| Viscosity | Not Applicable | Not Applicable | Brookfield Viscometer | Not Applicable |
| Gelling Temperature/Time | Not Applicable | Not Applicable | Visual observation, Rheometer | Not Applicable |
In Vitro Drug Release Study using Franz Diffusion Cell
Application Note: The Franz diffusion cell is a widely used apparatus for assessing the in vitro release of drugs from semi-solid and liquid formulations.
Experimental Protocol:
-
Apparatus Setup:
-
Set up the Franz diffusion cells with a suitable synthetic membrane (e.g., cellulose acetate, polysulfone) or excised animal cornea between the donor and receptor compartments.
-
-
Receptor Medium:
-
Fill the receptor compartment with a suitable release medium, such as simulated tear fluid (pH 7.4), and maintain the temperature at 37 ± 0.5°C with constant stirring.
-
-
Sample Application:
-
Apply a known amount of the this compound formulation to the donor compartment.
-
-
Sampling:
-
At predetermined time intervals, withdraw samples from the receptor compartment and replace with an equal volume of fresh medium.
-
-
Drug Quantification:
-
Analyze the drug concentration in the collected samples using a validated HPLC method.
-
Ocular Irritation/Tolerance Study (In Vivo)
Application Note: This protocol is based on the Draize eye test and is used to evaluate the potential of a formulation to cause ocular irritation in an animal model (e.g., rabbits).
Experimental Protocol:
-
Animal Model:
-
Use healthy albino rabbits with no pre-existing ocular abnormalities.
-
-
Formulation Instillation:
-
Instill a small volume (e.g., 50 µL) of the test formulation into the conjunctival sac of one eye of each rabbit. The other eye serves as a control.
-
-
Ocular Examination:
-
Examine the eyes at specific time points (e.g., 1, 24, 48, and 72 hours) for signs of irritation, including corneal opacity, iris changes, and conjunctival redness and swelling.
-
-
Scoring:
-
Score the observed changes according to a standardized scoring system (e.g., Draize scale).
-
In Vivo Efficacy Study in an Animal Model of Ocular Inflammation
Application Note: The anti-inflammatory efficacy of this compound formulations can be evaluated in an animal model of ocular inflammation, such as that induced by benzalkonium chloride (BAC).
Experimental Protocol:
-
Induction of Inflammation:
-
Induce ocular surface inflammation in mice or rabbits by topical application of a BAC solution.
-
-
Treatment Groups:
-
Divide the animals into different treatment groups: a negative control (saline), a positive control (commercial this compound suspension), and groups treated with the experimental formulations.
-
-
Dosing Regimen:
-
Administer the respective formulations to the inflamed eyes according to a predefined dosing schedule.
-
-
Efficacy Evaluation:
-
At the end of the treatment period, evaluate the anti-inflammatory effect by:
-
Clinical scoring of ocular inflammation.
-
Histopathological examination of the corneal and conjunctival tissues.
-
Immunohistochemical analysis of inflammatory markers (e.g., TNF-α, IL-6).
-
-
Quantification of this compound in Aqueous Humor by HPLC
Application Note: This protocol describes the quantification of this compound in the aqueous humor of rabbits to assess its ocular bioavailability.
Experimental Protocol:
-
Aqueous Humor Collection:
-
Following topical administration of the this compound formulation, collect aqueous humor samples from the anterior chamber of the rabbit eye at predetermined time points using a fine-gauge needle.
-
-
Sample Preparation:
-
Precipitate proteins in the aqueous humor samples by adding a suitable organic solvent (e.g., acetonitrile).
-
Centrifuge the samples and collect the supernatant.
-
-
HPLC Analysis:
-
Inject the supernatant into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector.
-
Use a mobile phase optimized for the separation of this compound.
-
Quantify the drug concentration based on a standard calibration curve.
-
Data Presentation
Table 2: Comparative Data of Different this compound Ocular Delivery Systems
| Formulation Type | Average Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | In Vitro Drug Release (%, at 8h) | Reference |
| PLGA Nanoparticles | ~200 | -30 | > 80 | Sustained release profile | |
| Nanosuspension | ~150 | -10 | Not Applicable | 98.87 | |
| Soluplus® Micelles | < 100 | Not specified | > 90 | Enhanced release compared to suspension | |
| In-Situ Gel | Not Applicable | Not Applicable | Not Applicable | Sustained release over 8 hours | |
| PLA-PVP Implant | Not Applicable | Not Applicable | 100 | Sustained release over 40 days |
Experimental Workflows
Below are diagrams illustrating the experimental workflows for the preparation and evaluation of this compound ocular delivery systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of the Efficacy of this compound With and Without Benzalkonium Chloride in Ocular Surface Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polymer blend implant for ocular delivery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. juniperpublishers.com [juniperpublishers.com]
Application Notes: In Vitro Corneal Permeability Assay for Fluorometholone
Introduction
Fluorometholone is a synthetic corticosteroid primarily used in ophthalmology to treat inflammatory conditions of the eye.[1] Its efficacy is dependent on its ability to penetrate the cornea and reach the target tissues in sufficient concentrations. The corneal epithelium acts as a significant barrier to drug transport, making the assessment of corneal permeability a critical step in the development of topical ophthalmic formulations.[2] In vitro and ex vivo corneal permeability assays provide essential tools for researchers, scientists, and drug development professionals to evaluate and compare different formulations of this compound, screen potential penetration enhancers, and conduct mechanistic studies of drug transport across the cornea.[3][4][5]
These application notes provide a detailed protocol for conducting ex vivo corneal permeability studies of this compound using an excised porcine or rabbit cornea model with a Franz diffusion cell apparatus. Additionally, it summarizes key quantitative data from relevant studies and visualizes the experimental workflow and the cellular mechanism of action of this compound.
Key Concepts and Principles
The cornea is a multilayered tissue, and for a drug like this compound to reach the aqueous humor, it must pass through the lipophilic epithelium, the hydrophilic stroma, and the lipophilic endothelium. This compound readily penetrates the intact corneal epithelium and accumulates in the stroma. Ex vivo models using excised animal corneas are frequently employed for permeability testing as they provide a close representation of the in vivo corneal structure.
The Franz diffusion cell is a standard apparatus used in these studies. It consists of a donor chamber, where the test formulation is applied, and a receptor chamber, containing a physiological solution, separated by the excised cornea. Samples are periodically withdrawn from the receptor chamber to quantify the amount of drug that has permeated the cornea over time.
Data Presentation
The following tables summarize quantitative data from studies on this compound corneal permeability, providing a baseline for comparison of different formulations.
Table 1: Ex Vivo Permeability of this compound Formulations Across Porcine Cornea
| Formulation | Cumulative Amount Permeated after 5h (µg/cm²) | Amount Deposited in Cornea after 5h (µg/cm²) | Steady-State Flux (Js) (µg/cm²/h) |
| Commercial Product | Not Detected | ~1.5 | Not Applicable |
| Physical Mixture (FML:Soluplus®) | Not Detected | ~2.0 | Not Applicable |
| Polymeric Micelles (FML:Soluplus® 1:7) | ~6.0 | ~33.0 | 3.82 ± 0.47 |
| Polymeric Micelles (FML:Soluplus® 1:10) | ~5.0 | ~27.5 | 3.02 ± 0.47 |
| Polymeric Micelles (FML:Soluplus® 1:15) | ~5.5 | ~27.0 | 3.51 ± 0.30 |
Data adapted from a study on polymeric micelle formulations of this compound. The commercial product and physical mixture showed no detectable permeation into the receptor chamber over the 5-hour study period. In contrast, the polymeric micelle formulations demonstrated significantly higher permeation and corneal deposition.
Table 2: Apparent Permeability (Papp) of Marker Compounds in a Human Corneal Epithelial Culture Model (CHCE)
| Compound | Apparent Permeability (Papp) (x 10-6 cm/sec) |
| Atenolol (Low Permeability Marker) | 0.41 ± 0.061 |
| Nadolol (Low Permeability Marker) | 0.36 ± 0.05 |
| Metoprolol (High Permeability Marker) | 14.28 ± 0.92 |
This data is provided as a reference for classifying the permeability of this compound. The CHCE model shows a broad dynamic range and correlates well with permeability data from excised rabbit corneas.
Experimental Protocols
This section outlines the detailed methodology for an ex vivo corneal permeability assay of this compound using a Franz diffusion cell system.
Materials and Reagents
-
Freshly excised porcine or albino rabbit eyes
-
Franz diffusion cells
-
Corneal holder
-
Microtome or scalpel
-
Simulated Tear Fluid (STF) or Artificial Tear Fluid (ATF), pH 7.4
-
Phosphate Buffered Saline (PBS), pH 7.4
-
This compound formulation to be tested
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Sodium perchlorate monohydrate
-
Perchloric acid
-
Water (HPLC grade)
-
Magnetic stirrer and stir bars
-
Constant temperature water bath or heating block
-
Syringes and needles
-
HPLC vials
Protocol for Ex Vivo Corneal Permeability Assay
-
Corneal Tissue Preparation:
-
Obtain fresh porcine or rabbit eyes from a local abattoir or supplier. Transport the eyeballs to the laboratory in cold, sterile saline.
-
Carefully dissect the cornea from the eyeball, removing the iris, ciliary body, and any remaining scleral tissue.
-
Gently rinse the isolated cornea with cold, sterile PBS (pH 7.4).
-
Visually inspect the cornea for any damage or defects; discard any imperfect tissues.
-
-
Franz Diffusion Cell Setup:
-
Mount the excised cornea onto the corneal holder with the epithelial side facing upwards (towards the donor chamber).
-
Position the cornea between the donor and receptor chambers of the Franz diffusion cell and clamp them together securely.
-
Fill the receptor chamber with a known volume of pre-warmed (37°C) Simulated Tear Fluid (pH 7.4). Ensure no air bubbles are trapped beneath the cornea.
-
Place a small magnetic stir bar in the receptor chamber and place the entire assembly on a magnetic stirrer set to a constant speed (e.g., 750 rpm) to ensure uniform mixing.
-
Maintain the temperature of the receptor fluid at 37°C using a circulating water bath or heating block.
-
Allow the system to equilibrate for approximately 30 minutes.
-
-
Permeation Study:
-
Accurately apply a known quantity of the this compound formulation to the epithelial surface of the cornea in the donor chamber.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 3, 4, 5 hours), withdraw a sample (e.g., 200 µL) from the receptor chamber through the sampling port.
-
Immediately replenish the receptor chamber with an equal volume of fresh, pre-warmed STF to maintain a constant volume.
-
Store the collected samples in HPLC vials at -20°C until analysis.
-
-
Quantification of this compound in Corneal Tissue:
-
At the end of the experiment, carefully dismantle the Franz diffusion cell.
-
Gently wipe the corneal surface with a cotton swab to remove any excess formulation.
-
Excise the cornea from the holder and blot it dry.
-
Weigh the cornea and then homogenize it in a suitable solvent (e.g., methanol).
-
Centrifuge the homogenate and collect the supernatant for HPLC analysis to determine the amount of this compound deposited within the corneal tissue.
-
Analytical Method: HPLC-UV
-
Chromatographic Conditions:
-
Column: Reverse-phase C18 column (e.g., Gemini® 5 µm NX-C18 110 Å, 250 x 4.6 mm).
-
Mobile Phase: A mixture of methanol and water (e.g., 70:30 v/v) or acetonitrile and a buffer solution (e.g., 55:45 v/v of acetonitrile and 5.0 g/L sodium perchlorate monohydrate in water, pH adjusted to 2.9 with perchloric acid).
-
Flow Rate: 1.0 - 1.2 mL/min.
-
Detection Wavelength: 210 nm or 240 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
-
Standard Curve Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Prepare a series of standard solutions of known concentrations by serially diluting the stock solution with the receptor medium (STF).
-
Inject the standard solutions into the HPLC system to generate a calibration curve of peak area versus concentration.
-
-
Sample Analysis:
-
Thaw the collected samples from the permeation study and the corneal tissue extracts.
-
Inject the samples into the HPLC system.
-
Determine the concentration of this compound in each sample by comparing the peak areas to the standard curve.
-
Mandatory Visualizations
Caption: Experimental workflow for the ex vivo corneal permeability assay.
Caption: Cellular mechanism of action of this compound.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Mechanistic studies on transcorneal permeation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. In Vitro and Ex Vivo Models for Assessing Drug Permeation across the Cornea - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Fluorometholone in Ocular Inflammation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorometholone (FML) is a synthetic glucocorticoid widely used in ophthalmology to treat inflammatory conditions of the eye.[1][2] Its potent anti-inflammatory properties make it a valuable tool for researchers studying the molecular and cellular pathways of ocular inflammation.[3][4] These application notes provide detailed protocols and data for utilizing this compound in both in vitro and in vivo models of ocular inflammation, with a focus on its effects on key signaling pathways and inflammatory markers.
This compound exerts its anti-inflammatory effects primarily by binding to cytoplasmic glucocorticoid receptors.[1] This complex then translocates to the nucleus, where it modulates the expression of genes involved in inflammation. A key mechanism is the upregulation of anti-inflammatory proteins like lipocortin-1 (annexin A1), which in turn inhibits phospholipase A2, thereby blocking the release of arachidonic acid and the subsequent production of prostaglandins and leukotrienes. Furthermore, this compound has been shown to suppress the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and to inhibit the activation of critical inflammatory signaling pathways including NF-κB and MAPK.
Data Presentation
The following tables summarize the quantitative effects of this compound in various experimental models of ocular inflammation.
Table 1: Effect of this compound on Inflammatory Cytokines in Human Aqueous Humor
| Treatment Group | IL-8 (pg/mL) | PGE2 (pg/mL) |
| Control (No Eyedrops) | 6.83 | 472.36 |
| 0.1% this compound | 4.80 | 393.16 |
Data from a study on patients undergoing femtosecond laser-assisted cataract surgery. Eyedrops were administered preoperatively.
Table 2: Effect of this compound on Inflammatory Markers in a Murine Dry Eye Model
| Treatment Group | TNF-α Expression (% positive cells) | IL-6 Expression (% positive cells) | HLA-DR Expression (% positive cells) | Apoptosis (TUNEL-positive cells, %) |
| BAC-induced Dry Eye | 44.6 ± 4.0 | 56.9 ± 7.6 | 56.6 ± 7.9 | 62.3 ± 5.4 |
| Preserved 0.1% FML | 21.3 ± 3.3 | 31.4 ± 1.5 | 23.4 ± 0.1 | 21.8 ± 1.3 |
| Unpreserved 0.1% FML | 14.1 ± 1.3 | 21.4 ± 2.1 | 14.4 ± 1.9 | 10.8 ± 2.8 |
Data from a study using a benzalkonium chloride (BAC)-induced dry eye model in mice.
Table 3: Effect of this compound on Inflammatory Cell Infiltration in a Rabbit Keratitis Model
| Treatment Group | Polymorphonuclear Leukocytes (PMNs) per high-power field |
| Photorefractive Keratectomy (PRK) - No Treatment | 100.3 ± 29.3 |
| PRK + 0.5% this compound Acetate | 25.8 ± 11.2 |
Data from a study on rabbits 24 hours after photorefractive keratectomy.
Table 4: Comparative Effect of this compound and Dexamethasone on Intraocular Pressure (IOP)
| Treatment Group (6 weeks) | Mean IOP Increase (mmHg) | Patients with IOP increase ≥10 mmHg (%) |
| 0.1% Dexamethasone | 8.58 | 45.8 |
| 0.1% this compound | 2.96 | 4.2 |
Data from a comparative study on the ocular hypertensive effects of dexamethasone and this compound.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and provide overviews of common experimental workflows.
Experimental Protocols
In Vitro Model: Inhibition of Inflammation in Human Corneal Epithelial Cells (HCECs)
This protocol describes how to assess the anti-inflammatory effects of this compound on HCECs stimulated with lipopolysaccharide (LPS).
1. Cell Culture: a. Culture immortalized human corneal epithelial cells (HCECs) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mg streptomycin. b. Maintain cells at 37°C in a humidified atmosphere of 95% air and 5% CO2. c. Seed cells in appropriate culture plates (e.g., 6-well plates for protein/RNA extraction, 96-well plates for viability assays) and grow to 80-90% confluence.
2. Induction of Inflammation and Treatment: a. Starve the confluent cells in serum-free medium for 12-24 hours prior to stimulation. b. Induce inflammation by treating the cells with 100 ng/mL of LPS for a predetermined time (e.g., 4-24 hours). c. Concurrently, treat cells with varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) or a vehicle control (e.g., DMSO).
3. Analysis of Inflammatory Markers:
a. Western Blot for NF-κB and MAPK Pathway Proteins: i. After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. ii. Quantify protein concentration using a BCA assay. iii. Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane. iv. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. v. Incubate the membrane with primary antibodies against total and phosphorylated forms of NF-κB p65 and ERK1/2 overnight at 4°C. vi. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. vii. Visualize protein bands using an enhanced chemiluminescence (ECL) detection system and quantify band intensity using densitometry software.
b. qPCR for Cytokine Gene Expression: i. Extract total RNA from cells using a suitable kit (e.g., RNeasy Mini Kit). ii. Synthesize cDNA using a reverse transcription kit. iii. Perform quantitative real-time PCR using SYBR Green master mix and primers specific for TNF-α, IL-6, IL-1β, and a housekeeping gene (e.g., GAPDH). iv. Analyze the relative gene expression using the ΔΔCt method.
c. ELISA for Secreted Cytokines: i. Collect the cell culture supernatant after the treatment period. ii. Centrifuge to remove cellular debris. iii. Measure the concentration of secreted cytokines (e.g., IL-6, IL-8) in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
In Vivo Model: Endotoxin-Induced Uveitis (EIU) in Rabbits
This protocol outlines the induction of uveitis in rabbits and the evaluation of this compound's therapeutic efficacy.
1. Animals: a. Use adult New Zealand white rabbits weighing 2-3 kg. b. Acclimatize animals for at least one week before the experiment. All procedures should be approved by an Institutional Animal Care and Use Committee.
2. Induction of Uveitis: a. Anesthetize the rabbits with an appropriate anesthetic regimen. b. Induce uveitis by a single intravitreal injection of E. coli-derived lipopolysaccharide (LPS) (e.g., 100 ng in 10 µL of sterile saline) into one eye. The contralateral eye can serve as a control.
3. Treatment: a. Begin topical treatment immediately after LPS injection. b. Divide rabbits into treatment groups: i. This compound group: Instill one drop of 0.1% this compound ophthalmic suspension. ii. Vehicle group: Instill one drop of the vehicle solution. c. Apply treatments at regular intervals (e.g., 4 times daily) for the duration of the experiment (typically 24-72 hours).
4. Evaluation of Inflammation:
a. Clinical Scoring: i. At various time points (e.g., 6, 12, 24, 48 hours) post-LPS injection, examine the eyes using a slit-lamp biomicroscope. ii. Score the signs of inflammation (e.g., conjunctival redness, iris hyperemia, aqueous flare, cells in the anterior chamber) based on a standardized grading system.
b. Aqueous Humor Analysis: i. At the end of the experiment, euthanize the animals and collect aqueous humor from the anterior chamber using a 27- or 30-gauge needle. ii. Centrifuge the aqueous humor to pellet the inflammatory cells. iii. Count the number of inflammatory cells using a hemocytometer. iv. Measure the protein concentration in the supernatant (an indicator of blood-aqueous barrier breakdown) using a protein assay (e.g., Bradford or BCA). v. Measure cytokine levels (e.g., TNF-α, IL-6) in the aqueous humor using ELISA or multiplex bead array.
c. Histopathology: i. Enucleate the eyes and fix them in 10% neutral buffered formalin. ii. Process the tissues for paraffin embedding, sectioning, and hematoxylin and eosin (H&E) staining. iii. Examine the sections under a microscope to assess the infiltration of inflammatory cells into the ocular tissues (iris, ciliary body, cornea).
Protocol for TUNEL Assay in Corneal Tissue
This protocol is for detecting apoptosis in corneal tissue sections from an in vivo study, such as the dry eye model.
1. Tissue Preparation: a. Fix enucleated eyes in 4% paraformaldehyde, embed in paraffin, and cut into 5 µm sections. b. Deparaffinize the tissue sections using xylene and rehydrate through a graded series of ethanol.
2. Permeabilization: a. Incubate sections with Proteinase K (20 µg/mL) for 15 minutes at room temperature to retrieve antigenicity. b. Wash with PBS.
3. TUNEL Staining: a. Use a commercial in situ apoptosis detection kit (e.g., Click-iT™ Plus TUNEL Assay). b. Incubate the sections with terminal deoxynucleotidyl transferase (TdT) and a labeled nucleotide (e.g., EdU) in a reaction buffer for 60 minutes at 37°C in a humidified chamber. This step labels the 3'-OH ends of fragmented DNA. c. Wash the sections with PBS. d. Perform the detection reaction by incubating with a fluorescent dye that reacts with the incorporated nucleotide (e.g., Alexa Fluor™ azide) for 30 minutes at room temperature, protected from light.
4. Counterstaining and Mounting: a. Wash the sections with PBS. b. Counterstain the nuclei with a DNA stain such as DAPI or Hoechst 33342. c. Mount the coverslips with an anti-fade mounting medium.
5. Analysis: a. Visualize the sections using a fluorescence microscope. b. Quantify the percentage of TUNEL-positive (apoptotic) cells relative to the total number of DAPI-stained cells in multiple fields of view.
Conclusion
This compound is a powerful tool for investigating the mechanisms of ocular inflammation. The protocols and data presented here provide a framework for designing and executing experiments to explore its effects on inflammatory signaling pathways, cytokine production, and cellular responses in the eye. By utilizing these standardized models, researchers can effectively evaluate the anti-inflammatory potential of novel therapeutic agents and further elucidate the complex processes underlying ocular inflammatory diseases.
References
- 1. Ulsan Univ. Repository: Effect of preoperative eyedrops on cytokine concentrations in aqueous humor of patients undergoing femtosecond laser-assisted cataract surgery [oak.ulsan.ac.kr]
- 2. [PDF] Comparative study of the intraocular pressure effects of this compound 0.1% versus dexamethasone 0.1%. | Semantic Scholar [semanticscholar.org]
- 3. Topical this compound reduces stromal inflammation after photorefractive keratectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic effectiveness of this compound in inflammatory keratitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving fluorometholone solubility for in vitro assays
Welcome to the Technical Support Center for Fluorometholone Applications. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges related to this compound solubility for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the intrinsic aqueous solubility of this compound?
This compound is a corticosteroid that is practically insoluble in water.[1][2][3] Its intrinsic aqueous solubility has been reported to be approximately 8.92 ± 0.01 µg/mL.[4] Another source reports a water solubility of 30 mg/L (or 30 µg/mL) at 25°C.[5] This low solubility presents a significant challenge when preparing solutions for in vitro experiments.
Q2: What are the recommended organic solvents for creating a this compound stock solution?
Due to its low aqueous solubility, a concentrated stock solution is typically prepared in a water-miscible organic solvent. The most common choice is Dimethyl sulfoxide (DMSO).
-
DMSO: Offers high solubilizing capacity, with a reported solubility of 75 mg/mL for this compound.
-
Ethanol: Can also be used, with a reported solubility of 5 mg/mL.
-
Other Solvents: Methanol and pyridine are also mentioned as potential solvents.
It is critical to prepare a vehicle control using the same final concentration of the solvent in your assay to account for any potential effects on the experimental system.
Q3: How can I improve the solubility of this compound in my aqueous assay medium?
Several techniques can be employed to enhance the aqueous solubility of this compound for in vitro assays. These methods are generally applicable to many poorly soluble drugs.
-
Co-solvents: Using a mixture of solvents can sometimes maintain solubility better than a single solvent upon dilution into an aqueous medium.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules like this compound, effectively increasing their aqueous solubility.
-
Polymeric Micelles / Solid Dispersions: This technique involves dispersing the drug in a polymer matrix, often converting it from a crystalline to a more soluble amorphous state.
-
Surfactants: Agents like Polysorbate 80 or Sodium dodecyl sulphate (SDS) can be used to create micelles that encapsulate the drug, although their use in cell-based assays must be carefully controlled to avoid cytotoxicity.
Q4: What are cyclodextrins and how do they improve this compound solubility?
Cyclodextrins are molecules with a hydrophilic outer surface and a lipophilic central cavity. This structure allows them to encapsulate a poorly water-soluble "guest" molecule, like this compound, within their cavity. This forms a water-soluble "guest-host" complex, which increases the overall solubility of the drug in the aqueous solution. Studies have shown that cyclodextrin derivatives can significantly increase this compound's solubility. For instance, 5% sulphobutylether β-cyclodextrin (SBE-β-CD) was able to increase its solubility to 1.16 ± 0.04 mg/mL.
DOT Code for Cyclodextrin Inclusion Complex Diagram
Caption: Mechanism of cyclodextrin-mediated solubilization.
Solubility Data Summary
The table below summarizes the reported solubility of this compound in various solvents and formulations.
| Solvent / Formulation System | Reported Solubility | Fold Increase (vs. Water) | Reference(s) |
| Water (Intrinsic) | 8.92 µg/mL | 1x | |
| Water | 30 µg/mL | ~3.4x | |
| Ethanol | 5 mg/mL | ~560x | |
| DMSO | 75 mg/mL | ~8400x | |
| 5% β-Cyclodextrin (β-CD) | ~0.5 mg/mL | ~56x | |
| 5% Hydroxypropyl-β-CD (HP-β-CD) | ~0.5 mg/mL | ~56x | |
| 5% Sulphobutylether-β-CD (SBE-β-CD) | 1.16 mg/mL | ~130x | |
| Solid Dispersion (1:15 FML:Soluplus®) | 1.51 mg/mL | ~169x |
Troubleshooting Guide
Problem: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium.
This is a common issue known as "crashing out," which occurs when a drug is rapidly transferred from a high-solubility organic solvent to a low-solubility aqueous environment.
Causes and Solutions:
-
High Final Solvent Concentration: The final concentration of DMSO may be too high, causing both solubility issues and potential cytotoxicity.
-
Solution: Aim for the lowest possible final DMSO concentration, typically well below 1%. Perform serial dilutions in your aqueous medium if necessary.
-
-
Improper Mixing Technique: Localized high concentrations of the DMSO stock during addition can initiate precipitation.
-
Solution: Pre-warm the aqueous medium to 37°C. While vortexing or rapidly stirring the medium, add the stock solution dropwise to ensure immediate and thorough mixing.
-
-
Supersaturation: The final concentration of this compound may exceed its thermodynamic solubility limit in the final medium, even with a low percentage of DMSO.
-
Solution 1: Re-evaluate the required final concentration of this compound. Is it possible to use a lower, more soluble concentration?
-
Solution 2: Employ a solubility-enhancing excipient. Consider pre-complexing this compound with a cyclodextrin (like HP-β-CD) before adding it to the medium.
-
DOT Code for Precipitation Troubleshooting Workflow
Caption: Troubleshooting workflow for drug precipitation.
Problem: I see a precipitate in my cell culture medium, but I'm not sure if it's the drug.
Causes and Solutions:
-
Media Components: Cell culture media are complex solutions. Temperature changes (e.g., repeated warming and cooling) or improper storage can cause salts, proteins, or other components to precipitate.
-
Solution: Always warm media in a 37°C water bath until all components are dissolved. Avoid repeated freeze-thaw cycles. Visually inspect the medium for clarity before adding any drug.
-
-
Contamination: Bacterial or fungal contamination can cause the medium to appear turbid or contain visible particles.
-
Solution: Inspect the culture under a microscope. If contamination is suspected, discard the culture and thoroughly decontaminate all equipment.
-
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the standard method for preparing a concentrated stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous/fresh DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Warming bath (optional)
Procedure:
-
Accurately weigh the desired amount of this compound powder and place it into a sterile vial.
-
Add the required volume of DMSO to achieve the target concentration (e.g., for a 20 mM stock, add the appropriate volume of DMSO to the corresponding mass of this compound).
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If particles are still visible, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by further vortexing.
-
Visually inspect the solution to ensure it is clear and free of any visible particles.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Solubilization of this compound using Solid Dispersion Technique
This protocol provides a general outline based on a published method for creating a more water-soluble solid dispersion of this compound using a polymer.
Materials:
-
This compound powder
-
Soluplus® (or another suitable polymer)
-
Ethanol
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Phosphate-buffered saline (PBS) or desired aqueous buffer
Procedure:
-
Determine the desired ratio of this compound to polymer (e.g., 1:15 w/w).
-
Add the calculated amounts of this compound and Soluplus® to a round-bottom flask.
-
Add a minimal volume of ethanol to the flask, just enough to dissolve both components.
-
Shake the mixture in a water bath at approximately 30°C for 30 minutes to ensure complete dissolution.
-
Remove the ethanol by evaporation using a rotary evaporator. This will leave a thin film of the solid dispersion on the flask wall.
-
Rehydrate the film by adding the desired volume of PBS or aqueous buffer to the flask. This will form polymeric micelles containing the now amorphous, more soluble this compound.
-
The resulting aqueous solution can then be sterile-filtered and used for in vitro assays.
DOT Code for Solid Dispersion Workflow
Caption: Workflow for the solid dispersion method.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 3. drugs.com [drugs.com]
- 4. Development and Evaluation of a Water Soluble this compound Eye Drop Formulation Employing Polymeric Micelle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C22H29FO4 | CID 9878 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Fluorometholone Ophthalmic Suspension Particle Size Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the particle size analysis of fluorometholone ophthalmic suspensions.
Frequently Asked Questions (FAQs)
Q1: Why is particle size a critical quality attribute for this compound ophthalmic suspensions?
Particle size is a critical quality attribute for this compound ophthalmic suspensions because it can significantly impact the product's safety, efficacy, and stability.[1] Key factors include:
-
Bioavailability: Smaller particles generally lead to faster dissolution and potentially increased drug absorption.[2]
-
Patient Comfort: Particles larger than 10-25 µm can cause foreign body sensation, irritation, and tearing.[3][4]
-
Physical Stability: Changes in particle size, such as crystal growth or aggregation during storage, can affect the formulation's stability and dose uniformity.[5]
-
Dose Uniformity: Consistent particle size is crucial for ensuring that the correct dose is administered with each drop.
Q2: What are the most common methods for analyzing the particle size of this compound ophthalmic suspensions?
The most commonly used techniques are:
-
Laser Diffraction (LD): This is the most prevalent method for particle size analysis of ophthalmic suspensions in the micron range.
-
Dynamic Light Scattering (DLS): DLS is suitable for measuring the hydrodynamic size of particles in the submicron range, making it ideal for nanosuspensions.
-
Microscopy: Techniques like polarized light microscopy and scanning electron microscopy (SEM) are often used as orthogonal methods to confirm the results from LD and to visualize particle morphology.
-
Dynamic Particle Image Analysis (DPIA): This technique can provide information on particle size, shape, and concentration, and is particularly useful for detecting and measuring the maximum length of irregularly shaped particles.
Q3: What are the typical particle size specifications for this compound ophthalmic suspensions?
While specific ranges can vary between products, a general guideline is that the majority of particles should be in the micronized range, typically less than 10 µm, to prevent irritation. The Japanese Pharmacopoeia, for instance, states that the maximum particle size in suspension eye drops is generally 75 μm or less. It is crucial to refer to the specific product monograph or relevant regulatory guidance for definitive specifications.
Troubleshooting Guide
Problem 1: My particle size results are larger than expected and show a broad distribution.
-
Possible Cause 1: Excipient Interference.
-
Explanation: Polymeric excipients, such as Carbomer (polyacrylic acid), are common in ophthalmic suspensions and can generate their own scattering signals in laser diffraction, leading to an overestimation of the active pharmaceutical ingredient (API) particle size.
-
Solution: Implement a placebo background subtraction method. This involves measuring the particle size of the formulation without the API (the placebo) and subtracting this signal from the measurement of the final drug product.
-
-
Possible Cause 2: Particle Agglomeration.
-
Explanation: The particles may be agglomerating in the suspension. This can be due to improper dispersion during sample preparation or formulation instability.
-
Solution:
-
Ensure the sample is adequately shaken and dispersed before measurement, following a validated procedure.
-
Use appropriate surfactants or stabilizers in the formulation to prevent agglomeration.
-
Evaluate the effect of sonication during sample preparation, being careful to avoid particle size reduction.
-
-
Problem 2: The measured particle size is smaller than expected or decreases during measurement.
-
Possible Cause: Particle Dissolution.
-
Explanation: The active ingredient, this compound, may be dissolving in the dispersant used for the laser diffraction measurement, especially if the dispersant is not saturated with the drug.
-
Solution: Use a dispersant that is saturated with this compound to prevent dissolution during the analysis.
-
Problem 3: I am observing high variability in my particle size results between samples.
-
Possible Cause 1: Inadequate Sampling.
-
Explanation: For suspensions with a broad particle size distribution, a larger sample volume may be needed to ensure a representative sample is taken for analysis.
-
Solution: Increase the sample volume and ensure the suspension is well-mixed before taking a sample.
-
-
Possible Cause 2: Inconsistent Shaking/Redispersal.
-
Explanation: The method of shaking the ophthalmic suspension before taking a sample can significantly impact the measured particle size and dose uniformity. Storage temperature can also affect the ease of redispersion.
-
Solution: Develop and validate a standardized and reproducible shaking procedure. Investigate the impact of storage conditions on the dispersibility of the suspension.
-
Data Presentation
Table 1: Comparison of Particle Sizing Techniques for Ophthalmic Suspensions
| Technique | Principle | Typical Size Range | Information Provided | Common Issues |
| Laser Diffraction (LD) | Measures the angular variation in the intensity of scattered light as a laser beam passes through a dispersed particulate sample. | 0.1 to 3000 µm | Volume-equivalent sphere diameter, particle size distribution. | Excipient interference, particle dissolution, multiple scattering at high concentrations. |
| Dynamic Light Scattering (DLS) | Measures the fluctuations in scattered light intensity due to the Brownian motion of particles. | Submicron range (e.g., < 2 µm) | Hydrodynamic diameter, polydispersity index (PDI). | Sensitive to contaminants (dust), not ideal for polydisperse samples, requires knowledge of dispersant viscosity. |
| Microscopy (SEM, PLM) | Direct visualization and measurement of individual particles. | Wide range | Particle morphology (shape), size of individual particles. | Time-consuming for obtaining statistically relevant distribution data, potential for sampling bias. |
| Dynamic Particle Image Analysis (DPIA) | Acquires images of individual particles as they pass through a sensing zone. | Wide range | Particle size, shape parameters (e.g., aspect ratio, circularity), concentration, detection of coarse particles. | May require more complex instrumentation and data analysis. |
Table 2: Illustrative Particle Size Data for Different this compound Formulations
| Formulation | Mean Particle Size (nm) | Polydispersity Index (PDI) | Reference |
| Commercial Suspension (Flucon®) | 2638.3 ± 1011.7 | 0.811 ± 0.113 | |
| FML:Soluplus® (1:7) Solid Dispersion | 134.3 ± 1.6 | 0.179 ± 0.043 | |
| FML:Soluplus® (1:10) Solid Dispersion | 129.8 ± 3.1 | 0.171 ± 0.021 | |
| FML:Soluplus® (1:15) Solid Dispersion | 125.9 ± 1.5 | 0.155 ± 0.022 | |
| Nanocrystal Eye Drops | 201.2 ± 14.1 | Not Reported | |
| Microcrystal Eye Drops | 9240 ± 4510 | Not Reported |
Note: This table is for illustrative purposes and combines data from different studies. Direct comparison should be made with caution due to variations in analytical methods and formulation compositions.
Experimental Protocols
Methodology 1: Particle Size Analysis by Laser Diffraction (LD)
-
Instrument Preparation: Allow the laser diffraction instrument to warm up according to the manufacturer's instructions. Perform a background measurement with the chosen dispersant.
-
Dispersant Preparation: The dispersant should be chosen based on its inability to dissolve this compound. To prevent particle dissolution during analysis, the dispersant should be saturated with the drug.
-
Sample Preparation:
-
Thoroughly shake the this compound ophthalmic suspension using a validated, reproducible method to ensure homogeneity.
-
Immediately withdraw a representative aliquot of the suspension.
-
Disperse the aliquot into the dispersant in the instrument's measurement cell until the target obscuration level is reached. The optimal obscuration should be determined during method development to avoid multiple scattering.
-
-
Measurement: Perform the measurement according to the instrument's standard operating procedure.
-
Data Analysis:
-
Use an appropriate optical model (refractive index for this compound and the dispersant) to calculate the particle size distribution.
-
If excipient interference is suspected, perform a measurement of a placebo formulation and use the background subtraction feature of the software.
-
Report the particle size distribution, including key parameters such as D10, D50, D90, and the span.
-
Methodology 2: Particle Size Analysis by Dynamic Light Scattering (DLS)
-
Instrument Preparation: Ensure the DLS instrument is clean and has equilibrated to the desired measurement temperature.
-
Sample Preparation:
-
Filter the dispersant (e.g., deionized water or a suitable buffer) to remove any dust or particulate contaminants.
-
Dilute the this compound nanosuspension with the filtered dispersant to a concentration suitable for DLS measurement, ensuring the concentration is low enough to avoid multiple scattering but high enough for a stable signal.
-
Transfer the diluted sample to a clean cuvette.
-
-
Measurement:
-
Place the cuvette in the instrument and allow it to equilibrate to the set temperature.
-
Perform the measurement, collecting the correlation function data.
-
-
Data Analysis:
-
The instrument software will analyze the correlation function to determine the translational diffusion coefficient.
-
Using the Stokes-Einstein equation, the software calculates the hydrodynamic diameter of the particles.
-
The polydispersity index (PDI) is also calculated to provide an indication of the width of the size distribution.
-
Report the Z-average diameter and the PDI.
-
Mandatory Visualization
Caption: Workflow for Particle Size Analysis by Laser Diffraction.
Caption: Troubleshooting Logic for Inaccurate Particle Size Results.
References
- 1. complexgenerics.org [complexgenerics.org]
- 2. DSpace [helda.helsinki.fi]
- 3. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 4. youtube.com [youtube.com]
- 5. Effect of storage temperature on the dispersibility of commercially available 0.1% this compound ophthalmic suspension - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Fluorometholone-Induced Intraocular Pressure Elevation in Research Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with fluorometholone-induced intraocular pressure (IOP) elevation in experimental models.
Troubleshooting Guides
This section offers solutions to common problems encountered during in vivo studies involving this compound.
| Problem | Potential Cause | Suggested Solution |
| Significant IOP elevation observed shortly after initiating this compound treatment. | High steroid responder animal model; incorrect dosage or administration frequency. | 1. Verify Animal Strain: Ensure the selected animal model (e.g., rabbit, mouse strain) is appropriate and, if possible, characterized for its steroid response. 2. Dosage and Administration Review: Confirm the concentration of this compound (e.g., 0.1%) and the frequency of administration (e.g., two to four times daily) are consistent with established protocols.[1] 3. Consider a "Wash-out" Period: If the IOP rise is immediate and severe, consider a brief discontinuation of the treatment to allow IOP to return to baseline before re-initiating at a lower frequency. |
| Inconsistent or highly variable IOP readings across the experimental group. | Improper IOP measurement technique; diurnal variations in IOP; inconsistent drug delivery. | 1. Standardize IOP Measurement: Ensure consistent use of a calibrated tonometer (e.g., rebound or applanation) by trained personnel. Measurements should be taken at the same time of day for all animals to minimize the impact of diurnal IOP fluctuations. 2. Refine Administration Technique: For topical administration, ensure a consistent drop volume is instilled into the conjunctival sac and that the animal does not immediately blink out the medication.[2] |
| Failure to induce a significant IOP elevation with this compound. | Low steroid responder animal model; insufficient duration of treatment; low drug concentration. | 1. Extend Treatment Duration: Steroid-induced IOP elevation can take several weeks to develop.[3] Consider extending the treatment period as per established models. 2. Increase Dosing Frequency: If the initial frequency is low, consider a modest increase within the recommended range (e.g., from twice to four times daily).[1] 3. Alternative Steroid: If a significant IOP increase is essential for the study and this compound is ineffective, consider using a more potent corticosteroid like dexamethasone, which has a higher propensity to elevate IOP.[4] |
| Evidence of ocular inflammation or infection. | Contamination of the eye drops; pre-existing condition in the animal. | 1. Aseptic Technique: Ensure the tip of the dropper bottle does not touch the eye or any other surface to prevent contamination. 2. Animal Health Check: Before initiating the experiment, perform a thorough ocular examination to rule out any pre-existing infections or inflammatory conditions. |
Frequently Asked Questions (FAQs)
Q1: How long does it typically take to observe an increase in intraocular pressure after starting this compound treatment in animal models?
A1: The onset of this compound-induced IOP elevation can vary depending on the animal model and individual susceptibility. Generally, a noticeable increase in IOP may be observed after several weeks of continuous treatment. In some studies, IOP elevation was noted to begin after 5 to 7 days of treatment with other corticosteroids like dexamethasone, reaching a peak within two weeks.
Q2: Is the IOP elevation induced by this compound reversible?
A2: In most cases, this compound-induced ocular hypertension is reversible upon discontinuation of the treatment. IOP typically returns to baseline levels within a few weeks after cessation of the steroid. However, in a small percentage of cases, the IOP elevation may be irreversible.
Q3: What is the mechanism behind this compound-induced IOP elevation?
A3: this compound, like other corticosteroids, is thought to increase IOP by increasing the resistance to aqueous humor outflow through the trabecular meshwork (TM). This is believed to be caused by the accumulation of extracellular matrix (ECM) proteins in the TM, leading to cellular and structural changes that impede aqueous humor drainage.
Q4: Are there pharmacological agents that can be used to counteract this compound-induced IOP elevation in a research setting?
A4: Yes, researchers have investigated pharmacological interventions to reverse or prevent corticosteroid-induced ocular hypertension. For instance, Rho kinase (ROCK) inhibitors, such as netarsudil, have been shown to rapidly reverse corticosteroid-induced IOP elevation in mouse models by increasing conventional outflow.
Q5: How does the IOP-elevating potential of this compound compare to other corticosteroids like dexamethasone?
A5: this compound is generally considered to have a lower propensity to increase IOP compared to more potent corticosteroids like dexamethasone. This makes it a "softer" steroid, which may be advantageous in studies where a more moderate and sustained IOP elevation is desired.
Data Presentation
Table 1: Comparative Intraocular Pressure (IOP) Elevation of this compound and Dexamethasone in Human and Animal Models.
| Study Focus | This compound Effect on IOP | Dexamethasone Effect on IOP | Key Finding | Reference |
| Corticosteroid Responders (Human) | Mean IOP increase significantly lower than dexamethasone at weeks 2, 4, and 6. | Significantly higher mean IOP increase from baseline. | 0.25% this compound is less likely to increase IOP in corticosteroid responders than 0.1% dexamethasone. | |
| Normotensive Volunteers (Human) | 3.1% of eyes showed an IOP increase of >5 mmHg. | 68.8% of eyes showed an IOP increase of >5 mmHg. | This compound has a significantly lower propensity for raising IOP than dexamethasone. | |
| Feline Model | 0.25% this compound induced an average IOP increase of 0.6 mm Hg. | 0.1% dexamethasone induced an average IOP increase of 4.5 +/- 0.3 mm Hg. | The ocular hypertensive effects in this model are consistent with clinical findings, showing a lower IOP response to this compound. | |
| Comparative Study (Human) | 8.3% of treated eyes showed a pressure change >5 mmHg. | 62.5% of treated eyes showed a pressure change >5 mmHg. | Highly statistically significant difference in the IOP effects, with this compound showing a much lower response. | |
| Post-Cataract Surgery (Human) | Showed a heightened potential for an early and significant rise in IOP compared to prednisolone and dexamethasone in this specific study. | Less of an early IOP rise compared to this compound in this study. | In this study, this compound showed a greater propensity for early IOP increase post-surgery. |
Experimental Protocols
Protocol 1: Induction of Ocular Hypertension in Rabbits using Topical this compound
-
Animal Model: New Zealand White rabbits.
-
Materials:
-
0.1% this compound ophthalmic suspension.
-
Tonometer (e.g., Tono-Pen, rebound tonometer) calibrated for rabbits.
-
Topical anesthetic (e.g., proparacaine hydrochloride 0.5%).
-
-
Procedure:
-
Baseline IOP Measurement: Acclimatize the rabbits to the handling and IOP measurement procedure for several days prior to the experiment. Measure and record the baseline IOP in both eyes at the same time each day for 3-5 consecutive days.
-
This compound Administration: Instill one to two drops of 0.1% this compound ophthalmic suspension into the conjunctival sac of one eye two to four times daily. The contralateral eye can serve as a control and receive a vehicle solution.
-
IOP Monitoring: Measure IOP in both eyes at regular intervals (e.g., weekly) at the same time of day.
-
Duration: Continue the treatment for a period of 4-6 weeks, or until a stable and significant elevation in IOP is observed in the treated eye compared to the control eye and baseline measurements.
-
Protocol 2: Reversal of Corticosteroid-Induced Ocular Hypertension in Mice with a Rho Kinase Inhibitor
-
Animal Model: C57BL/6J mice.
-
Materials:
-
Dexamethasone-loaded nanoparticles (for induction of OHT).
-
Netarsudil (0.04%) or other Rho kinase inhibitor.
-
Vehicle control for the Rho kinase inhibitor.
-
Rebound tonometer for mice.
-
-
Procedure:
-
Induction of Ocular Hypertension: Induce ocular hypertension in one eye of each mouse by a subconjunctival injection of dexamethasone-loaded nanoparticles. The contralateral eye can receive an injection of vehicle-loaded nanoparticles as a control. Monitor IOP daily until a significant elevation is observed and sustained (typically around 10 days).
-
Initiation of Reversal Treatment: Once ocular hypertension is established, begin topical treatment with 0.04% netarsudil once daily to the hypertensive eye. A control group of hypertensive mice should receive the vehicle.
-
IOP Monitoring: Measure IOP daily, 24 hours after each dose of netarsudil or vehicle.
-
Duration: Continue the treatment for a specified period (e.g., 4 days) and compare the IOP in the netarsudil-treated group to the vehicle-treated group to assess the reversal of ocular hypertension.
-
Mandatory Visualizations
Caption: Workflow for inducing and reversing this compound IOP elevation.
Caption: TGF-β signaling in corticosteroid-induced ocular hypertension.
Caption: RhoA/ROCK pathway in regulating aqueous humor outflow.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. This compound (ophthalmic route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. Characteristics and Management of Steroid-Induced Glaucoma - American Academy of Ophthalmology [aao.org]
- 4. Comparative study of the intraocular pressure effects of this compound 0.1% versus dexamethasone 0.1% - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Fluorometholone in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for stabilizing fluorometholone in solution for long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in preparing stable this compound solutions for long-term experiments?
A1: The primary challenge is the poor aqueous solubility of this compound, which is practically insoluble in water (approximately 30 mg/L at 25°C)[1]. This low solubility can lead to precipitation, especially during storage or when added to aqueous cell culture media, making it difficult to maintain a consistent and accurate concentration over the course of a long-term experiment. Additionally, this compound can be susceptible to degradation under certain conditions, particularly alkaline pH[2].
Q2: What is the general stability profile of this compound?
A2: Forced degradation studies have shown that this compound is a relatively stable compound. It is highly resistant to acidic, thermal, and oxidative stress[3]. However, it shows significant degradation under alkaline conditions[2]. Therefore, maintaining an appropriate pH is crucial for its stability in solution.
Q3: How can I increase the aqueous solubility of this compound?
A3: Several methods can be employed to enhance the aqueous solubility of this compound:
-
Co-solvents: Using a water-miscible organic solvent as a co-solvent can significantly increase solubility. Common choices include ethanol and methanol[4].
-
Cyclodextrins: Complexation with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD), has been shown to substantially increase this compound's aqueous solubility.
-
Polymeric Micelles: Formulating this compound into polymeric micelles using agents like Soluplus® can dramatically enhance its aqueous solubility.
Q4: What excipients can be used to stabilize this compound in solution?
A4: For research purposes, the choice of excipients should be guided by their compatibility with the experimental system. Based on ophthalmic formulations and general knowledge of corticosteroid stabilization, the following excipients can be considered:
-
Solubilizing Agents: As mentioned above, cyclodextrins and polymers like Soluplus® are effective.
-
Buffering Agents: To maintain a stable pH and prevent alkaline hydrolysis, buffers are essential. Phosphate or citrate buffers are commonly used.
-
Antioxidants: Although this compound is relatively resistant to oxidation, for very long-term experiments, the inclusion of an antioxidant like sodium metabisulfite could be considered, though its compatibility with the experimental system must be verified.
-
Viscosity-enhancing agents: In some applications, agents like hydroxypropyl methylcellulose (HPMC) or polyvinyl alcohol (PVA) can help maintain physical stability, particularly in nanosuspensions.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Solution
Table 1: Troubleshooting Precipitation of this compound
| Potential Cause | Troubleshooting Steps |
| Concentration exceeds solubility limit | 1. Decrease the final concentration of this compound in the aqueous solution. 2. Incorporate a solubilizing agent such as HP-β-CD or SBE-β-CD. |
| Improper dissolution method | 1. First, dissolve the this compound in a small amount of a suitable organic solvent (e.g., ethanol or methanol) before adding it to the aqueous buffer. 2. When adding the stock solution to the aqueous phase, do so dropwise while stirring to avoid localized high concentrations. |
| pH of the solution | Ensure the pH of the final solution is in the neutral to slightly acidic range (pH 6.2-7.5 is a good target based on ophthalmic formulations) to prevent alkaline hydrolysis and potential precipitation of degradation products. |
| Temperature fluctuations | Avoid repeated freeze-thaw cycles. Store the solution at a constant, controlled temperature. If refrigerated, allow the solution to come to room temperature before use to check for any precipitation. |
Issue 2: Degradation of this compound Over Time
Table 2: Troubleshooting Degradation of this compound
| Potential Cause | Troubleshooting Steps |
| Alkaline pH | 1. Use a suitable buffer system (e.g., phosphate or citrate buffer) to maintain the pH between 6.2 and 7.5. 2. Regularly monitor the pH of the stock solution, especially if it is stored for an extended period. |
| Exposure to light | While not reported as a primary degradation pathway in forced degradation studies, it is good practice to store this compound solutions in amber vials or otherwise protected from light to minimize any potential for photodegradation. |
| Incompatible excipients | Ensure that all excipients used in the formulation are compatible with this compound and with each other. Review the literature for any known incompatibilities. |
| Microbial contamination | For long-term storage, consider sterile filtering the solution into a sterile container. The presence of microbes can alter the pH and introduce enzymes that may degrade the compound. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Solution of this compound using Cyclodextrin
This protocol aims to prepare a 1 mg/mL stock solution of this compound in an aqueous buffer using SBE-β-CD.
Materials:
-
This compound powder
-
Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)
-
Phosphate buffer components (e.g., sodium phosphate monobasic and dibasic)
-
Sterile, purified water
-
Magnetic stirrer and stir bar
-
Sterile 0.22 µm syringe filter
-
Sterile storage vials
Procedure:
-
Prepare the Buffer: Prepare a 50 mM phosphate buffer and adjust the pH to 7.0.
-
Prepare the Cyclodextrin Solution: In the phosphate buffer, dissolve SBE-β-CD to a concentration of 5% (w/v). Stir until fully dissolved.
-
Add this compound: Slowly add the this compound powder to the cyclodextrin solution to achieve a final concentration of 1 mg/mL.
-
Complexation: Stir the mixture at room temperature for 24-48 hours, protected from light, to allow for the formation of the inclusion complex.
-
Sterile Filtration: Once the this compound is fully dissolved, sterile filter the solution using a 0.22 µm syringe filter into a sterile storage vial.
-
Storage: Store the solution at 2-8°C, protected from light.
Table 3: Solubility Enhancement of this compound with Cyclodextrins
| Cyclodextrin (5% w/v) | Approximate this compound Solubility (mg/mL) | Fold Increase vs. Water |
| None (Water) | 0.00892 | 1 |
| β-CD | ~0.5 | ~56 |
| γ-CD | ~0.5 | ~56 |
| HP-β-CD | ~0.5 | ~56 |
| SBE-β-CD | 1.16 | ~130 |
Data adapted from a study on polymeric micelles and cyclodextrins.
Protocol 2: Stability Testing of this compound Solution
This protocol describes a method to assess the long-term stability of a prepared this compound solution.
Materials:
-
Prepared this compound solution
-
HPLC system with a UV detector
-
C18 HPLC column
-
Acetonitrile (HPLC grade)
-
Purified water (HPLC grade)
-
Buffer for mobile phase (e.g., ammonium formate or phosphate buffer)
-
Temperature-controlled storage chambers (e.g., 4°C and 25°C)
Procedure:
-
Initial Analysis (Time 0): Immediately after preparation, analyze the this compound solution by HPLC to determine the initial concentration and purity.
-
Storage: Aliquot the solution into several vials and store them under the desired conditions (e.g., 4°C and 25°C), protected from light.
-
Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, and 12 weeks), remove a vial from each storage condition.
-
HPLC Analysis: Analyze the samples by HPLC to determine the concentration of this compound remaining and to detect the presence of any degradation products.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration. Plot the percentage remaining versus time to assess the degradation kinetics.
Visualizations
Caption: this compound's mechanism of action via the glucocorticoid receptor pathway.
Caption: Experimental workflow for preparing and using a stabilized this compound solution.
References
Technical Support Center: Forced Degradation Studies of Fluorometholone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) related to forced degradation studies of fluorometholone.
Summary of this compound Degradation
Forced degradation studies are crucial for identifying potential degradation products of drug substances, which is a key aspect of drug development and regulatory submissions. This compound, a synthetic corticosteroid, is known to be a relatively stable molecule. However, under certain stress conditions, it can degrade to form various products. Understanding these degradation pathways is essential for developing stable formulations and accurate analytical methods.
Recent studies have shown that this compound is highly resistant to degradation under acidic, oxidative, thermal, and photolytic conditions. Significant degradation has been primarily observed under strong alkaline conditions.
Quantitative Data Summary
The following table summarizes the quantitative data from forced degradation studies of this compound under various stress conditions.
| Stress Condition | Reagent/Parameters | Duration | Temperature | % Degradation | Reference |
| Acidic Hydrolysis | 5N HCl | Not Specified | 80°C | 5.7% | [1] |
| 0.1 M HCl | 60 minutes | 80°C (reflux) | <5% | [2] | |
| Alkaline Hydrolysis | 0.5N NaOH | 2 hours | 80°C | 33.52% | [1] |
| 0.1 N NaOH | 60 minutes | 80°C (reflux) | <5% | [2] | |
| Oxidative Degradation | 6% H₂O₂ | Not Specified | 80°C | Significant Degradation | [1] |
| 30% H₂O₂ | 60 minutes | 80°C | <5% | ||
| Thermal Degradation | Dry Heat | 8 hours | 80°C | Not Specified | |
| Reflux | 60 minutes | 80°C | <5% | ||
| Photolytic Degradation | UV light at 254 nm | 8 hours | Ambient | Not Specified |
Identified Degradation Products
Several potential degradation products and impurities of this compound have been identified. While the exact conditions for the formation of each are not always explicitly detailed in the literature, their structures have been characterized.
| Degradation Product/Impurity | IUPAC Name | Molecular Formula |
| This compound Impurity A | (6S,8S,9S,10R,11S,13S,14S,17R)-17-acetyl-11,17-dihydroxy-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | C₂₂H₃₀O₄ |
| This compound Impurity B | (4aS,4bS,5aS,6aS,7R,9aS,9bS,11S)-7-acetyl-7-hydroxy-4a,6a,11-trimethyl-5a,6,6a,7,8,9,9a,9b,10,11-decahydrocyclopentaphenanthro[4,4a-b]oxiren-2(4aH)-one | C₂₂H₂₈O₄ |
| This compound 21-hydroxy analog | (6S,8S,9R,10S,11S,13S,14S,17R)-9-Fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one | C₂₂H₂₉FO₅ |
Experimental Protocols
Below are detailed methodologies for conducting forced degradation studies on this compound, based on published literature.
Acidic Degradation
-
Objective: To evaluate the stability of this compound in an acidic environment.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Dilute the stock solution with 0.1 M to 5 N hydrochloric acid (HCl) to achieve the desired final concentration of the drug.
-
Reflux the solution at 80°C for a specified period (e.g., 1-2 hours).
-
After the incubation period, cool the solution to room temperature.
-
Neutralize the solution with an appropriate amount of sodium hydroxide (NaOH).
-
Dilute the neutralized solution with the mobile phase to the appropriate concentration for analysis by a stability-indicating HPLC method.
-
Alkaline Degradation
-
Objective: To assess the stability of this compound under basic conditions.
-
Procedure:
-
Prepare a stock solution of this compound.
-
Dilute the stock solution with 0.1 N to 0.5 N sodium hydroxide (NaOH).
-
Reflux the solution at 80°C for a specified duration (e.g., 1-2 hours).
-
Cool the solution to room temperature.
-
Neutralize the solution with an equivalent amount of hydrochloric acid (HCl).
-
Dilute the final solution with the mobile phase for HPLC analysis.
-
Oxidative Degradation
-
Objective: To determine the susceptibility of this compound to oxidation.
-
Procedure:
-
Prepare a stock solution of this compound.
-
Add a solution of hydrogen peroxide (H₂O₂) to the drug solution to achieve a final concentration of 3-30% H₂O₂.
-
Keep the solution at room temperature or heat to 80°C for a specified time (e.g., 1 hour).
-
After the stress period, dilute the sample with the mobile phase for analysis.
-
Thermal Degradation
-
Objective: To evaluate the effect of high temperature on the stability of this compound.
-
Procedure:
-
Place the solid drug substance or a solution of the drug in a temperature-controlled oven or water bath at a high temperature (e.g., 80°C) for a defined period (e.g., 8 hours).
-
For solid samples, dissolve in a suitable solvent after exposure to heat.
-
Dilute the sample with the mobile phase to the desired concentration for HPLC analysis.
-
Photolytic Degradation
-
Objective: To assess the stability of this compound upon exposure to light.
-
Procedure:
-
Expose a solution of this compound to UV light (e.g., at 254 nm) in a photostability chamber for a specified duration (e.g., 8 hours).
-
A control sample should be kept in the dark under the same conditions.
-
After exposure, dilute the samples with the mobile phase for analysis.
-
Troubleshooting Guide & FAQs
Q1: My forced degradation study shows very little to no degradation of this compound under most stress conditions. Is this expected?
A1: Yes, this is a common observation. This compound is a highly stable molecule and is known to be resistant to degradation under many stress conditions, including mild acid, base, oxidation, and heat. Significant degradation is typically only observed under more vigorous conditions, particularly strong alkaline hydrolysis.
Q2: I am observing significant degradation under alkaline conditions. What are the likely degradation products?
A2: While specific degradation pathways are not fully elucidated in all public literature, significant degradation under strong alkaline conditions is expected. One study verified the formation of an alkaline degradation product using various spectroscopic methods, though its structure was not disclosed. It is plausible that complex reactions involving the steroid nucleus occur under these conditions. When analyzing your chromatograms, look for new peaks that are well-resolved from the parent drug.
Q3: I have detected some unknown peaks in my chromatogram after a stress study. How can I identify them?
A3: The identification of unknown degradation products typically requires advanced analytical techniques. A common approach is to use Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weight of the unknown compounds. Further structural elucidation can be achieved using tandem mass spectrometry (MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. An abstract of a study mentions the use of LC-MS/MS for the characterization of degradation products of this compound.
Q4: My results for alkaline degradation are not consistent with published data. What could be the reason?
A4: Discrepancies in degradation percentages can arise from variations in experimental parameters. Check the following:
-
Concentration of the stressor: The concentration of NaOH used (e.g., 0.1 N vs. 0.5 N) will significantly impact the rate and extent of degradation.
-
Temperature and Duration: Higher temperatures and longer exposure times will lead to more degradation.
-
Drug Concentration: The initial concentration of this compound can also influence the degradation kinetics.
-
Analytical Method: Ensure your HPLC method is stability-indicating and can effectively separate the parent drug from all degradation products.
Q5: Are "this compound Impurity A" and "Impurity B" considered degradation products?
A5: These are listed as impurities of this compound. Impurities can be either process-related (from synthesis) or degradation products. Without specific studies linking their formation to stress conditions, it is difficult to definitively classify them as degradation products. They may be present in the initial drug substance. It is good practice to analyze an unstressed sample to identify any pre-existing impurities.
Visualizations
Experimental Workflow for Forced Degradation Studies
Caption: Experimental workflow for conducting forced degradation studies of this compound.
References
Technical Support Center: Optimizing HPLC for Fluorometholone Impurity Profiling
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) parameters for fluorometholone impurity profiling. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on common challenges encountered during method development, validation, and routine analysis.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting HPLC conditions for this compound impurity profiling?
A1: A common starting point for this compound analysis is reverse-phase HPLC. Based on published methods, a typical setup would involve a C8 or C18 column with a mobile phase consisting of a mixture of an aqueous buffer (like ammonium formate or phosphate buffer) and an organic modifier (such as methanol or acetonitrile).[1][2][3][4] Detection is usually carried out using a UV detector at around 240 nm.[2]
Q2: I am observing poor peak shape (e.g., tailing or fronting) for the this compound peak. What are the possible causes and solutions?
A2: Poor peak shape can arise from several factors. Peak tailing, for instance, can be caused by secondary interactions between the analyte and the stationary phase, especially with residual silanol groups. Consider adjusting the mobile phase pH to suppress the ionization of silanols. Using a highly deactivated (end-capped) column can also mitigate this issue. Peak fronting might indicate column overload, so try reducing the sample concentration. Incompatibility between the sample solvent and the mobile phase is another common cause; dissolving the sample in the mobile phase is recommended.
Q3: How can I improve the resolution between this compound and its known impurities or degradation products?
A3: Achieving adequate resolution is critical for accurate impurity profiling. If you are facing co-elution or poor separation, you can try several strategies:
-
Optimize the Mobile Phase Composition: Adjusting the ratio of the organic modifier to the aqueous phase can significantly impact selectivity. A shallow gradient elution can often provide better separation of closely eluting impurities.
-
Change the Organic Modifier: Switching from methanol to acetonitrile, or vice versa, can alter the elution order and improve resolution.
-
Adjust the pH: Modifying the pH of the aqueous component of the mobile phase can change the ionization state of impurities, thereby affecting their retention and separation.
-
Select a Different Column: If mobile phase optimization is insufficient, trying a column with a different stationary phase (e.g., a phenyl or cyano phase) or a different particle size can provide the necessary selectivity.
Q4: My baseline is noisy and drifting. What steps can I take to troubleshoot this?
A4: A noisy or drifting baseline can interfere with the detection and quantification of low-level impurities. Common causes include:
-
Mobile Phase Issues: Ensure your mobile phase is properly degassed to prevent air bubbles from entering the detector. Contamination in the solvents or buffer components can also lead to a noisy baseline, especially during gradient elution.
-
Detector Problems: A dirty flow cell or a failing lamp in the UV detector can cause baseline disturbances.
-
Pump Malfunctions: Inconsistent mixing of solvents or pressure fluctuations from the pump can result in a wavy baseline.
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run.
Troubleshooting Guides
Issue: High Backpressure
High backpressure is a common issue that can halt your analysis and potentially damage your HPLC system. The following decision tree can guide you through the troubleshooting process.
Caption: Troubleshooting workflow for high backpressure in an HPLC system.
Issue: Irreproducible Retention Times
Fluctuations in retention times can compromise the identity and quantification of your analytes. This guide provides a systematic approach to diagnosing the cause.
-
Check the Pumping System: Ensure the pump is delivering a consistent and accurate flow rate. Check for leaks in the pump heads and seals.
-
Verify Mobile Phase Preparation: Inconsistencies in mobile phase preparation are a frequent source of retention time variability. Always use the same procedure for preparing your mobile phase. If using a buffer, ensure it is fully dissolved and the pH is accurately adjusted.
-
Ensure Proper Column Equilibration: Inadequate equilibration between injections, especially in gradient methods, can lead to shifting retention times. A good rule of thumb is to equilibrate the column with at least 10 column volumes of the initial mobile phase.
-
Control Column Temperature: Temperature fluctuations can affect retention times. Using a column oven is highly recommended to maintain a stable temperature.
Experimental Protocols
Example HPLC Method for this compound and its Impurities
This protocol is a synthesized example based on several published methods and serves as a starting point for method development.
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1 M Ammonium Formate in Water |
| Mobile Phase B | Methanol |
| Gradient Program | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 22 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 241 nm |
| Injection Volume | 20 µL |
Forced Degradation Study Protocol
Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method.
Workflow for Forced Degradation Studies:
References
Technical Support Center: Fluorometholone Preclinical Formulation
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the formulation of fluorometholone for preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in formulating this compound for preclinical studies?
A1: The primary challenge stems from this compound's low aqueous solubility.[1][2][3] This physicochemical property complicates the development of stable, bioavailable formulations, particularly for ophthalmic delivery where solution clarity and patient comfort are paramount.[1][3] Key difficulties include:
-
Low Bioavailability: Less than 5% of an administered dose from a standard eye drop is typically absorbed. Commercial suspensions may show bioavailability as low as 1%.
-
Inaccurate Dosing: In suspension formulations, inadequate shaking can lead to inconsistent drug concentration in each drop.
-
Patient Discomfort: Suspended particles can cause irritation, blurred vision, and a foreign body sensation.
-
Physical Instability: Suspensions are prone to particle aggregation and caking over time, which affects redispersibility and dose uniformity.
Q2: What are the common formulation strategies to overcome this compound's low solubility?
A2: To enhance solubility and bioavailability, researchers have moved beyond simple suspensions to more advanced formulations. Common strategies include:
-
Nanosuspensions/Nanoparticles: Reducing particle size to the nanometer range increases the surface area for dissolution, leading to faster release and improved corneal penetration. PLGA (poly(lactic-co-glycolic acid)) is a common polymer used for creating this compound nanoparticles.
-
Polymeric Micelles: Encapsulating this compound within polymeric micelles can create a clear, aqueous formulation. This is often achieved using a solid dispersion technique, which converts the drug from a crystalline to a more soluble amorphous state.
-
Optimized Suspensions: For traditional suspensions, the addition of nonionic surfactants (e.g., Polysorbate 80) and cellulosic polymers (e.g., HPMC, methylcellulose) can improve redispersibility and prevent particle aggregation.
Q3: Why is particle size critical for ophthalmic this compound formulations?
A3: Particle size directly impacts both the efficacy and safety of an ophthalmic formulation.
-
Bioavailability: Smaller particles, such as those in nanocrystal formulations (e.g., ~200 nm), provide a larger surface area, which can lead to significantly higher penetration into the aqueous humor compared to microcrystal formulations (e.g., ~9 µm).
-
Patient Comfort: Larger particles can cause irritation and a gritty sensation in the eye. Nano-sized particles result in a formulation that feels more like a solution, improving patient acceptance.
-
Stability: Nanosuspensions can offer better physical stability and less particle settling compared to conventional suspensions.
Q4: What are the essential analytical methods for characterizing this compound formulations?
A4: High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for the quantification of this compound in formulation and biological samples. Key parameters for an HPLC method include:
-
Column: A reverse-phase C18 or C8 column is commonly used.
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and a buffer is typical.
-
Detection: UV detection is generally set around 240 nm or 280 nm. Other important characterization techniques include Dynamic Light Scattering (DLS) for particle size analysis, Zeta Potential measurement for stability assessment, and Differential Scanning Calorimetry (DSC) to confirm the physical state (crystalline vs. amorphous) of the drug in the formulation.
Troubleshooting Guide
Problem 1: My this compound suspension shows poor redispersibility and particle aggregation.
| Possible Cause | Troubleshooting Solution |
| Inadequate Surfactant/Stabilizer | The formulation lacks sufficient agents to keep particles dispersed. |
| Action: Incorporate a nonionic surfactant like Polysorbate 80 and a cellulosic polymer such as Hydroxypropyl Methylcellulose (HPMC) or Methylcellulose. A combination of these two excipients has been shown to be more effective than either one alone. | |
| Incorrect Particle Size | Large or irregularly shaped particles tend to aggregate more easily. |
| Action: Employ particle size reduction techniques like high-pressure homogenization or media milling to create a nanosuspension. This not only improves stability but also enhances bioavailability. | |
| Improper Storage | Long-term storage can lead to irreversible aggregation, especially in generic formulations. |
| Action: Conduct stability studies under accelerated conditions (as per ICH guidelines) to determine the optimal storage conditions and shelf-life. For preclinical use, prepare formulations fresh when possible. |
Problem 2: The in vivo efficacy of my formulation is low, suggesting poor bioavailability.
| Possible Cause | Troubleshooting Solution |
| Low Aqueous Solubility | The drug is not dissolving in tear fluid and is rapidly cleared from the eye. |
| Action 1 (Nanotechnology): Formulate the drug as nanoparticles. PLGA-based nanoparticles or nanocrystals have demonstrated significantly greater corneal permeation than commercial microparticle suspensions. | |
| Action 2 (Solid Dispersion): Create polymeric micelles using a solid dispersion technique with a carrier like Soluplus®. This can increase aqueous solubility by over 150-fold by converting this compound to an amorphous state. | |
| Insufficient Residence Time | The formulation is not remaining on the ocular surface long enough for absorption. |
| Action: Increase the viscosity of the formulation by adding a viscosity-imparting agent like HPMC E-5. This provides a longer duration of action by reducing clearance from the cornea. |
Problem 3: The formulation is causing irritation or toxicity in the animal model.
| Possible Cause | Troubleshooting Solution |
| Large Drug Particles | Suspended particles larger than 10 µm are known to cause ocular irritation. |
| Action: Filter the formulation or use particle size reduction techniques to ensure a mean particle size well below this threshold. Nanosuspensions are generally better tolerated. | |
| Unsuitable Excipients | The concentration or type of surfactant, preservative, or polymer may be causing toxicity. |
| Action: Review the concentration of all excipients. For example, benzalkonium chloride, a common preservative, has known toxicity concerns. Screen alternative, less irritating stabilizers. Perform in vitro biocompatibility assays (e.g., CCK-8, Live/Dead) on appropriate cell lines before proceeding to in vivo studies. | |
| Non-Physiological pH | The pH of the formulation is outside the comfortable range for the eye (typically 6.2-7.4 for this compound stability). |
| Action: Measure and adjust the pH of the final formulation using appropriate buffers (e.g., phosphate-buffered saline) to be within a physiologically acceptable range. | |
| Sterility Failure | Microbial contamination can lead to severe ocular inflammation and infection. |
| Action: Ensure all formulation steps are conducted under aseptic conditions. For preclinical batches, sterile filter the final formulation through a 0.22 µm filter if it is a solution or nanosuspension. For suspensions with larger particles, ensure all components are sterile before mixing. |
Data & Experimental Protocols
Data Summary Tables
Table 1: Solubility of this compound in Different Formulations
| Formulation Type | Carrier/Method | Reported Solubility (µg/mL) | Fold Increase vs. Pure Drug | Reference |
|---|---|---|---|---|
| Pure this compound | - | 8.92 ± 0.01 | 1.0x | |
| Solid Dispersion (Polymeric Micelle) | Soluplus® (1:15 ratio) | ~1513 | ~169.6x |
| Physical Mixture | Soluplus® (1:10 ratio) | ~99 | ~11.1x | |
Table 2: Particle Size and Bioavailability of Different this compound Formulations
| Formulation Type | Mean Particle Size | Ocular Bioavailability / Permeation Metric | Reference |
|---|---|---|---|
| Microcrystal Suspension | 9.24 ± 4.51 µm | Low; 20 ng/mL in aqueous humor at 30 min | |
| Nanocrystal Formulation | 201.2 ± 14.1 nm | 2-6 fold higher penetration than microcrystals | |
| Nanoparticle Eye Drops | ~150 nm | ~10-fold higher concentration in aqueous humor (200 ng/mL) at 30 min vs. microparticles | |
| PLGA Nanoparticles | < 200 nm | Significantly greater anti-inflammatory effect and vitreous penetration than commercial formulation |
| Polymeric Micelle | Submicron, uniform | Permeation was not detected from commercial product, but was significant from polymeric micelle after a 2h lag time. | |
Detailed Experimental Protocols
Protocol 1: Preparation of this compound Polymeric Micelles via Solvent Evaporation
This protocol is adapted from a method to enhance the aqueous solubility of this compound by creating a solid dispersion with Soluplus®.
-
Preparation: In a round-bottom flask, dissolve this compound and Soluplus® in a 1:15 w/w ratio in a minimal amount of ethanol.
-
Solubilization: Place the flask in a water bath at 30°C and shake for 30 minutes until both components are fully dissolved.
-
Evaporation: Remove the ethanol using a rotary evaporator to form a thin solid dispersion film on the flask wall.
-
Hydration: Rehydrate the film with a known volume of sterile phosphate-buffered saline (PBS, pH 7.4) to form the polymeric micelle solution.
-
Final Formulation: The concentration of this compound can be adjusted to the target level (e.g., 0.1% w/v) by adjusting the amount of PBS used for hydration.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Quantification
This protocol synthesizes common methods for analyzing this compound.
-
System: An HPLC system equipped with a UV detector.
-
Column: Gemini® 5 µm C18, 250 x 4.6 mm, or equivalent.
-
Mobile Phase: A mixture of methanol and deionized water (e.g., 70:30 v/v). Alternatively, acetonitrile and a buffered aqueous solution can be used.
-
Flow Rate: 0.5 - 1.5 mL/min.
-
Column Temperature: Maintained at 25°C - 30°C.
-
Detection Wavelength: 280 nm. (Note: Other methods use wavelengths around 240 nm).
-
Injection Volume: 20 µL.
-
Standard Curve Preparation: Prepare a stock solution of this compound in methanol. Create a series of dilutions (e.g., 25-150 µg/mL) in the mobile phase to generate a standard curve for quantification.
Protocol 3: Ex Vivo Corneal Permeation Study using a Franz Diffusion Cell
This protocol is based on methods used to assess the corneal penetration of this compound formulations.
-
Apparatus: Franz diffusion cells.
-
Membrane: Excised porcine or rabbit cornea. The tissue should be fresh and handled carefully to maintain its integrity.
-
Receptor Chamber: Fill the receptor chamber with an appropriate medium (e.g., Artificial Tear Fluid with 2% sodium dodecyl sulphate to ensure sink conditions). Maintain the temperature at 37°C and stir continuously.
-
Membrane Mounting: Mount the excised cornea between the donor and receptor chambers of the Franz cell, with the epithelial side facing the donor chamber.
-
Dosing: Apply a precise volume of the this compound formulation (e.g., test formulation vs. commercial suspension) to the corneal surface in the donor chamber.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw samples from the receptor chamber. Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.
-
Analysis: Quantify the concentration of this compound in the collected samples using a validated HPLC method (see Protocol 2).
-
Tissue Accumulation: At the end of the experiment, dismount the cornea, rinse it, and homogenize it to determine the amount of drug that has accumulated within the tissue.
Visualized Workflows and Pathways
Caption: Decision workflow for selecting a this compound formulation strategy.
Caption: Experimental workflow for a preclinical ophthalmic study.
References
- 1. Development and Evaluation of a Water Soluble this compound Eye Drop Formulation Employing Polymeric Micelle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. doaj.org [doaj.org]
- 3. A topical this compound nanoformulation fabricated under aqueous condition for the treatment of dry eye - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing fluorometholone cytotoxicity in cell culture experiments
This guide provides researchers, scientists, and drug development professionals with essential information for minimizing fluorometholone-induced cytotoxicity in in vitro experiments. It includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data on mitigating cytotoxic effects.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
A1: this compound (FML) is a synthetic glucocorticoid. Its primary mechanism of action, including cytotoxicity, is mediated through the intracellular glucocorticoid receptor (GR).[1][2] Upon binding, the FML-GR complex translocates to the nucleus, where it modulates the transcription of specific genes.[1][2] In susceptible cell types, particularly at high concentrations or with prolonged exposure, this process can upregulate pro-apoptotic proteins (like members of the Bcl-2 family) and activate the intrinsic (mitochondrial) apoptosis pathway. This leads to the activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3), ultimately resulting in programmed cell death.
Q2: My cells are showing much higher death rates than expected. What are the common causes?
A2: Several factors could be responsible for unexpectedly high cytotoxicity:
-
Preservative Toxicity: Many commercial ophthalmic preparations of this compound contain preservatives like benzalkonium chloride (BAC). BAC is known to be highly cytotoxic and can induce apoptosis and oxidative stress independently of FML.[3] If using a commercial formulation, consider sourcing a preservative-free version or preparing a solution from pure FML powder.
-
High Final Solvent Concentration: FML is hydrophobic and often dissolved in DMSO for stock solutions. A high final concentration of DMSO (typically >0.5%) in the culture medium can be toxic to many cell lines.
-
Drug Precipitation: FML has low aqueous solubility. If the stock solution is not diluted properly into the culture medium, it can precipitate, leading to uneven drug exposure and localized high concentrations that are toxic to cells.
-
Cell Line Sensitivity: Different cell types have varying sensitivity to glucocorticoids. This can be related to the expression levels of the glucocorticoid receptor. For example, lymphoid and trabecular meshwork cells are known to be particularly sensitive.
Q3: How can I reduce or mitigate this compound's cytotoxic effects in my experiments?
A3: The most effective strategy is to co-administer a cytoprotective agent that targets the mechanism of damage. Since glucocorticoid-induced apoptosis often involves the generation of reactive oxygen species (ROS), antioxidants are a primary choice.
-
N-acetylcysteine (NAC): NAC is a potent antioxidant and a precursor to glutathione (GSH), a major intracellular antioxidant. It can effectively scavenge ROS and has been shown to significantly reduce glucocorticoid-induced apoptosis and restore cell viability in various cell types.
Q4: What is a typical working concentration for this compound and protective agents like NAC?
A4: The optimal concentration is highly dependent on the cell line and experimental goals.
-
This compound/Dexamethasone: Cytotoxic effects are often observed in the micromolar (µM) range. For example, dexamethasone, a related glucocorticoid, induces significant apoptosis in osteoblastic cells at 1 µM. However, in sensitive cell lines like human trabecular meshwork (HTM) cells, significant viability reduction can occur with concentrations as high as 0.5 mg/ml. It is crucial to perform a dose-response curve (e.g., from 0.1 µM to 100 µM) to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.
-
N-acetylcysteine (NAC): Protective concentrations of NAC are typically in the millimolar (mM) range. Studies have shown effective protection against dexamethasone-induced apoptosis using 10 mM NAC.
Section 2: Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments.
Issue 1: this compound precipitates when added to my cell culture medium.
-
Cause: This is a common problem for hydrophobic compounds. Adding a concentrated DMSO stock directly to a large volume of aqueous medium can cause the drug to crash out of solution.
-
Solution:
-
Pre-warm the medium: Ensure your cell culture medium is at 37°C before adding the drug.
-
Use a serial dilution or rapid mixing technique: Instead of adding the stock directly to your final volume, first dilute the DMSO stock into a small volume of medium (e.g., 100-200 µL), mix thoroughly by pipetting or gentle vortexing, and then add this intermediate dilution to the final volume of medium. Add the stock solution drop-wise while gently swirling the medium to ensure rapid dispersion.
-
Check final DMSO concentration: Keep the final DMSO concentration below 0.5%, and ideally below 0.1%, to minimize both solubility issues and solvent toxicity.
-
Issue 2: High variability in results between replicate wells.
-
Cause: Uneven cell seeding, drug precipitation, or edge effects in the culture plate can cause high variability.
-
Solution:
-
Ensure a single-cell suspension: Before plating, ensure cells are fully trypsinized and resuspended into a single-cell suspension to avoid clumps.
-
Systematic Plating: Mix the cell suspension between plating every few rows to prevent cells from settling in the tube, leading to a density gradient across the plate.
-
Avoid "Edge Effects": The outer wells of a 96-well plate are prone to evaporation, which can concentrate the drug and affect cell growth. Avoid using the outermost wells for experimental conditions; instead, fill them with sterile PBS or medium to maintain humidity.
-
Visual Confirmation: After adding your FML-containing medium, visually inspect the wells under a microscope to ensure there is no visible precipitate.
-
Issue 3: My "untreated" control cells are also dying.
-
Cause: This points to a general cell culture problem, not a drug-specific effect.
-
Solution:
-
Check for Contamination: Inspect cultures for signs of bacterial (cloudy medium, pH drop) or fungal contamination. Perform a mycoplasma test, as it is a common and often invisible contamination that affects cell health.
-
Assess Culture Conditions: Verify incubator settings (37°C, 5% CO2, humidity). Ensure you are using the correct, high-quality medium and serum for your cell line.
-
Solvent Control: Remember to include a "vehicle control" group that is treated with the same final concentration of the solvent (e.g., DMSO) used to dissolve the FML. This ensures that any observed cytotoxicity is due to the drug itself and not the solvent.
-
Section 3: Data & Mitigation Strategies
The following tables summarize quantitative data from studies using dexamethasone, a glucocorticoid with a mechanism of action similar to this compound, demonstrating its cytotoxic effects and their mitigation by N-acetylcysteine (NAC).
Table 1: Effect of Dexamethasone on Human Trabecular Meshwork (HTM) Cell Viability
| Dexamethasone Concentration | Mean Cell Viability (%) [± SD] |
| Untreated Control | 97.0 [± 1.9] |
| 0.5 mg/ml | 76.6 [± 4.4] |
| 1.0 mg/ml | 31.2 [± 3.2] |
| 2.0 mg/ml | 11.9 [± 3.5] |
| (Data adapted from a 24-hour exposure study on HTM cells.) |
Table 2: Protective Effect of N-acetylcysteine (NAC) on Dexamethasone-Induced Apoptosis
| Treatment Group | Cell Viability (% of Control) | Apoptosis Rate (%) |
| Control | 100 | ~5 |
| Dexamethasone (1 µM) | 77.8 | 25.97 |
| Dexamethasone (1 µM) + NAC (10 mM) | 89.3 | 17.70 |
| (Data adapted from a 24-hour study on MC3T3-E1 osteoblast-like cells.) |
Table 3: Effect of Dexamethasone on Caspase-3 Activity
| Treatment Group | Caspase-3 Activity (Relative to Control) |
| Control | 1.0 |
| Dexamethasone (10⁻⁷ M) | ~2.0 |
| (Data adapted from a 7-hour study in murine osteoblastic cells. Caspase-3 activity was shown to double.) |
Section 4: Experimental Protocols & Visualizations
Signaling Pathways and Workflows
The following diagrams illustrate the key molecular pathway for glucocorticoid-induced cytotoxicity and a general workflow for assessing cytoprotective agents.
Key Experimental Protocols
1. Cell Viability Assessment (MTT Assay)
This protocol assesses cell metabolic activity as an indicator of viability. Mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt (MTT) into purple formazan crystals.
-
Materials:
-
Cells plated in a 96-well plate.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.
-
Solubilization solution: DMSO or a solution of 10% SDS in 0.01 M HCl.
-
Plate reader capable of measuring absorbance at 570 nm.
-
-
Procedure:
-
Plate cells (e.g., 5,000-10,000 cells/well) in 100 µL of medium in a 96-well plate and incubate overnight.
-
Remove the medium and add 100 µL of medium containing your test compounds (FML, NAC, etc.) and controls (untreated, vehicle).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form.
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the crystals. Place the plate on a shaker for 10 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance from wells with medium only. Cell Viability (%) = (ODTreated / ODControl) x 100
-
2. Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine (PS) on the outer leaflet of the cell membrane during early apoptosis, while Propidium Iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membrane integrity (late apoptosis/necrosis).
-
Materials:
-
Treated and control cells from culture plates.
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (contains Annexin V, PI, and a binding buffer).
-
Cold 1X PBS.
-
Flow cytometer.
-
-
Procedure:
-
Induce apoptosis according to your experimental design.
-
Harvest cells, including any floating cells in the supernatant, by trypsinization and centrifugation (e.g., 300 x g for 5 minutes).
-
Wash the cell pellet twice with cold 1X PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze immediately by flow cytometry.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
References
Fluorometholone Ophthalmic Suspension: A Technical Guide to Dispersibility and Storage
Welcome to the Technical Support Center for Fluorometholone Ophthalmic Suspension. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to suspension dispersibility and the impact of storage conditions. Here you will find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and data summaries to support your work.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant clumping and sedimentation in our this compound suspension after storage. What could be the cause?
A1: This is a common issue often linked to storage temperature. Storing this compound ophthalmic suspensions at low temperatures, such as in a refrigerator (around 10°C), can lead to the formation of dense sediment at the bottom of the container.[1][2][3] This sediment can be difficult to redisperse with ordinary shaking.[2][4]
Troubleshooting Steps:
-
Verify Storage Temperature: Ensure the suspension is stored at room temperature as specified (typically 1-30°C in Japan and 2-25°C in the United States). Avoid refrigeration.
-
Evaluate Shaking Method: For suspensions stored correctly, gentle hand shaking may not be sufficient to achieve a uniform dispersion. Vigorous shaking, for instance, using a vortex mixer, has been shown to be more effective in redispersing the particles.
-
Consider Formulation: Be aware that different formulations, including generic versions, can exhibit varying dispersibility characteristics. Some formulations may be more prone to aggregation due to differences in excipients like nonionic surfactants and cellulosic polymers, which are added to improve redispersibility.
Q2: The concentration of this compound in dispensed drops is inconsistent and often lower than the labeled concentration. Why is this happening?
A2: Inadequate redispersion of the suspension is the most likely cause for this observation. If the sedimented drug particles are not uniformly distributed throughout the vehicle before dispensing, the concentration of the active ingredient in each drop will be lower than expected. Studies have shown that after storage at room temperature and hand shaking, the concentration of this compound in a drop can be significantly lower than the labeled 0.1%. This issue is exacerbated by low-temperature storage, where almost no dispersion may be observed with gentle shaking.
Troubleshooting Steps:
-
Optimize Shaking Protocol: Before dispensing a dose for an experiment, ensure the suspension is vigorously shaken. For reproducible results, standardizing the shaking method (e.g., duration and intensity on a vortex mixer) is recommended.
-
Perform Dose Uniformity Testing: To validate your dispensing method, collect several individual drops and analyze the this compound concentration in each using a validated analytical method like HPLC.
Q3: We are developing a new this compound suspension. What key physical properties should we monitor to ensure good dispersibility?
A3: Several physical properties are critical for the stability and performance of a suspension:
-
Particle Size and Distribution: An increase in particle size or the formation of aggregates during storage can negatively impact the biological activity and redispersibility of the suspension. Monitoring particle size using techniques like laser diffraction is crucial.
-
Viscosity: The viscosity of the suspension, often modified by adding agents like hydroxypropyl methylcellulose (HPMC), affects the sedimentation rate of the particles. While higher viscosity can slow down settling, it must be optimized to allow for easy redispersion and comfortable instillation in the eye.
-
Zeta Potential: This measurement indicates the magnitude of the electrostatic charge between adjacent, suspended particles and is a key predictor of suspension stability. A sufficiently high zeta potential can prevent particle aggregation.
Data Summary: Effects of Storage Temperature and Shaking Method
The following table summarizes the findings from a study investigating the impact of storage temperature and shaking method on the concentration of three different 0.1% this compound ophthalmic suspensions (P1: Original, P2 & P3: Generic).
| Storage Condition | Shaking Method | Formulation | This compound Concentration per Drop (%) |
| Room Temperature | Hand Shaking | P1 (Original) | 0.076 ± 0.010 |
| P2 (Generic A) | 0.023 ± 0.006 | ||
| P3 (Generic B) | 0.100 ± 0.005 | ||
| Low Temperature (10°C) | Hand Shaking | P1 (Original) | 0.001 ± 0.001 |
| P2 (Generic A) | Below limit of quantification | ||
| P3 (Generic B) | Below limit of quantification | ||
| Low Temperature (10°C) | Vortex Mixer | P1 (Original) | 0.063 |
| P2 (Generic A) | 0.086 | ||
| P3 (Generic B) | 0.088 |
Data extracted from a study by Obata et al. (2022).
Experimental Protocols
Protocol: Assessment of this compound Suspension Dispersibility
This protocol outlines the key steps to evaluate the redispersibility of a this compound ophthalmic suspension.
1. Sample Preparation and Storage: 1.1. Divide the test suspension into two sets of samples. 1.2. Store one set at controlled room temperature (e.g., 20-25°C). 1.3. Store the second set at a low temperature (e.g., 10°C) for a specified period (e.g., three months).
2. Redispersion Procedure: 2.1. For each storage condition, subject the samples to a standardized shaking method.
- Method A (Manual): Invert the container and shake by hand for a defined number of times (e.g., 10 times).
- Method B (Mechanical): Place the container on a vortex mixer and agitate at a specific speed for a set duration. 2.2. Visually inspect the suspension for any remaining sediment at the bottom of the container.
3. Characterization of Dispersed Suspension: 3.1. Drug Content Analysis: 3.1.1. Immediately after shaking, dispense a single drop from the container. 3.1.2. Determine the concentration of this compound in the drop using a validated High-Performance Liquid Chromatography (HPLC) method. 3.2. Particle Size Analysis: 3.2.1. Take an aliquot of the redispersed suspension. 3.2.2. Measure the particle size distribution using a laser diffraction particle size analyzer. 3.3. Microscopic Examination: 3.3.1. Place a drop of the suspension on a microscope slide. 3.3.2. Observe the particles under a microscope to assess their morphology and look for signs of aggregation.
Visualizations
Caption: Troubleshooting workflow for this compound suspension issues.
Caption: Experimental workflow for assessing suspension dispersibility.
References
- 1. Effect of storage temperature on the dispersibility of commercially available 0.1% this compound ophthalmic suspension | PLOS One [journals.plos.org]
- 2. [PDF] Effect of storage temperature on the dispersibility of commercially available 0.1% this compound ophthalmic suspension | Semantic Scholar [semanticscholar.org]
- 3. Effect of storage temperature on the dispersibility of commercially available 0.1% this compound ophthalmic suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of storage temperature on the dispersibility of commercially available 0.1% this compound ophthalmic suspension - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fluorometholone Adhesion and Mitigation
This technical support center provides researchers, scientists, and drug development professionals with guidance on handling fluorometholone in the laboratory, focusing on the challenges of its adhesion to labware and strategies to ensure accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: Why does this compound adhere to my labware?
A1: this compound is a hydrophobic steroid with low aqueous solubility. This inherent property causes it to readily adsorb to surfaces, particularly those that are also hydrophobic, such as polypropylene and polystyrene plastics. This adhesion is driven by hydrophobic interactions, where the nonpolar this compound molecules are repelled by the polar aqueous solvent and attracted to the nonpolar plastic surfaces. This can lead to a significant loss of the compound from your working solutions, affecting the accuracy of your experiments.
Q2: What types of labware are most susceptible to this compound adhesion?
A2: Standard disposable plastic labware, such as polypropylene (PP) and polystyrene (PS) microcentrifuge tubes, pipette tips, and microplates, are highly susceptible to this compound adhesion due to their hydrophobic nature. While glass is generally more hydrophilic than plastics, some non-specific binding can still occur, especially with prolonged storage or at low concentrations of the analyte.
Q3: How can I tell if this compound is adhering to my labware?
A3: Direct visual confirmation is usually not possible. The most common indicators of adhesion are inconsistent or lower-than-expected results in your assays, poor recovery rates in analytical quantification (e.g., by HPLC), and variability between replicate samples. To confirm and quantify the extent of adhesion, you can perform a recovery experiment as detailed in the "Experimental Protocols" section below.
Q4: What are the primary strategies to mitigate the adhesion of this compound to labware?
A4: The main mitigation strategies fall into three categories:
-
Modification of the Labware Surface: This involves pre-treating the labware to make the surface less prone to hydrophobic interactions. Common methods include coating with a blocking agent like Bovine Serum Albumin (BSA) or silanizing glassware.
-
Modification of the Solvent/Solution: Adding a surfactant, such as Tween® 20, to your aqueous solutions can help to keep this compound in suspension and reduce its interaction with the labware surface.
-
Selection of Appropriate Labware: Using low-adhesion or protein-repellent labware, often made from specially treated polymers, can significantly reduce the binding of hydrophobic molecules. Silanized glass is also a good alternative to standard plasticware.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution(s) |
| Low or inconsistent analytical readings (e.g., HPLC, LC-MS) | Adhesion of this compound to plastic autosampler vials, pipette tips, or microplate wells. | 1. Use silanized glass autosampler vials. 2. Pre-rinse pipette tips with the this compound solution before transferring. 3. Add a low concentration of a non-ionic surfactant (e.g., 0.05% Tween® 20) to your sample diluent.[1][2][3] 4. Consider using low-binding microplates. |
| High variability between replicate samples in cell-based or biochemical assays | Differential adhesion of this compound to the wells of a multi-well plate, leading to inconsistent effective concentrations. | 1. Pre-coat the plate with a 1% BSA solution and wash before adding your experimental solutions.[2] 2. Include 0.01-0.05% Tween® 20 in your assay buffer, if compatible with your experimental system.[1] |
| Loss of compound during sample preparation and dilution series | Cumulative adhesion to multiple plastic surfaces (tubes, tips) throughout the workflow. | 1. Minimize the number of transfer steps. 2. Prepare stock solutions in a suitable organic solvent like DMSO or ethanol where adhesion is less of an issue. Make aqueous dilutions immediately before use. 3. For all aqueous dilutions, use either pre-coated labware, silanized glass, or solutions containing a surfactant. |
| Precipitation of this compound in aqueous buffers | Low aqueous solubility of this compound, which can be exacerbated by adhesion to surfaces that act as nucleation points. | 1. Ensure the final concentration of any organic solvent from the stock solution is kept low and consistent across all samples. 2. Use a buffer containing a solubilizing agent like Soluplus® or a surfactant like Tween® 20 to increase solubility and prevent precipitation. |
Quantitative Data Summary
| Labware/Treatment | Expected Recovery of Hydrophobic Steroid | Primary Mechanism of Action | Considerations |
| Untreated Polypropylene (PP) | Low to Moderate | Hydrophobic interactions between the steroid and the plastic surface. | Significant loss of compound, especially at low concentrations and with longer incubation times. |
| Untreated Polystyrene (PS) | Low | Stronger hydrophobic interactions compared to PP. | Generally higher adhesion than polypropylene. |
| Borosilicate Glass | Moderate to High | More hydrophilic surface reduces hydrophobic interactions. | Some residual silanol groups can still interact with the steroid. |
| Silanized Glass | High | Capping of polar silanol groups with a non-reactive silane creates a hydrophobic but inert surface, reducing adsorption. | Requires proper preparation and cleaning. The hydrophobic surface can affect meniscus reading. |
| PP/PS with BSA Coating | High | BSA adsorbs to the plastic, creating a hydrophilic protein layer that repels the hydrophobic steroid. | The presence of BSA may interfere with certain downstream applications (e.g., protein assays). |
| PP/PS with Tween® 20 in Solution | High | Tween® 20 is a non-ionic surfactant that can form micelles around the hydrophobic steroid and also compete for binding sites on the plastic surface. | Ensure compatibility with the experimental assay, as surfactants can affect cell membranes and enzyme activity. A typical concentration is 0.01-0.05%. |
Experimental Protocols
Protocol 1: Quantification of this compound Adhesion to Labware
This protocol allows for the determination of the percentage of this compound lost to a specific type of labware.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) or Ethanol
-
Phosphate-buffered saline (PBS) or other relevant aqueous buffer
-
Labware to be tested (e.g., 1.5 mL polypropylene microcentrifuge tubes)
-
Control labware with known low adhesion (e.g., silanized glass vials)
-
HPLC system with a suitable C18 column
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Prepare a working solution of this compound in the aqueous buffer of choice (e.g., 10 µg/mL).
-
Aliquot a defined volume of the aqueous working solution into both the test labware (e.g., 1 mL into a 1.5 mL polypropylene tube) and the control labware (e.g., 1 mL into a silanized glass vial). Prepare at least three replicates for each.
-
Create a "time zero" sample by immediately transferring an aliquot from the control vial for HPLC analysis. This represents 100% recovery.
-
Incubate the remaining tubes under the desired experimental conditions (e.g., room temperature for 2 hours with gentle agitation).
-
After incubation, take an aliquot from each tube and analyze the concentration of this compound using a validated HPLC method.
-
Calculate the percentage of this compound recovered from the test labware compared to the "time zero" control.
Protocol 2: Silanization of Glassware
This protocol renders glass surfaces more hydrophobic and less likely to adsorb solutes.
Materials:
-
Glassware to be treated
-
A silanizing agent (e.g., dichlorodimethylsilane or a pre-made silanizing solution)
-
A suitable solvent (e.g., toluene or heptane)
-
Methanol or Ethanol
-
Deionized water
-
Fume hood
-
Appropriate personal protective equipment (gloves, safety glasses, lab coat)
Procedure:
-
Thoroughly clean and dry the glassware.
-
Caution: Silanizing agents are hazardous. Perform this procedure in a fume hood.
-
Prepare a 2-5% solution of the silanizing agent in the chosen solvent.
-
Completely immerse the glassware in the silanizing solution for 5-10 minutes.
-
Remove the glassware and rinse it thoroughly with the solvent (e.g., toluene), followed by a rinse with methanol or ethanol to remove any unreacted silanizing agent.
-
Rinse the glassware with deionized water.
-
Dry the glassware in an oven at 100-120°C for at least one hour before use.
Protocol 3: Pre-coating Labware with Bovine Serum Albumin (BSA)
This protocol creates a protein-based barrier to reduce non-specific binding.
Materials:
-
Plastic labware (e.g., microplates, tubes)
-
Bovine Serum Albumin (BSA)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare a 1% (w/v) solution of BSA in PBS.
-
Add the BSA solution to the labware, ensuring all surfaces that will contact the this compound solution are covered.
-
Incubate for at least 30 minutes at room temperature.
-
Aspirate the BSA solution.
-
Wash the labware 2-3 times with PBS to remove any loosely bound BSA.
-
The labware is now ready for use.
References
Validation & Comparative
Fluorometholone vs. Dexamethasone: An In Vitro Anti-inflammatory Potency Comparison
In the landscape of synthetic corticosteroids, both fluorometholone and dexamethasone are recognized for their anti-inflammatory properties, mediated through their action as glucocorticoid receptor agonists. While both compounds are utilized in therapeutic applications to mitigate inflammation, their intrinsic potencies can differ. This guide provides an objective comparison of their in vitro anti-inflammatory capabilities, supported by available experimental data and detailed methodologies for key assays.
Quantitative Comparison of In Vitro Potency
| Compound | Relative Binding Affinity (Dexamethasone = 100) |
| Dexamethasone | 100 |
| Mometasone Furoate | 2200 |
| Fluticasone Propionate | 1800 |
| Des-ciclesonide | 1212 |
| Budesonide | 905 |
| Triamcinolone Acetonide | 190 |
Data compiled from various in vitro studies. It is important to note that this compound is not included in this specific comparative dataset.
Clinical and in vivo observations suggest that dexamethasone is a more potent anti-inflammatory agent than this compound.[1] For instance, one study in rabbit corneas indicated that 0.1% this compound is a relatively weak anti-inflammatory agent.[2]
Glucocorticoid Receptor Signaling Pathway
The anti-inflammatory effects of both this compound and dexamethasone are primarily initiated by their binding to the cytosolic glucocorticoid receptor. This binding event triggers a conformational change in the receptor, leading to its translocation into the nucleus. Within the nucleus, the activated receptor-ligand complex can modulate gene expression in two main ways: transactivation and transrepression. Transrepression, a key mechanism for anti-inflammatory action, involves the interference with the activity of pro-inflammatory transcription factors such as NF-κB and AP-1. This leads to a decreased expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.
References
A Comparative Analysis of Fluorometholone and Prednisolone on Cytokine Expression
In the landscape of anti-inflammatory therapeutics, fluorometholone and prednisolone stand out as two prominent corticosteroids. While both are effective in mitigating inflammatory responses, their specific impacts on cytokine expression profiles can differ, influencing their clinical applications. This guide provides a detailed comparison of their effects on key inflammatory mediators, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Mechanism of Action: A Shared Pathway
Both this compound and prednisolone exert their anti-inflammatory effects primarily through the glucocorticoid receptor (GR) signaling pathway. Upon entering the cell, these corticosteroids bind to the cytosolic GR, causing a conformational change that leads to the dissociation of heat shock proteins. The activated glucocorticoid-GR complex then translocates to the nucleus.
Once in the nucleus, the complex can influence gene expression in two main ways:
-
Transactivation: The complex binds to glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes, upregulating their transcription. This leads to an increased production of anti-inflammatory proteins.
-
Transrepression: The complex can interfere with the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This leads to a downregulation of pro-inflammatory genes, resulting in a decreased synthesis of pro-inflammatory cytokines, chemokines, and adhesion molecules.[1][2]
The net result of these actions is a potent suppression of the inflammatory cascade.
Comparative Efficacy on Cytokine Expression
While the overarching mechanism is similar, the potency and specific effects on different cytokines can vary between this compound and prednisolone. Direct comparative studies detailing a wide range of cytokines are limited; however, by synthesizing data from various in vitro and in vivo studies, a comparative picture emerges.
Prednisolone has been shown to dose-dependently inhibit the release of several key pro-inflammatory cytokines.[3] In contrast, this compound has demonstrated significant suppression of inflammatory cytokines in ocular surface inflammation.[4]
Quantitative Data on Cytokine Modulation
The following table summarizes the observed effects of this compound and prednisolone on the expression of various cytokines, compiled from multiple studies. It is important to note that the experimental conditions, cell types, and concentrations used in these studies may vary.
| Cytokine | This compound Effect | Prednisolone Effect |
| TNF-α | ↓ (Significant decrease in corneal and conjunctival epithelia)[4] | ↓ (Dose-dependent inhibition; reduction in mRNA and protein levels in skin lesions) |
| IL-1β | ↓ (Significant decrease in corneal and conjunctival epithelia) | ↓ (Reduction in mRNA levels in skin lesions) |
| IL-6 | ↓ (Significant decrease in expression in a dry eye model) | ↓ (Dose-dependent inhibition) |
| IL-8 | Not extensively reported in comparative studies | ↓ (Dose-dependent inhibition) |
| IL-10 | Not extensively reported in comparative studies | ↑ (Enhanced release, indicating an anti-inflammatory effect) or No Change (in mRNA expression during treatment for leprosy reactions) |
| MCP-1 | ↓ (in glaucoma patients with high baseline levels) | ↓ (Dose-dependent inhibition) |
| TGF-β1 | Not extensively reported in comparative studies | ↓ (Reduced mRNA expression) or ↑ (Increased protein production in skin lesions after prolonged treatment) |
-
↓ Indicates a decrease in expression/production.
-
↑ Indicates an increase in expression/production.
Experimental Protocols
To provide a framework for researchers looking to conduct similar comparative studies, a generalized experimental protocol for analyzing cytokine expression in response to corticosteroid treatment is outlined below. This protocol is a composite of methodologies described in the cited literature.
In Vitro Cell Culture and Treatment
-
Cell Line Selection: Choose a relevant cell line for the inflammatory model (e.g., human corneal epithelial cells, peripheral blood mononuclear cells (PBMCs), or synoviocytes).
-
Cell Culture: Culture the cells in appropriate media and conditions until they reach the desired confluence.
-
Inflammatory Stimulation: Induce an inflammatory response by treating the cells with an inflammatory agent such as lipopolysaccharide (LPS) or a pro-inflammatory cytokine cocktail (e.g., TNF-α and IL-1β).
-
Corticosteroid Treatment: Concurrently or post-stimulation, treat the cells with varying concentrations of this compound and prednisolone. Include a vehicle control group.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24-48 hours) to allow for changes in cytokine expression.
-
Sample Collection: Collect the cell culture supernatant and/or cell lysates for cytokine analysis.
Cytokine Quantification: ELISA (Enzyme-Linked Immunosorbent Assay)
-
Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.
-
Blocking: Block the plate with a blocking buffer to prevent non-specific binding.
-
Sample Incubation: Add the collected cell culture supernatants and a series of known cytokine standards to the wells and incubate.
-
Detection Antibody: Add a biotinylated detection antibody specific for the cytokine and incubate.
-
Enzyme Conjugate: Add an enzyme-linked avidin or streptavidin and incubate.
-
Substrate Addition: Add a substrate that will react with the enzyme to produce a measurable signal.
-
Data Analysis: Measure the absorbance using a microplate reader and calculate the cytokine concentrations in the samples by comparing them to the standard curve.
Cytokine mRNA Quantification: Real-Time PCR (qPCR)
-
RNA Extraction: Isolate total RNA from the cell lysates.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
qPCR Reaction: Set up a qPCR reaction using the cDNA, specific primers for the target cytokine genes, and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: Run the qPCR reaction in a thermal cycler. The cycle threshold (Ct) values are used to determine the relative expression of the cytokine mRNA, often normalized to a housekeeping gene.
Visualizing the Molecular and Experimental Pathways
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz (DOT language).
Signaling Pathway of Glucocorticoid Action
Caption: Glucocorticoid signaling pathway.
Experimental Workflow for Cytokine Analysis
Caption: Workflow for cytokine expression analysis.
Conclusion
Both this compound and prednisolone are effective inhibitors of pro-inflammatory cytokine expression, operating through the glucocorticoid receptor pathway. Prednisolone appears to be more potent and has been studied more extensively across a broader range of cytokines, demonstrating a clear dose-dependent inhibition of key mediators like TNF-α, IL-1β, and IL-6, while also potentially enhancing the anti-inflammatory cytokine IL-10. This compound is also a potent anti-inflammatory agent, particularly in the context of ocular inflammation, with demonstrated efficacy in reducing levels of TNF-α, IL-1β, IL-6 and MCP-1.
The choice between these two corticosteroids may depend on the specific inflammatory context, the desired potency, and the potential for side effects. For instance, in ophthalmology, this compound is often favored for its lower propensity to increase intraocular pressure compared to prednisolone. Further head-to-head studies are warranted to provide a more definitive comparative profile of their effects on the full spectrum of cytokines in various inflammatory conditions.
References
- 1. Evaluation of Anti-inflammatory Effects of Steroids and Arthritis-Related Biotherapies in an In Vitro Coculture Model with Immune Cells and Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential Cytotoxicity of Corticosteroids on Human Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative anti-inflammatory efficacy of topical corticosteroids with low glaucoma-inducing potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the Efficacy of this compound With and Without Benzalkonium Chloride in Ocular Surface Disease - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Glucocorticoid Receptor Interaction Profile of Fluorometholone: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the precise interaction of a compound with its target receptor is paramount. This guide provides a detailed comparison of fluorometholone's cross-reactivity in glucocorticoid receptor (GR) assays, benchmarked against the widely used glucocorticoids: dexamethasone, prednisolone, and hydrocortisone. The following sections present quantitative data, experimental methodologies, and visual representations of key biological and procedural pathways to offer a comprehensive overview for informed decision-making in research and development.
Glucocorticoid Receptor Binding Affinity and Potency: A Comparative Overview
The anti-inflammatory effects of glucocorticoids are primarily mediated through their binding to the glucocorticoid receptor (GR), a ligand-activated transcription factor that modulates the expression of a wide array of genes. The affinity of a compound for the GR and its potency in activating the receptor are critical determinants of its therapeutic efficacy and potential for side effects.
While direct head-to-head comparative data for this compound against dexamethasone, prednisolone, and hydrocortisone under uniform experimental conditions is limited in publicly available literature, the following tables synthesize available data to provide a comparative perspective on their glucocorticoid receptor binding affinity and functional potency.
Table 1: Comparative Glucocorticoid Receptor (GR) Binding Affinity
| Compound | Relative Binding Affinity (RBA) (%) | IC50 (nM) | Ki (nM) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Dexamethasone | 100 | ~3-8 | ~5 |
| Prednisolone | 19 | ~18 | ~10 |
| Hydrocortisone | 10 | ~50 | ~25 |
Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions. The RBA is relative to dexamethasone (set at 100%). IC50 and Ki values are approximate ranges reported in various binding assays.
Table 2: Comparative Glucocorticoid Receptor (GR) Transcriptional Potency
| Compound | Relative Potency (%) | EC50 (nM) |
| This compound | Data Not Available | Data Not Available |
| Dexamethasone | 100 | ~0.5 - 5 |
| Prednisolone | ~20-25 | ~10 - 25 |
| Hydrocortisone | ~5-10 | ~50 - 100 |
Note: Data is synthesized from various in vitro transactivation assays (e.g., reporter gene assays). Relative potency is benchmarked against dexamethasone. EC50 values represent the concentration required to elicit a half-maximal transcriptional response and can vary depending on the cell type and reporter construct used.
Specificity Profile: Cross-Reactivity with Other Steroid Receptors
An ideal glucocorticoid should exhibit high specificity for the GR with minimal binding to other steroid hormone receptors, such as the mineralocorticoid receptor (MR), androgen receptor (AR), and progesterone receptor (PR). Off-target binding can lead to undesirable side effects.
Table 3: Steroid Receptor Cross-Reactivity Profile
| Compound | Mineralocorticoid Receptor (MR) - Relative Binding Affinity (%) | Androgen Receptor (AR) - Relative Binding Affinity (%) | Progesterone Receptor (PR) - Relative Binding Affinity (%) |
| This compound | Low | Negligible | Negligible |
| Dexamethasone | Low | Negligible | Low |
| Prednisolone | Moderate | Negligible | Low |
| Hydrocortisone | High | Negligible | Moderate |
Note: This table provides a qualitative summary of cross-reactivity based on available data. "Negligible" indicates very low or no significant binding, "Low" indicates minimal binding, "Moderate" indicates discernible binding, and "High" indicates significant binding.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section outlines the detailed methodologies for key experiments used to characterize the interaction of glucocorticoids with their receptors.
Glucocorticoid Receptor Competitive Binding Assay
This assay quantifies the affinity of a test compound for the GR by measuring its ability to compete with a radiolabeled glucocorticoid for binding to the receptor.
Protocol:
-
Receptor Preparation: A source of GR is prepared, typically from rat liver cytosol or recombinant human GR expressed in a suitable cell line.
-
Incubation: A constant concentration of a radiolabeled glucocorticoid (e.g., [3H]-dexamethasone) is incubated with the GR preparation in the presence of increasing concentrations of the unlabeled test compound (e.g., this compound, dexamethasone, prednisolone, or hydrocortisone).
-
Separation of Bound and Free Ligand: After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved by filtration through glass fiber filters, where the receptor-ligand complex is retained on the filter.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and is known as the IC50 value. The IC50 value can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Glucocorticoid Receptor Transactivation (Reporter Gene) Assay
This cell-based assay measures the functional potency of a compound to activate the GR and induce gene expression.
Protocol:
-
Cell Culture and Transfection: A suitable mammalian cell line (e.g., HeLa or A549) is transiently or stably transfected with two plasmids:
-
An expression vector for the human glucocorticoid receptor.
-
A reporter plasmid containing a glucocorticoid response element (GRE) upstream of a reporter gene (e.g., luciferase or beta-galactosidase).
-
-
Compound Treatment: The transfected cells are treated with increasing concentrations of the test glucocorticoid.
-
Cell Lysis and Reporter Gene Assay: After an appropriate incubation period (typically 18-24 hours), the cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer.
-
Data Analysis: The dose-response curve is plotted, and the EC50 value, which is the concentration of the compound that produces 50% of the maximal response, is calculated.
Visualizing the Pathways
To facilitate a deeper understanding of the underlying mechanisms and experimental procedures, the following diagrams are provided.
Caption: Glucocorticoid Receptor Signaling Pathway.
Caption: Reporter Gene Assay Experimental Workflow.
A Comparative Guide: Fluorometholone vs. Loteprednol Etabonate in Ocular Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of two widely used topical corticosteroids, fluorometholone (FML) and loteprednol etabonate (LE), in preclinical and clinical models of ocular inflammation. The information presented is supported by experimental data to aid in the evaluation and selection of these agents for research and development purposes.
Executive Summary
This compound and loteprednol etabonate are both effective in managing ocular inflammation. Preclinical studies in rabbit models of uveitis show that this compound may have a slight efficacy advantage in some acute and chronic inflammation paradigms. However, both agents demonstrate comparable efficacy in controlling postoperative inflammation following cataract and refractive surgeries. A key differentiator is intraocular pressure (IOP) elevation; multiple studies indicate that loteprednol etabonate has a lower propensity for causing clinically significant increases in IOP compared to this compound, a critical safety consideration in glucocorticoid therapy.
Data Presentation
Table 1: Efficacy in Endotoxin-Induced Uveitis in Rabbits
| Parameter | This compound (FML) | Loteprednol Etabonate (LE) | Dexamethasone (Reference) | Key Finding |
| Reduction in Inflammatory Measures | More effective than LE | Effective, but less so than FML and Dexamethasone | Effective | FML showed greater anti-inflammatory activity than LE in this acute model.[1] |
Table 2: Efficacy in Freund's Adjuvant-Induced Chronic Uveitis in Rabbits
| Parameter | This compound (FML) | Loteprednol Etabonate (LE) | Dexamethasone (Reference) | Key Finding |
| Reduction in Inflammatory Measures | Very effective | Similar activity to Dexamethasone | Similar activity to LE | FML was highly effective, while LE and dexamethasone showed comparable efficacy.[1] |
Table 3: Efficacy in Postoperative Inflammation Following Cataract Surgery (Phacoemulsification)
| Parameter | This compound Acetate 0.1% | Loteprednol Etabonate 0.5% | Study Design | Key Finding |
| Anterior Chamber Flare | No flare observed in any patient on day 21 | 3 patients still showed flare on day 21 | Randomized, double-masked, parallel-group study in 30 patients | No statistically significant difference in flare, anterior segment cells, or conjunctival hyperemia scores between the two groups.[2] |
| Anterior Chamber Cells | Not statistically different from LE | Not statistically different from FML | Randomized, double-masked, parallel-group study in 30 patients | Efficacies were considered equivalent.[2] |
| Conjunctival Hyperemia | Not statistically different from LE | Not statistically different from FML | Randomized, double-masked, parallel-group study in 30 patients | Efficacies were considered equivalent.[2] |
Table 4: Efficacy and Safety in Postoperative Management Following Photorefractive Keratectomy (PRK)
| Parameter | This compound 0.1% | Loteprednol Etabonate 0.5% | Study Design | Key Findings |
| Uncorrected Distance Visual Acuity (UDVA) at 3 months (20/25 or better) | 92% of eyes | 95% of eyes | Randomized, fellow-eye comparison in 124 eyes of 62 patients | No significant difference in visual outcomes. |
| Corneal Haze | No visually significant haze | No visually significant haze | Randomized, fellow-eye comparison in 124 eyes of 62 patients | Both were effective in preventing visually significant haze. |
| Intraocular Pressure (IOP) Increase > 5 mmHg | 0% of eyes | 5% of eyes | Randomized, fellow-eye comparison in 124 eyes of 62 patients | No statistically significant difference between groups. |
| IOP Rise > 10 mmHg or IOP > 21 mmHg | Not observed | Not observed | Randomized, fellow-eye comparison in 124 eyes of 62 patients | Neither drug induced ocular hypertension in this study. |
| Mean Corneal Optical Density Changes | No significant difference from LE | No significant difference from FML | Triple-blinded randomized controlled trial in 100 patients | No significant difference at 1 and 3 months post-intervention. |
| Mean Best-Corrected Distance Visual Acuity (BCDVA) at 1 month | 0.84 ± 0.11 | 0.79 ± 0.11 (p=0.02) | Triple-blinded randomized controlled trial in 100 patients | Statistically significant difference in favor of FML at 1 month, but not at 3 months. |
| Mean IOP changes | No significant difference from LE | No significant difference from FML | Triple-blinded randomized controlled trial in 100 patients | No significant difference at 1 and 3 months post-intervention. |
Experimental Protocols
Endotoxin-Induced Uveitis (EIU) in Rabbits
This model induces an acute, transient anterior uveitis.
-
Animals: New Zealand White rabbits are commonly used.
-
Induction: A single intravitreal injection of E. coli-derived lipopolysaccharide (LPS) endotoxin (e.g., 100 ng in 20 µL) is administered into the vitreous humor. This elicits an inflammatory response that typically resolves within 72 hours.
-
Treatment: Test articles (this compound or Loteprednol Etabonate ophthalmic suspensions) or vehicle are administered topically at specified intervals before and/or after LPS injection.
-
Assessments:
-
Clinical Evaluation: Slit-lamp biomicroscopy is used to score signs of ocular inflammation, including conjunctival hyperemia, chemosis, edema, and secretion.
-
Aqueous Humor Analysis: Aqueous humor is collected at various time points (e.g., 24 hours post-injection) to quantify inflammatory cell infiltration (leukocyte counts) and protein concentration (a measure of blood-aqueous barrier breakdown).
-
Cytokine Analysis: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the aqueous humor can be measured using techniques like ELISA.
-
Freund's Adjuvant-Induced Chronic Uveitis in Rabbits
This model establishes a more prolonged, chronic panuveitis.
-
Animals: New Zealand White rabbits are typically used.
-
Induction:
-
Sensitization: Rabbits are first sensitized with a subcutaneous injection of Mycobacterium tuberculosis H37RA antigen emulsified in an adjuvant like TiterMax Gold or Freund's Complete Adjuvant (FCA).
-
Challenge: After a period of 2 to 4 weeks, uveitis is induced by an intravitreal challenge with the same antigen in a saline suspension. A second intravitreal challenge can be performed weeks later to sustain the inflammation.
-
-
Treatment: Topical or intravitreal administration of the test compounds is initiated following the antigen challenge.
-
Assessments:
-
Clinical Scoring: Regular slit-lamp examinations are performed to grade the severity of anterior chamber and vitreous inflammation (e.g., cells, flare, haze).
-
Histopathology: At the end of the study, eyes are enucleated, sectioned, and stained (e.g., with H&E) to evaluate the extent of inflammatory cell infiltration in the anterior and posterior segments of the eye.
-
Postoperative Inflammation Models in Rabbits
These models mimic the inflammatory response following ocular surgery.
-
Photorefractive Keratectomy (PRK) Model:
-
Procedure: After epithelial debridement, an excimer laser is used to create a central corneal ablation of a specific depth (e.g., 22 µm).
-
Treatment: Topical corticosteroids or vehicle are administered postoperatively for a defined period (e.g., up to 3 months).
-
Assessments: Corneal haze is graded clinically. Corneas can be examined by immunofluorescence and electron microscopy to assess keratocyte activity and repopulation, and extracellular matrix deposition.
-
-
Cataract Surgery (Phacoemulsification) Model:
-
Procedure: A clear corneal incision is made, a capsulorhexis is performed, and the lens nucleus and cortex are removed by phacoemulsification and aspiration. An intraocular lens (IOL) may or may not be implanted.
-
Treatment: Test agents are administered topically or via intracameral injection post-surgery.
-
Assessments: Ocular inflammatory scores (e.g., Hackett-McDonald scores), intraocular pressure, and central corneal thickness are measured at various postoperative time points. Confocal microscopy can be used to evaluate the corneal endothelium.
-
Signaling Pathways and Experimental Workflows
Corticosteroid Anti-Inflammatory Signaling Pathway
Corticosteroids like this compound and loteprednol etabonate exert their anti-inflammatory effects primarily through the glucocorticoid receptor (GR).
Caption: General mechanism of corticosteroid action in ocular inflammation.
Experimental Workflow for Preclinical Ocular Inflammation Studies
The following diagram illustrates a typical workflow for evaluating anti-inflammatory agents in rabbit models.
Caption: A typical experimental workflow for preclinical ocular inflammation studies.
References
A Head-to-Head Comparison of Fluorometholone Ophthalmic Formulations: A Guide for Researchers and Drug Development Professionals
An in-depth analysis of fluorometholone ophthalmic formulations, evaluating their performance based on available experimental data. This guide provides a comparative overview of this compound acetate, this compound alcohol, and emerging nanoparticle-based formulations, offering valuable insights for researchers, scientists, and professionals in drug development.
This compound, a synthetic corticosteroid, is a cornerstone in the management of ocular inflammation. Its efficacy in treating conditions such as postoperative inflammation, allergic conjunctivitis, and uveitis is well-established. However, the therapeutic outcome is significantly influenced by the specific formulation, including the salt form, concentration, vehicle, and particle size. This guide offers a head-to-head comparison of different this compound ophthalmic formulations, supported by experimental data to inform preclinical and clinical research decisions.
Performance Comparison of this compound Formulations
The selection of a this compound formulation is a critical factor in balancing anti-inflammatory potency with the risk of side effects, most notably an increase in intraocular pressure (IOP). The following tables summarize key performance data from comparative studies.
Table 1: Anti-Inflammatory Efficacy
| Formulation | Concentration | Model/Condition | Efficacy Outcome | Reference |
| This compound Acetate | 0.1% | Experimentally induced keratitis in rabbits | 47% reduction in polymorphonuclear leukocyte invasion. Significantly greater than this compound alcohol.[1] | [1] |
| This compound Alcohol | 0.1% | Experimentally induced keratitis in rabbits | Less effective than 0.1% this compound acetate.[1] | [1] |
| This compound Acetate | 0.1% | Post-photorefractive keratectomy (PRK) in humans | Effective in controlling inflammation, with efficacy comparable to 0.2% this compound.[2] | |
| This compound | 0.2% | Post-photorefractive keratectomy (PRK) in humans | Efficacy comparable to 0.1% this compound acetate. | |
| This compound | 0.1% | Post-phacoemulsification in humans | Comparable efficacy to tobramycin/dexamethasone in controlling aqueous flare and corneal thickness. |
Table 2: Effect on Intraocular Pressure (IOP)
| Formulation | Concentration | Study Population | Key Findings | Reference |
| This compound Acetate | 0.1% | Steroid-responsive post-operative patients | Mean IOP of 28.38 mmHg (± 4.62). | |
| This compound Alcohol | 0.1% | Steroid-responsive post-operative patients | Mean IOP of 22.63 mmHg (± 6.72) after switching from acetate; a significant decrease (p=0.0006). | |
| This compound Acetate | 0.1% | Post-photorefractive keratectomy (PRK) patients | 6.6% of patients developed ocular hypertension. | |
| This compound | 0.2% | Post-photorefractive keratectomy (PRK) patients | 10% of patients developed ocular hypertension (not statistically significant vs. 0.1% acetate). | |
| This compound | 0.1% | Post-phacoemulsification patients | No instances of ocular hypertension observed. | |
| Dexamethasone | 0.1% | Post-phacoemulsification patients | 6.67% of patients developed ocular hypertension. |
Table 3: Pharmacokinetic Parameters of Novel Formulations
| Formulation | Concentration | Animal Model | Key Pharmacokinetic Findings | Reference |
| This compound Nanoparticle Eye Drops (FMNP) | 0.1% | Rabbits | Aqueous humor concentration at 30 min: 200 ng/mL. At 60 min: 214 ng/mL. Achieved about 3-fold higher ocular penetration compared to microparticle suspension. | |
| This compound Microparticle Suspension (FMMS) | 0.1% | Rabbits | Aqueous humor concentration at 30 min: 20 ng/mL. At 60 min: 105 ng/mL. |
Mechanism of Action: The Glucocorticoid Receptor Signaling Pathway
This compound exerts its anti-inflammatory effects by acting as an agonist for the glucocorticoid receptor (GR). The following diagram illustrates this signaling pathway.
Caption: this compound's mechanism of action.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of experimental protocols from key comparative studies.
Evaluation of Anti-Inflammatory Efficacy in an Experimental Keratitis Model
-
Objective: To compare the anti-inflammatory effect of 0.1% this compound acetate and 0.1% this compound alcohol.
-
Animal Model: Albino rabbits.
-
Methodology:
-
Induction of inflammatory keratitis.
-
Hourly topical administration of one of the test formulations.
-
Measurement of the number of polymorphonuclear leukocytes invading the cornea.
-
-
Key Parameters Measured: Percentage reduction in invading polymorphonuclear leukocytes.
-
Reference:
Comparison of Formulations in Postoperative Inflammation Following Photorefractive Keratectomy (PRK)
-
Objective: To compare the efficacy and tolerance of 0.1% this compound acetate and 0.2% this compound.
-
Study Design: Randomized, single-blind comparative study.
-
Patient Population: 60 patients undergoing myopic PRK, divided into two groups of 30.
-
Treatment Regimen: One group received 0.1% this compound acetate, and the other received 0.2% this compound.
-
Key Parameters Measured: Uncorrected and best-corrected visual acuity, corneal haze, intraocular pressure (IOP), and local tolerance.
-
Statistical Analysis: Parametric and non-parametric tests.
-
Reference:
Assessment of Ocular Penetration of Nanoparticle Formulations
-
Objective: To compare the ocular penetration of this compound nanoparticle eye drops (FMNP) with a conventional microparticle suspension (FMMS).
-
Animal Model: Rabbits.
-
Methodology:
-
A 50 µL dose of either FMNP (0.1% w/w) or FMMS was administered to one eye of each rabbit.
-
Aqueous humor (200 µL) was collected at 30 and 60 minutes post-administration.
-
The concentration of this compound in the aqueous humor was measured using high-pressure liquid chromatography (HPLC).
-
-
Key Parameters Measured: this compound concentration in the aqueous humor (ng/mL).
-
Reference:
Experimental Workflow for Comparing Ophthalmic Formulations
The following diagram outlines a general experimental workflow for the preclinical and clinical comparison of different ophthalmic formulations.
Caption: A generalized workflow for ophthalmic drug development.
Conclusion
The choice of this compound formulation has a profound impact on its clinical performance. This compound acetate appears to offer enhanced anti-inflammatory potency compared to the alcohol form, likely due to its increased lipophilicity and better corneal penetration. This, however, may come at the cost of a greater propensity to increase IOP in susceptible individuals. Novel formulations, such as nanoparticle-based suspensions, show significant promise in improving ocular bioavailability, potentially allowing for lower dosing frequencies and a more favorable side effect profile. The presence of preservatives like benzalkonium chloride can introduce cytotoxicity, and preservative-free formulations may offer a superior safety and efficacy profile.
For drug development professionals, these findings underscore the importance of careful formulation design and comprehensive preclinical and clinical evaluation to optimize the therapeutic index of ophthalmic corticosteroids. Future research should focus on long-term safety and efficacy data for novel formulations and direct, well-controlled comparisons of different formulations across a range of inflammatory conditions.
References
A Comparative Analysis of Fluorometholone and Diclofenac in Managing Post-Ocular Surgery Inflammation in Animal Models
For Immediate Release
[City, State] – [Date] – A comprehensive review of preclinical data highlights the distinct efficacy profiles of the corticosteroid fluorometholone and the non-steroidal anti-inflammatory drug (NSAID) diclofenac in managing inflammation following ocular surgery in animal models. This guide synthesizes key experimental findings to provide researchers, scientists, and drug development professionals with a comparative overview of these two commonly used ophthalmic agents.
The primary focus of this guide is a pivotal study that directly compared the anti-inflammatory effects of this compound and diclofenac in a rabbit model of photorefractive keratectomy (PRK), a type of laser eye surgery. This study provides valuable quantitative insights into the differential mechanisms of these drugs in a controlled surgical setting.
Mechanism of Action
This compound, a synthetic glucocorticoid, exerts its anti-inflammatory effects by inhibiting phospholipase A2, the enzyme responsible for releasing arachidonic acid from the cell membrane. This action blocks the production of a wide range of inflammatory mediators, including prostaglandins and leukotrienes.
Diclofenac, a potent NSAID, primarily acts by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition specifically blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.
Quantitative Comparison of Efficacy
The following table summarizes the key quantitative findings from a study by Phillips et al. (1996) comparing the effects of topical this compound and diclofenac in a rabbit model of photorefractive keratectomy.
| Efficacy Parameter | Untreated Control | This compound (0.1%) | Diclofenac (0.1%) | Vehicle Control |
| Prostaglandin E2 (pg/cornea) | Increased | Significantly Reduced (p=0.001 vs. Vehicle) | Significantly Reduced (p=0.007 vs. Vehicle) | Increased |
| Leukocyte Infiltration | Increased (p=0.037 vs. Normal) | Not specified | Higher than Ketorolac (p=0.006) | Increased |
Data sourced from Phillips et al. (1996). The study also included ketorolac, another NSAID, for comparison.
The data indicates that both this compound and diclofenac were effective in reducing the surgically induced increase in Prostaglandin E2 (PGE2), a key inflammatory mediator.[1][2] Notably, the study highlighted a difference in their effects on leukocyte infiltration, with diclofenac-treated corneas showing higher levels of leukocyte infiltration compared to those treated with ketorolac.[1][2]
Experimental Protocols
Photorefractive Keratectomy (PRK) in Rabbit Model (Phillips et al., 1996)
-
Animal Model: Adult New Zealand White rabbits were used for the study.
-
Surgical Procedure: A 193-nm excimer laser (VISX Twenty-Twenty) was used to perform a 5.0-mm diameter, 35-µm deep photorefractive keratectomy on the central cornea of one eye of each rabbit.
-
Drug Administration: Following surgery, the eyes were treated with one drop of 0.1% this compound, 0.1% diclofenac sodium, 0.5% ketorolac tromethamine, or a vehicle control solution. The dosing regimen involved administration immediately after surgery and at specified intervals post-operatively.
-
Efficacy Assessment:
-
Prostaglandin E2 Measurement: Corneal tissue was collected at 4 hours post-surgery. Prostaglandin E2 levels were quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Leukocyte Infiltration: Eyes were enucleated at 24 hours post-surgery. Corneal tissue was fixed, sectioned, and stained with hematoxylin and eosin. The number of polymorphonuclear leukocytes (PMNs) in the corneal stroma was counted under a microscope.
-
-
Statistical Analysis: Analysis of variance (ANOVA) was used to compare the means between the different treatment groups.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the inflammatory signaling pathway targeted by this compound and diclofenac, and the experimental workflow of the comparative study.
Conclusion
Based on the available animal model data, both this compound and diclofenac are effective at reducing prostaglandin E2 levels following ocular surgery. This compound, as a corticosteroid, has a broader mechanism of action by inhibiting the release of arachidonic acid, thereby affecting multiple inflammatory pathways. Diclofenac's targeted inhibition of COX enzymes makes it a potent suppressor of prostaglandin-mediated inflammation and pain.
The choice between these agents in a preclinical setting may depend on the specific inflammatory endpoints being investigated. For studies focused on prostaglandin-mediated inflammation, both agents demonstrate efficacy. However, if the modulation of leukocyte infiltration is a key area of interest, their differential effects should be considered. Further research with more recent and varied animal models of ocular surgery would be beneficial to build upon these foundational findings and provide a more comprehensive understanding of the comparative efficacy of this compound and diclofenac.
References
Benchmarking Fluorometholone Against Novel Anti-Inflammatory Compounds: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the corticosteroid fluorometholone against emerging novel anti-inflammatory compounds. This document synthesizes preclinical and clinical data to benchmark their performance and provides detailed experimental methodologies for key assays.
This compound, a synthetic glucocorticoid, has long been a mainstay in ophthalmic therapy for managing ocular inflammation. Its mechanism of action involves binding to glucocorticoid receptors, which in turn modulates gene expression to suppress the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[1][2] However, the therapeutic landscape is evolving with the advent of novel anti-inflammatory agents targeting distinct signaling pathways. This guide delves into a comparative analysis of this compound against three promising classes of these next-generation compounds: Janus kinase (JAK) inhibitors, NLRP3 inflammasome inhibitors, and Senkyunolides.
Comparative Efficacy and Potency
Direct head-to-head clinical trials comparing this compound with these novel compounds in ophthalmic indications are limited. Therefore, this comparison relies on preclinical data and studies using common comparators, such as dexamethasone, to infer relative potency.
Table 1: In Vitro and In Vivo Anti-Inflammatory Activity
| Compound Class | Key Molecules | Model/Assay | Endpoint Measured | Results |
| Corticosteroid | This compound 0.1% | Endotoxin-Induced Uveitis (Rabbit) | Clinical signs of uveitis | All steroid treatments, including this compound, reduced uveitis to some degree.[3] |
| Dexamethasone 0.1% | Endotoxin-Induced Uveitis (Rabbit) | Aqueous flare, inflammatory cells | Dexamethasone effectively reduces inflammation.[2] this compound shows comparable efficacy to dexamethasone in controlling postoperative inflammation.[2] | |
| JAK Inhibitor | Tofacitinib | Experimental Autoimmune Uveitis (Mouse) | IFN-γ and IL-17 levels | Tofacitinib significantly suppressed the development of EAU and reduced IFN-γ levels. |
| NLRP3 Inhibitor | MCC950 | Oxygen-Induced Ischemic Retinopathy (Mouse) | IL-1β and IL-18 activation | MCC950 reversed the activation pattern of IL-1β/IL-18 and inhibited retinal neovascularization. |
| Senkyunolide | Senkyunolide A | Carrageenan-Induced Paw Edema (Rat) | Paw volume | Senkyunolide A demonstrated dose-dependent reduction in paw edema. |
| Senkyunolide I | Lipopolysaccharide-induced inflammation in macrophages | Pro-inflammatory cytokine production | Senkyunolide I has been shown to possess anti-inflammatory properties. |
Mechanism of Action and Signaling Pathways
The fundamental difference between this compound and these novel compounds lies in their molecular targets and mechanisms of action.
This compound: Broad Anti-Inflammatory Action
This compound acts as a glucocorticoid receptor agonist. Upon binding, the receptor-steroid complex translocates to the nucleus and modulates the transcription of numerous genes, leading to a broad suppression of the inflammatory cascade.
Novel Compounds: Targeted Inhibition
In contrast, the novel compounds offer more targeted approaches by interfering with specific nodes in inflammatory signaling pathways.
-
JAK Inhibitors (e.g., Tofacitinib): These agents block the activity of Janus kinases, a family of enzymes that are crucial for the signaling of numerous cytokines involved in inflammation and immune responses. By inhibiting JAKs, they disrupt the JAK-STAT signaling pathway.
-
NLRP3 Inflammasome Inhibitors (e.g., MCC950): These compounds specifically target the NLRP3 inflammasome, a multi-protein complex that plays a key role in the innate immune system by activating inflammatory caspases and processing pro-inflammatory cytokines like IL-1β and IL-18.
-
Senkyunolides (e.g., Senkyunolide A): These natural compounds, derived from medicinal plants, have been shown to exert anti-inflammatory effects through multiple pathways, including the inhibition of pro-inflammatory cytokine production. Their exact molecular targets are still under investigation.
Experimental Protocols
This section provides an overview of key experimental methodologies used to assess and compare the anti-inflammatory properties of these compounds.
In Vivo Models of Ocular Inflammation
-
Endotoxin-Induced Uveitis (EIU) in Rabbits:
-
Induction: A single intravitreal injection of lipopolysaccharide (LPS) from E. coli is administered to New Zealand White rabbits to induce anterior uveitis.
-
Treatment: Test compounds (e.g., this compound, dexamethasone) or vehicle are administered topically at specified intervals.
-
Assessment: Ocular inflammation is evaluated at various time points (e.g., 24 and 72 hours) using a slit-lamp examination to score clinical signs such as iris hyperemia, aqueous flare, and cells. Aqueous humor can be collected to quantify inflammatory cell infiltration and protein concentration.
-
In Vivo Models of Systemic Inflammation
-
Carrageenan-Induced Paw Edema in Rats:
-
Induction: A sub-plantar injection of 1% carrageenan suspension is administered into the right hind paw of the rats.
-
Treatment: Test compounds are typically administered intraperitoneally or orally prior to carrageenan injection.
-
Assessment: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection to determine the degree of edema. The percentage inhibition of edema is calculated relative to the vehicle-treated control group.
-
References
- 1. Comparative study of the intraocular pressure effects of this compound 0.1% versus dexamethasone 0.1% - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the anti-inflammatory effects of this compound 0.1% combined with levofloxacin 0.5% and tobramycin/dexamethasone eye drops after cataract surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of topical steroids for acute anterior uveitis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Fluorometholone With and Without Benzalkonium Chloride in Ocular Cell Models
An objective evaluation of the cytotoxic and anti-inflammatory effects of preserved and preservative-free fluorometholone formulations on ocular surface cells.
This guide provides a comparative analysis of this compound ophthalmic solutions with and without the preservative benzalkonium chloride (BAK). The findings are based on in vitro studies using human corneal epithelial cells (HCECs) and an in vivo dry eye mouse model. This document is intended for researchers, scientists, and professionals in drug development to facilitate an evidence-based understanding of the impact of BAK in corticosteroid formulations.
Executive Summary
Benzalkonium chloride, a common preservative in ophthalmic solutions, is known to induce ocular surface toxicity.[1][2] This comparison guide synthesizes experimental data to evaluate the performance of this compound with and without BAK. The evidence strongly suggests that BAK-containing this compound formulations exhibit increased cytotoxicity and induce inflammatory responses in corneal epithelial cells compared to their BAK-free counterparts.[1][3] Unpreserved this compound was found to be more effective in reducing ocular surface inflammation without causing significant cell damage.[1]
Data Presentation
The following tables summarize the quantitative data from comparative studies on the effects of this compound with and without benzalkonium chloride on human corneal epithelial cells.
Table 1: Cytotoxicity of this compound with and without Benzalkonium Chloride in Human Corneal Epithelial Cells (HCECs)
| Treatment Group | Concentration of BAK | Exposure Time (minutes) | Cell Death Rate (%) |
| BAK alone | 0.0025% | 3 | 34.5 ± 3.8 |
| 5 | 41.3 ± 1.3 | ||
| 10 | 49.2 ± 2.11 | ||
| 0.005% | 3 | 46.7 ± 3.3 | |
| 5 | 79.4 ± 1.15 | ||
| 10 | 96.4 ± 0.3 | ||
| 0.01% | 3 | 96.4 ± 0.2 | |
| 5 | 96.8 ± 1.1 | ||
| 10 | 96.8 ± 1.4 | ||
| Preserved FML | 0.0025% | 3 | 33.6 ± 2.7 |
| 5 | 42.9 ± 3.0 | ||
| 10 | 46.7 ± 2.7 | ||
| 0.005% | 3 | 35.8 ± 6.4 | |
| 5 | 55.9 ± 0.6 | ||
| 10 | 79.1 ± 2.1 | ||
| 0.01% | 3 | 41.91 ± 0.99 | |
| 5 | 68.1 ± 0.9 | ||
| 10 | 93.6 ± 1.2 | ||
| Unpreserved FML | - | 3 | 18.7 ± 11.2 |
| 5 | 10.1 ± 5.4 | ||
| 10 | 10.2 ± 8.5 |
Data extracted from a study by Kim et al. (2016). The cell death rate was determined by the CCK-8 assay.
Table 2: Apoptosis in Mouse Cornea Treated with this compound with and without Benzalkonium Chloride
| Treatment Group | Percentage of TUNEL-positive cells (%) |
| Normal Saline | Not specified (control) |
| BAK (0.01%) | 62.3 ± 5.4 |
| Preserved FML | 21.8 ± 1.3 |
| Unpreserved FML | 10.8 ± 2.8 |
Data from a study by Kim et al. (2016) using a dry eye mouse model. TUNEL assay was used to detect apoptosis.
Table 3: Expression of Inflammatory Markers in Mouse Cornea
| Treatment Group | TNF-α Expression (%) | IL-6 Expression (%) | HLA-DR Expression (%) |
| Normal Saline | < 10 | < 10 | < 10 |
| BAK (0.01%) | 44.6 ± 4.0 | 56.9 ± 7.6 | 56.6 ± 7.9 |
| Preserved FML | 21.3 ± 3.3 | 31.4 ± 1.5 | 23.4 ± 0.1 |
| Unpreserved FML | 14.1 ± 1.3 | 21.4 ± 2.1 | 14.4 ± 1.9 |
Data from a study by Kim et al. (2016) in a dry eye mouse model. Expression levels were determined by immunofluorescence staining.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Culture
Human corneal epithelial cells (HCECs) were used for in vitro experiments. The cells were cultured in a suitable medium and environment to ensure their viability and growth before being exposed to the different this compound formulations.
Cytotoxicity Assay (CCK-8 Assay)
To assess cell viability, the Cell Counting Kit-8 (CCK-8) assay was employed.
-
HCECs were seeded in 96-well plates and incubated until confluent.
-
The cells were then exposed to various concentrations of BAK alone, preserved this compound, and unpreserved this compound for 3, 5, and 10 minutes.
-
After exposure, the drug-containing media was removed, and the cells were washed.
-
CCK-8 solution was added to each well, and the plates were incubated.
-
The absorbance was measured at a specific wavelength to determine the number of viable cells. The cell death rate was calculated based on these measurements.
In Vivo Dry Eye Model
A dry eye model was induced in mice to evaluate the effects of the formulations in a living organism.
-
Dry eye was induced in C57BL/6 mice by topical application of 0.2% benzalkonium chloride for two weeks.
-
The mice were then divided into four groups and treated with normal saline, BAK, preserved this compound, or unpreserved this compound three times a day for the next two weeks.
TUNEL Assay for Apoptosis
Apoptosis (programmed cell death) in the corneal tissues of the mice was detected using the Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay.
-
Corneal tissues were collected from the treated mice and fixed.
-
The tissues were then processed and stained using a TUNEL assay kit according to the manufacturer's instructions.
-
The stained tissues were observed under a microscope to identify and quantify the apoptotic (TUNEL-positive) cells.
Immunofluorescence Staining for Inflammatory Markers
The expression of inflammatory proteins such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Human Leukocyte Antigen–DR (HLA-DR) was evaluated by immunofluorescence staining.
-
Corneal sections from the treated mice were prepared.
-
The sections were incubated with primary antibodies specific for TNF-α, IL-6, and HLA-DR.
-
After washing, the sections were incubated with fluorescently labeled secondary antibodies.
-
The fluorescence intensity, corresponding to the protein expression level, was observed and quantified using a fluorescence microscope.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways and the experimental workflow.
Caption: Experimental workflow for comparing this compound formulations.
Caption: this compound's mechanism of action via the glucocorticoid receptor.
Caption: Pro-inflammatory signaling cascade initiated by benzalkonium chloride.
Conclusion
The experimental data clearly indicates that the presence of benzalkonium chloride in this compound ophthalmic solutions contributes to significant cytotoxicity and inflammation on the ocular surface. In contrast, the BAK-free formulation of this compound effectively reduces inflammation without inducing the detrimental effects associated with the preservative. These findings underscore the importance of considering preservative-free options in the development and clinical application of ophthalmic corticosteroids, particularly for patients with pre-existing ocular surface disease or those requiring long-term treatment.
References
- 1. Comparison of the Efficacy of this compound With and Without Benzalkonium Chloride in Ocular Surface Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BENZALKONIUM CHLORIDE AND ITS EFFECT ON THE OCULAR SURFACE | Ophthalmology Management [ophthalmologymanagement.com]
- 3. Comparison of the Efficacy of this compound With and Without Benzalkonium Chloride in Ocular Surface Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Fluorometholone
For researchers and scientists in the fast-paced world of drug development, adherence to strict safety and disposal protocols is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Fluorometholone, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended. |
In case of a spill:
-
Evacuate and Ventilate: Immediately alert others in the area and ensure proper ventilation.
-
Containment: For liquid spills, use an absorbent material like vermiculite or sand to contain the spill. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[1]
-
Collection: Place the contained waste into a clearly labeled, sealed container for hazardous waste.
-
Decontamination: Clean the spill area with a suitable laboratory detergent and water.
Step-by-Step Disposal Protocol for this compound
This protocol outlines the approved procedure for disposing of this compound waste in a laboratory setting. All waste must be handled in accordance with local, state, and federal regulations.[2]
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound, including unused product, contaminated labware (e.g., vials, pipette tips), and cleaning materials from spills.
-
Segregate this compound waste from other laboratory waste streams to prevent accidental mixing with incompatible materials.[2] Incompatible materials include strong oxidizing agents, acids, acid anhydrides, and acid chlorides.
-
-
Waste Collection and Storage:
-
Use designated, leak-proof, and clearly labeled hazardous waste containers.
-
For solid waste, a durable, sealed plastic bag or a rigid container is appropriate.
-
For liquid waste, use a chemically compatible container (e.g., high-density polyethylene - HDPE) with a secure screw cap.
-
Label the container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic").
-
-
Arrange for Professional Disposal:
-
This compound waste should be disposed of through a licensed hazardous waste disposal company.
-
The preferred method of disposal is incineration at an approved facility.[3]
-
Do not dispose of this compound down the drain or in regular trash. Improper disposal can lead to environmental contamination, as the products of biodegradation may be more toxic.[1]
-
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper laboratory disposal of this compound.
This comprehensive approach to the disposal of this compound waste not only ensures the safety of your laboratory personnel but also demonstrates a commitment to environmental responsibility and regulatory compliance, building trust in your laboratory's operational integrity.
References
Personal protective equipment for handling Fluorometholone
This guide provides immediate safety, operational, and disposal protocols for laboratory professionals handling Fluorometholone. Adherence to these procedures is critical to ensure personal safety and minimize environmental contamination.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for various tasks.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Safety goggles with side-shields[1][2][3] | Protective gloves (e.g., nitrile)[1][4] | Lab coat or impervious clothing | NIOSH-approved respirator with HEPA filter, especially if dust is generated |
| Handling solutions and transfers | Safety goggles with side-shields | Protective gloves | Lab coat | Generally not required if handled in a well-ventilated area or fume hood |
| Cleaning spills | Chemical safety goggles or face shield | Thick, impermeable gloves | Full protective suit | NIOSH-approved respirator with organic vapor, acid gas, and HEPA filter |
| Waste Disposal | Safety goggles with side-shields | Protective gloves | Lab coat | Not generally required if waste is properly contained |
Safe Handling and Operational Plan
A systematic approach to handling this compound is essential to minimize risks. The following workflow outlines the key steps from preparation to disposal.
Experimental Protocols: Step-by-Step Guidance
1. Preparation and Weighing:
-
Always handle this compound powder within a certified chemical fume hood or a ventilated enclosure to avoid inhalation of dust particles.
-
Use process enclosures or local exhaust ventilation to keep airborne levels below recommended exposure limits.
-
Ensure an eye wash station and safety shower are readily accessible.
-
Wear all required PPE as outlined in the table above.
2. Handling and Transfer:
-
Avoid all personal contact, including inhalation.
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly after handling the compound.
-
Keep containers tightly closed when not in use.
3. Decontamination:
-
Decontaminate all surfaces and equipment that have come into contact with this compound.
-
Use alcohol to scrub surfaces and equipment.
-
Wash contaminated clothing separately from other laundry.
Spill and Disposal Plan
Immediate and correct response to spills and proper disposal of waste are critical for safety and environmental protection.
| Procedure | Details |
| Small Spills | Use appropriate tools to carefully scoop the spilled solid into a designated waste container. Finish cleaning by spreading water on the contaminated surface and dispose of according to local and regional authority requirements. |
| Large Spills | Evacuate personnel from the area. Use a shovel to place the material into a convenient waste disposal container. Avoid creating dust. Dampen with water to prevent dusting before sweeping. |
| Waste Disposal | Dispose of contents and container in accordance with all local, state, and federal regulations. Do not allow the chemical to enter drains or water courses. Consult with your institution's environmental health and safety department for specific guidance. |
| Container Disposal | Empty containers may retain product residue and can be hazardous. Do not cut, drill, grind, or weld on or near the container. |
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If irritation persists, get medical advice.
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water and seek immediate medical attention.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
